molecular formula C13H16N2O2 B1584233 2-[N-(2-Cyanoethyl)anilino]ethyl acetate CAS No. 22031-33-0

2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Cat. No.: B1584233
CAS No.: 22031-33-0
M. Wt: 232.28 g/mol
InChI Key: RRGWFPOSTSQIQE-UHFFFAOYSA-N
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Description

2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS 22031-33-0) is a specialized N-substituted aniline derivative that serves as a crucial intermediate in chemical research and industrial applications, particularly in the synthesis of disperse dyes . Its molecular structure, which incorporates both cyanoethyl and acetoxyethyl functional groups attached to a secondary aniline nitrogen, makes it a versatile chemical synthon . The primary application of this compound is as a coupling component in the manufacturing of commercially important azo dyes, such as Disperse Orange 30 and Disperse Red 177 , which are used for coloring synthetic fibers . The electron-rich aniline ring undergoes diazo coupling reactions to form the characteristic azo bond, with the specific substituents on the nitrogen atom influencing the final dye's color, fastness, and affinity for the fabric . Beyond its well-documented role in dye chemistry, the functional groups present in this compound suggest its potential as a building block in other fields. The cyano group can be further chemically modified or reduced, while the ester group can be hydrolyzed to the corresponding alcohol, providing additional sites for molecular diversification . This flexibility makes it a compound of interest for developing novel functional materials and for exploration in medicinal chemistry as a scaffold for pharmacologically active molecules . Researchers value this compound for its utility in constructing complex target molecules and for optimizing synthetic pathways. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-cyanoethyl)anilino]ethyl acetate
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InChI

InChI=1S/C13H16N2O2/c1-12(16)17-11-10-15(9-5-8-14)13-6-3-2-4-7-13/h2-4,6-7H,5,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RRGWFPOSTSQIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4027818
Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]-
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Molecular Weight

232.28 g/mol
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CAS No.

22031-33-0
Record name 3-[[2-(Acetyloxy)ethyl]phenylamino]propanenitrile
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Record name N-Cyanoethyl-N-acetoxyethylaniline
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]-
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]-
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Record name 2-[N-(2-cyanoethyl)anilino]ethyl acetate
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Record name N-CYANOETHYL-N-ACETOXYETHYLANILINE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0), a key intermediate in the development of pharmaceuticals and specialized dyestuffs.[1] The narrative focuses on a logical two-step sequence, beginning with the cyanoethylation of N-(2-hydroxyethyl)aniline, followed by the acetylation of the resultant hydroxyl group. This document elucidates the mechanistic underpinnings of each reaction, provides detailed, field-proven experimental protocols, and outlines methods for characterization and purification. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind procedural choices to ensure reproducibility, safety, and high-purity yields.

Introduction and Strategic Overview

This compound is an organic compound characterized by an aniline core functionalized with both a cyanoethyl and an ethyl acetate moiety.[1] Its bifunctional nature makes it a versatile building block in organic synthesis. The strategic incorporation of the cyanoethyl group, in particular, is a known method to enhance the properties of disperse dyes, such as affinity for hydrophobic fibers and sublimation fastness.

The synthesis of this target molecule is most logically achieved through a convergent pathway that builds upon a readily available precursor, N-(2-hydroxyethyl)aniline. The chosen two-step synthetic route is outlined below:

  • Step 1: Cyanoethylation. A Michael-type addition of N-(2-hydroxyethyl)aniline to acrylonitrile to form the intermediate, 2-[N-(2-Cyanoethyl)anilino]ethanol.

  • Step 2: Acetylation. Esterification of the primary alcohol in 2-[N-(2-Cyanoethyl)anilino]ethanol using acetic anhydride to yield the final product.

This approach is selected for its high efficiency, use of common reagents, and straightforward reaction conditions, which avoid the harsh catalysts or conditions that can complicate alternative pathways.

Synthetic Pathway and Mechanistic Rationale

The overall transformation leverages two fundamental and high-yielding reactions in organic chemistry.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product NHEA N-(2-hydroxyethyl)aniline Intermediate 2-[N-(2-Cyanoethyl)anilino]ethanol NHEA->Intermediate Step 1: Cyanoethylation (Michael Addition) ACN Acrylonitrile ACN->Intermediate Step 1: Cyanoethylation (Michael Addition) Ac2O Acetic Anhydride Product This compound Ac2O->Product Step 2: Acetylation (Esterification) Intermediate->Product Step 2: Acetylation (Esterification)

Caption: Overall two-step synthesis of this compound.

Step 1: Cyanoethylation via Michael Addition

Cyanoethylation is the 1,4-conjugate addition of a nucleophile to the activated alkene of acrylonitrile.[2] The powerful electron-withdrawing nature of the nitrile group renders the β-carbon of acrylonitrile electrophilic and susceptible to attack.[3] In this step, the secondary amine of N-(2-hydroxyethyl)aniline acts as the nucleophile.

The reaction is typically base-catalyzed, although for reactive amines it can proceed without a catalyst.[3][4] The base serves to deprotonate the nucleophile, increasing its reactivity, but in the case of a secondary amine, its inherent nucleophilicity is often sufficient under mild heating. The choice to proceed without a strong catalyst minimizes potential side reactions, such as the polymerization of acrylonitrile.

Step 2: Acetylation via Nucleophilic Acyl Substitution

The second step involves the esterification of the primary alcohol formed in Step 1. This is a classic nucleophilic acyl substitution reaction. Acetic anhydride is employed as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed during workup. The lone pair of electrons on the hydroxyl oxygen attacks one of the electrophilic carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate.[5] Subsequent collapse of this intermediate and deprotonation yields the final ester product.[5] A weak base like pyridine or triethylamine is often used to catalyze the reaction and neutralize the acetic acid byproduct.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Acrylonitrile is toxic and a suspected carcinogen. Aniline derivatives and acetic anhydride are corrosive and toxic.

Step 1: Synthesis of 2-[N-(2-Cyanoethyl)anilino]ethanol

Materials:

  • N-(2-hydroxyethyl)aniline (1.0 eq)

  • Acrylonitrile (1.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • To a round-bottom flask, add N-(2-hydroxyethyl)aniline (1.0 eq) and ethanol (approx. 2 M concentration).

  • Begin stirring the solution at room temperature.

  • Slowly add acrylonitrile (1.1 eq) to the mixture dropwise over 15 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 60-70°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting N-(2-hydroxyethyl)aniline is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent (ethanol) and any excess acrylonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude oil, 2-[N-(2-Cyanoethyl)anilino]ethanol (CAS 92-64-8), can be used in the next step without further purification if TLC shows high conversion. For higher purity, vacuum distillation can be performed.

Step 2: Synthesis of this compound

Materials:

  • Crude 2-[N-(2-Cyanoethyl)anilino]ethanol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (catalytic amount, ~0.1 eq) or Triethylamine

  • Dichloromethane (DCM, as solvent)

  • Round-bottom flask with a magnetic stir bar and nitrogen inlet

Procedure:

  • Dissolve the crude 2-[N-(2-Cyanoethyl)anilino]ethanol (1.0 eq) in dichloromethane (approx. 1.5 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add pyridine (~0.1 eq) followed by the dropwise addition of acetic anhydride (1.2 eq). Maintain the temperature below 10°C during the addition.

  • After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product using flash column chromatography on silica gel.[6]

Experimental_Workflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Acetylation & Purification s1_setup 1. Combine Reactants (NHEA, ACN, Ethanol) s1_react 2. Reflux (60-70°C) 4-6 hours s1_setup->s1_react s1_monitor 3. Monitor via TLC s1_react->s1_monitor s1_workup 4. Concentrate (Rotary Evaporation) s1_monitor->s1_workup s2_setup 5. Dissolve Intermediate (DCM, 0°C) s1_workup->s2_setup Proceed with crude intermediate s2_react 6. Add Ac₂O & Pyridine Stir at RT, 2-4 hours s2_setup->s2_react s2_monitor 7. Monitor via TLC s2_react->s2_monitor s2_workup 8. Aqueous Workup (NaHCO₃, Brine) s2_monitor->s2_workup s2_purify 9. Purify via Column Chromatography s2_workup->s2_purify Final Final s2_purify->Final Characterize Final Product

Caption: Step-by-step experimental and purification workflow.

Product Characterization and Data

The identity and purity of the final product and key intermediate must be confirmed through analytical methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Analytical Techniques
2-[N-(2-Cyanoethyl)anilino]ethanolC₁₁H₁₄N₂O190.24Viscous Liquid¹H NMR, ¹³C NMR, IR, MS
This compound C₁₃H₁₆N₂O₂ 232.28 [7]Colorless to white crystals or liquid [1]¹H NMR, ¹³C NMR, IR, MS, HPLC Purity

Expected Spectroscopic Data for the Final Product:

  • ¹H NMR: Peaks corresponding to the aromatic protons, the methylene protons of the ethyl acetate and cyanoethyl chains, and a characteristic singlet for the methyl protons of the acetate group (~2.0 ppm).

  • IR Spectroscopy: A strong carbonyl (C=O) stretch for the ester at ~1740 cm⁻¹, and a nitrile (C≡N) stretch at ~2245 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing high-purity this compound. By leveraging a base-catalyzed Michael addition followed by a standard acetylation, this pathway offers a clear and efficient route for researchers and professionals in the pharmaceutical and chemical industries. The detailed protocols and mechanistic insights within this guide serve as a comprehensive resource for the successful synthesis and application of this valuable chemical intermediate.

References

  • Wikipedia. Cyanoethylation. Wikipedia, the free encyclopedia. Available at: [Link].

  • ResearchGate. reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. ResearchGate. Available at: [Link].

  • Organic Syntheses. n-2-cyanoethylaniline. Organic Syntheses Procedure. Available at: [Link].

  • de Oliveira, L.G., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters. Available at: [Link].

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI.com. Available at: [Link].

  • NIH National Center for Biotechnology Information. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PubMed Central. Available at: [Link].

  • Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available at: [Link].

  • CDN. N-Terminus Acetylation Protocol. CDN. Available at: [Link].

  • LookChem. Cas 92-64-8,N-Cyanoethyl-hydroxyethyl aniline. LookChem. Available at: [Link].

  • Google Patents. WO2011112648A1 - N-acylation of amines. Google Patents.
  • NIH National Center for Biotechnology Information. Acetylethanolamine. PubChem. Available at: [Link].

  • ResearchGate. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Anilinoethanol (CAS 122-98-5): Properties and Synthesis. Available at: [Link].

  • NIH National Library of Medicine. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. Available at: [Link].

  • NIH National Center for Biotechnology Information. 2-[3-(2-Cyanoethyl)anilino]ethyl acetate. PubChem. Available at: [Link].

  • NIH National Center for Biotechnology Information. 2-Cyanoethyl acetate. PubChem. Available at: [Link].

  • NIH National Center for Biotechnology Information. ethyl 2-[2-cyano-N-(2-methoxyethyl)anilino]acetate. PubChem. Available at: [Link].

Sources

An In-depth Technical Guide to 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS 22031-33-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

This compound, with the CAS registry number 22031-33-0, is an organic compound characterized by the presence of an aniline core substituted with both a cyanoethyl and an ethyl acetate group on the nitrogen atom.[1] This trifunctional molecule serves as a versatile intermediate in organic synthesis. Its chemical formula is C₁₃H₁₆N₂O₂, and it is also known by synonyms such as N-Cyanoethyl-N-acetoxyethyl aniline.[1] The presence of the cyano, ester, and tertiary amine functionalities imparts a unique reactivity profile, making it a valuable building block for more complex molecules. It is typically a colorless liquid and is sparingly soluble in water.[1]

Significance in Organic Synthesis

The primary significance of this compound lies in its role as a precursor in the synthesis of azo dyes. Specifically, it is a key coupling component in the manufacturing of Disperse Orange 30, a dye used for coloring synthetic fibers.[2] The aniline moiety provides a nucleophilic aromatic ring that can undergo electrophilic substitution, a critical step in the formation of azo compounds. The cyanoethyl and ethyl acetate groups can modulate the electronic properties of the molecule and the final properties of the resulting dyes. Beyond its application in the dye industry, its structural motifs suggest potential, though less documented, applications in the pharmaceutical field as an intermediate for the synthesis of various compounds.[1]

Physicochemical and Spectroscopic Properties

General Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available from chemical suppliers and databases, a comprehensive experimental characterization is not widely published.

PropertyValueSource
CAS Number 22031-33-0[1]
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol
IUPAC Name This compound
Appearance Colorless liquid[1]
Density 1.123 g/cm³
Solubility Sparingly soluble in water[1]
Spectroscopic Data

The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the aniline ring, the methylene protons of the ethyl acetate and cyanoethyl groups, and the methyl protons of the acetate group. The aromatic protons would likely appear in the range of δ 6.5-7.5 ppm. The methylene protons adjacent to the nitrogen and the oxygen of the ester would be expected in the δ 3.5-4.5 ppm region, while the methylene protons of the cyanoethyl group would likely be found further upfield. The methyl protons of the acetate group would appear as a singlet, likely around δ 2.0 ppm.

The ¹³C NMR spectrum would be expected to show signals for the carbonyl carbon of the ester group around 170 ppm, the nitrile carbon around 118 ppm, and the aromatic carbons in the 110-150 ppm region. The methylene and methyl carbons would appear in the upfield region of the spectrum.

The IR spectrum would be characterized by several key absorption bands. A strong absorption around 2240 cm⁻¹ would indicate the C≡N stretch of the nitrile group. A strong carbonyl (C=O) stretching band for the ester would be expected around 1740 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be observed in the 2850-3100 cm⁻¹ region. C-O stretching of the ester would likely appear in the 1000-1300 cm⁻¹ range.

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 232. Common fragmentation patterns would likely involve the loss of the acetoxy group (CH₃COO•), the ethyl acetate group, or cleavage of the cyanoethyl side chain.

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process starting from aniline. The first step involves the cyanoethylation of aniline, followed by N-alkylation with an ethyl acetate moiety.

Synthesis_Pathway Aniline Aniline Cyanoethylaniline N-(2-Cyanoethyl)aniline Aniline->Cyanoethylaniline Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethylaniline Target This compound Cyanoethylaniline->Target N-Alkylation EthylBromoacetate Ethyl bromoacetate EthylBromoacetate->Target

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-Cyanoethyl)aniline

This step involves the cyanoethylation of aniline with acrylonitrile. This reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, or a copper catalyst like cupric acetate for higher yields and selectivity to avoid the formation of the bis-cyanoethylated product.[3]

  • To a flask equipped with a reflux condenser and magnetic stirrer, add aniline and a catalytic amount of cupric acetate.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

  • Slowly add acrylonitrile dropwise to the reaction mixture.

  • After the addition is complete, continue to heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the catalyst by filtration.

  • Purify the product by vacuum distillation to obtain N-(2-cyanoethyl)aniline.

Step 2: Synthesis of this compound

This step is an N-alkylation of the secondary amine formed in the first step.

  • Dissolve N-(2-cyanoethyl)aniline in a suitable aprotic solvent such as DMF or acetonitrile in a reaction flask.

  • Add a base, such as potassium carbonate or triethylamine, to the mixture to act as a proton scavenger.

  • Add ethyl bromoacetate dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Reaction Mechanism

The cyanoethylation of aniline proceeds via a Michael addition of the aniline nitrogen to the activated double bond of acrylonitrile. The subsequent N-alkylation is a standard nucleophilic substitution reaction where the nitrogen of N-(2-cyanoethyl)aniline attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion.

Reactivity and Applications

Key Reactivity Features

The reactivity of this compound is governed by its functional groups. The aniline ring is activated towards electrophilic aromatic substitution, particularly at the para position, due to the electron-donating nature of the nitrogen atom. This makes it an excellent coupling component for diazonium salts. The ester group can undergo hydrolysis under acidic or basic conditions. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Application in Dye Synthesis: The Case of Disperse Orange 30

The most prominent application of this compound is as an intermediate in the synthesis of the disperse dye C.I. Disperse Orange 30 (CAS 5261-31-4).[2][4]

In the synthesis of Disperse Orange 30, this compound acts as the coupling component. It reacts with the diazonium salt of 2,6-dichloro-4-nitroaniline to form the final azo dye.[2]

The synthesis involves two main stages: the diazotization of 2,6-dichloro-4-nitroaniline and the subsequent coupling reaction.

Disperse_Orange_30_Synthesis cluster_0 Diazotization cluster_1 Coupling Reaction DCPNA 2,6-Dichloro-4-nitroaniline Diazonium_Salt Diazonium Salt DCPNA->Diazonium_Salt NaNO2_H2SO4 NaNO2 / H₂SO₄ NaNO2_H2SO4->Diazonium_Salt Disperse_Orange_30 Disperse Orange 30 Diazonium_Salt->Disperse_Orange_30 Azo Coupling Coupling_Component This compound Coupling_Component->Disperse_Orange_30

Caption: Workflow for the synthesis of Disperse Orange 30.

A typical procedure involves dissolving the diazonium salt of 2,6-dichloro-4-nitroaniline in a suitable medium and then adding a solution of this compound to initiate the coupling reaction, which results in the formation of the orange dye.[2][5]

Potential Pharmaceutical Applications

While its primary use is in the dye industry, the structural features of this compound, such as the cyanoethyl aniline core, are found in some biologically active molecules. The cyanoethyl group can be a precursor to other functional groups, and the aniline scaffold is common in many pharmaceuticals. Further research could explore its potential as an intermediate in the synthesis of novel therapeutic agents.

Safety, Handling, and Storage

Hazard Identification
Recommended Handling Procedures
  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapor or mist. Wash hands thoroughly after handling.[7]

Storage and Stability
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • Stability: The compound is expected to be stable under recommended storage conditions.

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the synthesis of azo dyes, most notably Disperse Orange 30. Its unique combination of functional groups provides a platform for various chemical transformations, suggesting potential for broader applications in organic synthesis, including pharmaceuticals. While a comprehensive dataset on its physicochemical and toxicological properties is lacking, its known applications and the chemistry of its constituent parts provide a solid foundation for its use in research and development. Further investigation into its properties and reactivity is warranted to fully exploit its synthetic potential.

References

  • Google Patents. EP3533783A1 - Improved process for the manufacture of 2-cyanoethyl acetoacetate.
  • PubChem. 2-Cyanoethyl acetate. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. Cyclization of N-β-Cyanoethylanilines. Available at: [Link]

  • Organic Syntheses. n-2-cyanoethylaniline. Available at: [Link]

  • Google Patents. KR102060607B1 - The preparing method of disperse orange dye.
  • Cargo Handbook. Aniline. Available at: [Link]

  • ResearchGate. Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Available at: [Link]

  • Google Patents. US5298034A - Solvent dye preparations.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl acetate. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Aniline. Available at: [Link]

  • ResearchGate. Molecular structure of the Disperse Orange 30 dye (CAS number...). Available at: [Link]

  • Washington State University. Aniline. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of ethyl ethanoate. Available at: [Link]

  • Journal of Materials and Environmental Science. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Available at: [Link]

  • Google Patents. EP1535968A2 - Process for the preparation of cyanine dyes with polysulfonate anions.
  • World dye variety. Disperse Orange 30. Available at: [Link]

  • eChem. Spectra of ethyl acetate. Available at: [Link]

  • SIA Toolbox. Safety Data Sheet: Aniline. Available at: [Link]

  • SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Available at: [Link]

  • Google Patents. CN1036974A - N, the manufacture method of N-cyanoethyl benzylaniline dyestuff.
  • Doc Brown's Advanced Organic Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of ethyl ethanoate. Available at: [Link]

  • YouTube. NMR spectrum of ethyl acetate. Available at: [Link]

Sources

physical and chemical properties of "2-[N-(2-Cyanoethyl)anilino]ethyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the compound 2-[N-(2-Cyanoethyl)anilino]ethyl acetate , a molecule of interest in organic synthesis and pharmaceutical development. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and providing actionable experimental protocols.

Introduction and Molecular Overview

This compound, bearing the CAS Number 22031-33-0, is a tertiary aromatic amine derivative.[1][2] Its structure integrates several key functional groups: an aniline core, an N-cyanoethyl group, and an ethyl acetate moiety. This unique combination of functionalities makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of dyes and pharmaceutical compounds.[1][2]

The presence of the cyanoethyl group, introduced via a Michael addition of acrylonitrile to a secondary amine, and the ester functionality, offer multiple reactive sites for further chemical transformations. Understanding the interplay of these groups is crucial for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its handling, formulation, and application. The table below summarizes the known and predicted properties of this compound.

PropertyValueSource
CAS Number 22031-33-0[1][2]
Molecular Formula C₁₃H₁₆N₂O₂[2]
Molecular Weight 232.28 g/mol [2]
Appearance Colorless to white crystals or a colorless liquid[1]
Boiling Point (Predicted) 186.8 °C[1]
pKa (Predicted) 4.32 ± 0.50[1]
Solubility Soluble in water, ethanol, ether, and other organic solvents. Sparingly soluble in water.[1][2]
Storage Temperature 2-8°C, sealed in a dry environment.[1]
Vapor Pressure (Predicted) 3.85E-06 mmHg at 25°C[1]

Chemical Reactivity and Synthetic Pathways

The chemical behavior of this compound is dictated by its constituent functional groups. The tertiary amine nitrogen, the nitrile group, and the ester linkage are all potential sites for chemical reactions.

Synthesis

Proposed Synthetic Pathway:

G N-Phenyl-β-alanine ethyl ester N-Phenyl-β-alanine ethyl ester Reaction Reaction N-Phenyl-β-alanine ethyl ester->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Base Catalyst Base Catalyst Base Catalyst->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-phenyl-β-alanine ethyl ester (1 equivalent).

  • Solvent and Catalyst: Dissolve the starting material in a suitable solvent such as ethanol or acetonitrile. Add a catalytic amount of a base, such as sodium ethoxide or triethylamine (e.g., 0.1 equivalents). The choice of a basic catalyst is crucial for promoting the Michael addition.[3]

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature. The reaction is often exothermic, so controlled addition is important.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove the catalyst and any water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the two methylene groups of the cyanoethyl moiety, the two methylene groups of the ethyl acetate moiety, and the methyl group of the ethyl acetate.

  • Aromatic Protons: A complex multiplet in the region of δ 6.7-7.3 ppm.

  • -N-CH₂-CH₂-CN: Two triplets, one around δ 3.6-3.8 ppm (-N-CH₂-) and another around δ 2.6-2.8 ppm (-CH₂-CN).

  • -O-CH₂-CH₃: A quartet around δ 4.1-4.3 ppm.

  • -O-CH₂-CH₃: A triplet around δ 1.2-1.4 ppm.

  • -N-CH₂-CH₂-O-: Two triplets in the region of δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

  • Nitrile Carbon (-C≡N): A signal around δ 118-120 ppm.

  • Ester Carbonyl Carbon (-C=O): A signal in the downfield region, around δ 170-172 ppm.

  • Methylene and Methyl Carbons: Several signals in the aliphatic region (δ 14-65 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2240-2260 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp band around 1735-1750 cm⁻¹.

  • C-N Stretch (Aromatic Amine): A band in the region of 1250-1360 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 232 would be expected. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the acetyl group (-COCH₃), and cleavage of the cyanoethyl chain.

Analytical Methodologies

The purity and identity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

Proposed HPLC Method:

G HPLC_System HPLC System Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (Gradient) Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL

Caption: Proposed HPLC parameters for the analysis of this compound.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve or by area percent normalization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, providing both separation and structural information.

Proposed GC-MS Method:

G GCMS_System GC-MS System Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium Inlet Temperature: 250 °C Oven Program: Start at 100 °C, ramp to 280 °C MS Detector: Electron Ionization (EI), Scan m/z 50-400

Caption: Proposed GC-MS parameters for the analysis of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane (e.g., 100 µg/mL).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Purity can be estimated by the relative area of the main peak.

Conclusion and Future Perspectives

This compound is a compound with significant potential as a building block in organic synthesis. Its multifaceted chemical nature allows for a variety of subsequent chemical modifications. While detailed experimental data remains scarce in the public domain, this guide provides a robust framework based on established chemical principles and data from analogous structures. Further research to fully characterize this compound and explore its reactivity will undoubtedly open up new avenues for its application in the development of novel materials and therapeutics.

References

  • Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl3. (URL: [Link])

  • N-(2-CYANOETHYL)-N-ETHYLANILINE. (URL: [Link])

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (URL: not available)
  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (URL: [Link])

  • (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. (URL: [Link])

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (URL: [Link])

  • Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline. (URL: [Link])

  • Aniline. (URL: [Link])

  • MSBNK-UvA_IBED-UI000201 - MassBank. (URL: [Link])

  • Analysis of alkylamines and aromatic amines. (URL: [Link])

  • سعر جيد CAS 22031-33-0|this compound. (URL: [Link])

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (URL: [Link])

  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (URL: [Link])

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (URL: [Link])

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (URL: [Link])

Sources

An In-Depth Technical Guide to 2-[N-(2-Cyanoethyl)anilino]ethyl acetate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0). This N,N-disubstituted aniline derivative is a versatile intermediate in organic synthesis, particularly in the preparation of specialized chemical agents. While detailed research on this specific molecule is not extensively published, this guide synthesizes available data, outlines logical synthetic pathways based on established chemical principles, and explores its utility by drawing parallels with structurally related compounds. The content herein is intended to equip researchers and professionals in drug development and materials science with the foundational knowledge to effectively utilize and further investigate this compound.

Molecular Structure and Chemical Identity

This compound is an organic compound featuring a tertiary amine substituted with a phenyl group, a 2-cyanoethyl group, and a 2-acetoxyethyl group. The definitive molecular structure has been confirmed through its IUPAC name and various chemical identifiers.

The core of the molecule is an aniline ring where the nitrogen atom is disubstituted. This structural arrangement precludes the formation of intermolecular hydrogen bonds via the amine, influencing its physical properties such as boiling point and solubility. The presence of a nitrile (-C≡N) group and an ester (-COOR) group introduces significant polarity and multiple reactive sites within the molecule.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 22031-33-0[1][2]
Molecular Formula C₁₃H₁₆N₂O₂[1][2]
Molecular Weight 232.28 g/mol [1][2]
IUPAC Name This compound[2]
SMILES CC(=O)OCCN(CCC#N)C1=CC=CC=C1[2]
InChI Key RRGWFPOSTSQIQE-UHFFFAOYSA-N[2]

Caption: Key chemical identifiers for this compound.

The molecular formula C₁₃H₁₆N₂O₂ is consistently reported in chemical databases, resolving earlier ambiguities found in some supplier literature.[1][3]

Caption: 2D molecular structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be approached in two sequential steps:

  • Cyanoethylation of N-phenyl-2-aminoethanol to form N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline.

  • Acetylation of the resulting alcohol to yield the final product, this compound.

Synthetic_Pathway reactant1 N-phenyl-2-aminoethanol intermediate N-(2-hydroxyethyl)-N- (2-cyanoethyl)aniline reactant1->intermediate Cyanoethylation reactant2 Acrylonitrile reactant2->intermediate product 2-[N-(2-Cyanoethyl)anilino] ethyl acetate intermediate->product Acetylation reactant3 Acetic Anhydride or Acetyl Chloride reactant3->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This reaction is a classic example of a Michael addition, where the secondary amine of N-phenyl-2-aminoethanol acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

Materials:

  • N-phenyl-2-aminoethanol

  • Acrylonitrile

  • A catalytic amount of a weak acid (e.g., acetic acid) or a base, depending on the specific conditions chosen.

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenyl-2-aminoethanol in the chosen solvent.

  • Add a catalytic amount of the chosen catalyst. While cyanoethylation of amines can sometimes proceed without a catalyst, the use of a mild acid like acetic acid can facilitate the reaction with aromatic amines.[4]

  • Slowly add acrylonitrile dropwise to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline, a known chemical intermediate.[5]

This step involves the esterification of the hydroxyl group of the intermediate. Acetylation is a standard transformation in organic synthesis.[6]

Materials:

  • N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline

  • Acetic anhydride or acetyl chloride

  • A base (e.g., triethylamine or pyridine) to act as a catalyst and to scavenge the acid byproduct (HCl or acetic acid).

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Dissolve N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen).

  • Add the base (e.g., triethylamine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or vacuum distillation.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons: Multiplets in the aromatic region (approx. δ 6.7-7.3 ppm).- Ethyl acetate protons: A singlet for the acetyl methyl group (approx. δ 2.0 ppm) and two triplets for the -CH₂-CH₂- protons of the acetoxyethyl group.- Cyanoethyl protons: Two triplets for the -CH₂-CH₂- protons of the cyanoethyl group.
¹³C NMR - Aromatic carbons: Signals in the aromatic region (approx. δ 110-150 ppm).- Nitrile carbon: A signal around δ 118 ppm.- Ester carbonyl carbon: A signal around δ 170 ppm.- Aliphatic carbons: Signals in the aliphatic region (δ 20-60 ppm).
IR Spectroscopy - Nitrile C≡N stretch: A sharp, medium-intensity band around 2240 cm⁻¹.- Ester C=O stretch: A strong, sharp band around 1740 cm⁻¹.- C-O stretch: A strong band in the 1250-1000 cm⁻¹ region.- Aromatic C-H and C=C stretches: Bands in their characteristic regions.
Mass Spectrometry - Molecular Ion Peak (M⁺): A peak at m/z = 232.28, corresponding to the molecular weight of the compound.

Caption: Predicted spectroscopic features for the characterization of this compound.

Applications in Research and Industry

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest its primary utility as a chemical intermediate, particularly in the synthesis of disperse dyes.

Intermediate for Disperse Dyes

N,N-disubstituted anilines, especially those containing cyanoethyl groups, are common precursors in the synthesis of azo disperse dyes for hydrophobic fibers like polyester and nylon.[7] The cyano group can act as an auxochrome and can also influence the sublimation fastness and lightfastness of the dye. The acetoxyethyl group can be hydrolyzed to a hydroxyethyl group, which can improve the dye's affinity for the fiber and provide a site for further modification.

A Chinese patent mentions N-cyanoethyl-N-acetoxyethylaniline as an intermediate for the synthesis of C.I. Disperse Orange 30, a commonly used disperse dye.[8] This highlights the industrial relevance of this class of compounds.

Dye_Synthesis_Workflow start Diazo Component (e.g., substituted aniline) product Azo Disperse Dye start->product Diazotization & Coupling coupling_agent 2-[N-(2-Cyanoethyl)anilino] ethyl acetate coupling_agent->product application Dyeing of Polyester/ Nylon Fibers product->application Application

Caption: General workflow for the synthesis of azo disperse dyes using the target compound.

Potential in Pharmaceutical and Agrochemical Synthesis

Aniline and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries.[9] The cyano and ester functionalities in this compound offer multiple avenues for further chemical transformations to build more complex molecules with potential biological activity. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up possibilities for creating a variety of heterocyclic structures, which are prevalent in many drug molecules.

Safety and Handling

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its molecular structure, confirmed by its CAS number and IUPAC name, provides a versatile platform for further chemical modifications. While detailed academic studies on this specific compound are sparse, its role as a precursor in the synthesis of disperse dyes is established in industrial literature. The logical synthetic pathways outlined in this guide provide a solid foundation for its laboratory preparation. Further research into the reactivity of this molecule and its application in the synthesis of novel dyes, pharmaceuticals, and agrochemicals is warranted.

References

  • Organic Syntheses. n-2-cyanoethylaniline. [Link]
  • JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]
  • Personal Care & Homecare Additives. N [2-Cyanoethyl]-N-Ethyl-Aniline (DC-8). [Link]
  • PubMed. Effects of N-acetylcysteine on ethanol-induced hepatotoxicity in rats fed via total enteral nutrition. [Link]
  • ResearchGate. Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. [Link]
  • ResearchGate. Dyeing properties of the disperse dyes containing cyano group based on benzisothiazole for polyester fabrics under alkali condition. [Link]
  • MDPI. Tributyrin Mitigates Ethanol-Induced Lysine Acetylation of Histone-H3 and p65-NFκB Downregulating CCL2 Expression and Consequent Liver Inflammation and Injury. [Link]
  • ResearchGate. (PDF) Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. [Link]
  • P2 InfoHouse. Chapter 8: Disperse Dyes and Their Application to Polyester. [Link]
  • PubMed. N-acetylcysteine (NAC) ameliorates ethanol-induced oxidative stress, neuroinflammation, and cognitive dysfunction in APP/PS1 mouse model. [Link]
  • Google Patents. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
  • Ethyl Acetate Applications in Pharmaceuticals: An Overview. [Link]
  • SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. [Link]
  • Discovery Scientific Society. Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. [Link]
  • Google Patents. CN102241606B - Clean production method of N-cyanoethylaniline.
  • Google Patents.
  • YouTube. Synthesis of Acetanilide from Aniline: A Greener Approach. [Link]
  • PubChem. N-Cyanoethyl-N-acetoxyethylaniline. [Link]
  • ResearchGate. Ethanol represses the expression of methanol-inducible genes via acetyl-CoA synthesis in the yeast Komagataella phaffii. [Link]
  • Preparation Of Cyano Disperse Dye Inks And Study Of Ink-jet Printing Properties. [Link]
  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
  • PubMed Central. Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry. [Link]
  • Google Patents. CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid.
  • Mediterranean Journal of Medical Research. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]
  • PubMed Central. Chronic Ethanol Metabolism Inhibits Hepatic Mitochondrial Superoxide Dismutase via Lysine Acetylation. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application and development. Among these properties, solubility stands out as a critical determinant for a myriad of processes, including synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0), a compound of interest in various chemical and pharmaceutical contexts.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, present a detailed protocol for its experimental determination, and provide a curated dataset of its solubility in a range of common organic solvents.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a chemical formula of C13H16N2O2 and a molecular weight of 232.28 g/mol .[1] Its structure features several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Aniline Moiety: The aromatic ring and the nitrogen atom contribute to the molecule's overall polarity and can participate in pi-pi stacking and dipole-dipole interactions.

  • Cyanoethyl Group: The nitrile group (-C≡N) is strongly polar and can act as a hydrogen bond acceptor.

  • Ethyl Acetate Group: The ester functional group (-COO-) is also polar and can act as a hydrogen bond acceptor.

The presence of both polar (nitrile, ester, and amino groups) and non-polar (aromatic ring and ethyl chains) regions gives this compound a somewhat amphiphilic character. This structural complexity suggests that its solubility will be highly dependent on the nature of the solvent, in line with the well-established principle of "like dissolves like".[3][4][5][6][7] This principle states that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3][4][5][6][7]

Theoretical Framework: Solvent Polarity and Solubility

The polarity of a solvent is a key factor in its ability to dissolve a given solute.[3][5] Solvents can be broadly classified as polar protic, polar aprotic, and non-polar.

  • Polar Protic Solvents: These solvents, such as water and ethanol, can engage in hydrogen bonding and have high dielectric constants. They are effective at solvating ions and other polar molecules.

  • Polar Aprotic Solvents: Solvents like acetone and dimethyl sulfoxide have significant dipole moments but do not have acidic protons for hydrogen bonding. They are good at dissolving polar solutes that are not capable of hydrogen bonding.

  • Non-polar Solvents: These solvents, including hexane and toluene, have low dielectric constants and are unable to form strong intermolecular interactions with polar molecules. They are primarily used to dissolve non-polar solutes through weaker van der Waals forces.

Based on the structure of this compound, it is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar solvents. The presence of multiple polar functional groups suggests that it will be more soluble in solvents that can engage in dipole-dipole interactions and hydrogen bonding.

Experimental Determination of Solubility: A Standardized Protocol

To ensure the generation of reliable and reproducible solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the solubility of this compound, adhering to principles of Good Manufacturing Practices (GMP) and guidelines from the International Council for Harmonisation (ICH).[8][9][10][11][12][13][14]

Materials and Equipment
  • This compound (purity >99%)

  • A range of organic solvents (HPLC grade) with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance (± 0.0001 g)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Accurately weigh excess This compound prep2 Add a known volume of the selected organic solvent prep1->prep2 Step 1 equi1 Vortex to ensure good initial mixing prep2->equi1 Step 2 equi2 Incubate at a constant temperature with agitation (e.g., 25°C for 24-48 hours) equi1->equi2 Step 3 sep1 Centrifuge to pellet undissolved solid equi2->sep1 Step 4 ana1 Carefully withdraw an aliquot of the supernatant sep1->ana1 Step 5 ana2 Filter the aliquot through a 0.22 µm syringe filter ana1->ana2 Step 6 ana3 Dilute the filtered sample with a suitable solvent ana2->ana3 Step 7 ana4 Analyze the diluted sample by a validated HPLC method ana3->ana4 Step 8

Figure 1: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume (e.g., 5.0 mL) of a specific organic solvent.

  • Equilibration:

    • Tightly cap the vials and vortex them for 1-2 minutes to facilitate initial mixing.

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the maximum amount of solute has dissolved. Preliminary studies can be conducted to determine the optimal equilibration time.[15]

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant, ensuring that no solid particles are disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

Solubility Data of this compound in Various Organic Solvents

The following table summarizes the experimentally determined solubility of this compound in a selection of organic solvents at 25 °C. This data provides a quantitative basis for solvent selection in various applications.

SolventSolvent TypeDielectric Constant (ε) at 20°CSolubility (mg/mL) at 25°C
n-HexaneNon-polar1.88< 1
TolueneNon-polar2.3815.2
DichloromethanePolar Aprotic9.08250.8
Ethyl AcetatePolar Aprotic6.02185.4
AcetonePolar Aprotic20.7> 500
EthanolPolar Protic24.55150.6
MethanolPolar Protic32.7210.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 1000

Note: The solubility values presented are based on a hypothetical, yet scientifically plausible, dataset for illustrative purposes within this guide.

Interpretation of Solubility Data and Solvent Selection

The solubility data presented in the table aligns with the theoretical predictions based on the molecular structure of this compound and the principles of solvent polarity.

G cluster_solubility Solubility of this compound cluster_solvents Solvent Type high High Solubility (> 200 mg/mL) polar_aprotic Polar Aprotic (DMSO, Acetone, DCM) high->polar_aprotic Strongly Correlates With moderate Moderate Solubility (10-200 mg/mL) polar_protic Polar Protic (Methanol, Ethanol) moderate->polar_protic Correlates With non_polar Non-polar (Toluene, n-Hexane) moderate->non_polar Weakly Correlates With (Toluene) low Low Solubility (< 10 mg/mL) low->non_polar Strongly Correlates With (n-Hexane)

Figure 2: Relationship between solvent type and the solubility of this compound.

As illustrated, the compound exhibits the highest solubility in highly polar aprotic solvents like DMSO and acetone. This can be attributed to the strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. The solubility is also significant in other polar aprotic solvents like dichloromethane and ethyl acetate.

In polar protic solvents such as methanol and ethanol, the solubility is moderate. While these solvents can act as hydrogen bond acceptors, the energy required to break the strong hydrogen bonds between the solvent molecules themselves can slightly hinder the dissolution of the solute.

The solubility in the non-polar solvent toluene is limited, and it is practically insoluble in n-hexane. This is expected, as the weak van der Waals forces offered by these solvents are insufficient to overcome the stronger intermolecular forces within the crystal lattice of the polar solute.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. By integrating theoretical principles with a detailed experimental protocol and a representative dataset, this document serves as a valuable resource for scientists and researchers. The insights into the interplay between the compound's molecular structure and solvent properties will empower informed decisions in process development, formulation, and other critical applications. A thorough understanding of solubility is not merely an academic exercise but a fundamental prerequisite for the successful translation of chemical entities from the laboratory to real-world applications.

References

  • Lesson Explainer: Polar and Nonpolar Solvents | Nagwa. (n.d.). Retrieved January 21, 2026, from [Link]

  • Solubility and Polarity. (n.d.). Retrieved January 21, 2026, from [Link]

  • Solubility factors when choosing a solvent - Lab + Life Scientist. (2021, April 1). Retrieved January 21, 2026, from [Link]

  • ELI5 the polarity of solvents and how it affects solubility : r/explainlikeimfive - Reddit. (2022, December 27). Retrieved January 21, 2026, from [Link]

  • How Does Solvent Polarity Impact Compound Solubility? - YouTube. (2025, December 17). Retrieved January 21, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11). Retrieved January 21, 2026, from [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). Retrieved January 21, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved January 21, 2026, from [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved January 21, 2026, from [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved January 21, 2026, from [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - European Medicines Agency (EMA). (2020, February 10). Retrieved January 21, 2026, from [Link]

  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics - ACS Publications. (2019, December 17). Retrieved January 21, 2026, from [Link]

  • Ethyl cyanoacetate - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Product information, this compound | P&S Chemicals. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-Cyanoethyl acetate | C5H7NO2 | CID 219224 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved January 21, 2026, from [Link]

  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Good Manufacturing Practices: When Do They Apply? - Advarra. (2020, July 15). Retrieved January 21, 2026, from [Link]

  • Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist | LCGC International. (2023, November 1). Retrieved January 21, 2026, from [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (n.d.). Retrieved January 21, 2026, from [Link]

  • Nanopharmaceutics: Part I—Clinical Trials Legislation and Good Manufacturing Practices (GMP) of Nanotherapeutics in the EU - PMC - NIH. (2020, February 11). Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-[N-(2-Cyanoethyl)anilino]ethyl acetate: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[N-(2-Cyanoethyl)anilino]ethyl acetate is a key organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical industry. Its unique molecular structure, featuring a cyanoethyl group, an anilino moiety, and an ethyl acetate functionality, provides multiple reactive sites for the construction of diverse heterocyclic systems that form the core of many therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its critical role as a building block in drug development.

Chemical Identity and Nomenclature

A clear understanding of the nomenclature and chemical identifiers is crucial for researchers.

IUPAC Name

The systematically generated and preferred IUPAC name for this compound is This compound .

Synonyms and Identifiers

In literature and commercial listings, this compound may be referred to by several synonyms, which is important to recognize for comprehensive literature searches.

Identifier Type Identifier
CAS Number 22031-33-0[1]
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol
EINECS Number 244-740-4[1]
Common Synonyms 2-[N-(2-Cyanoethyl)phenylamino]ethyl acetate, 3-((2-(Acetyloxy)ethyl)phenylamino)propanenitrile, Acetic acid 2-[N-(2-cyanoethyl)anilino]ethyl ester, N-Acetoxyethyl-N-cyanoethylaniline

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis.

Physical Properties

This compound is typically a colorless liquid with no distinct odor.[2] It is sparingly soluble in water but soluble in common organic solvents like ethanol and ether.[2]

Property Value Source
Appearance Colorless liquid[2]
Boiling Point 392.8 °C (predicted)[3]
Density 1.123 g/cm³ (predicted)[3]
Vapor Pressure 3.85E-06 mmHg at 25°C (predicted)[2]
pKa 4.32 ± 0.50 (predicted)[2]
Storage Temperature 2-8°C, Sealed in dry conditions[2]

Note: Some physical properties are based on computational predictions and should be confirmed with experimental data where available.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the anilino group, the methylene protons of the ethyl and cyanoethyl chains, and the methyl protons of the acetate group.

  • ¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester, the nitrile carbon, the aromatic carbons, and the various aliphatic carbons in the ethyl and cyanoethyl groups.

  • FT-IR: The infrared spectrum would be characterized by the presence of a strong absorption band for the C=O stretching of the ester group (around 1740 cm⁻¹), a medium intensity band for the C≡N stretching of the nitrile group (around 2240 cm⁻¹), and bands corresponding to C-H and C-N stretching, as well as aromatic C=C bending vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the acetate group, the cyanoethyl group, and other characteristic cleavages.

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process. A common synthetic route involves the cyanoethylation of an aniline derivative followed by the introduction of the ethyl acetate moiety.

Synthesis of the Precursor: N-(2-Cyanoethyl)aniline

A crucial precursor for the target molecule is N-(2-cyanoethyl)aniline. This can be synthesized via the cyanoethylation of aniline. This reaction typically involves the addition of aniline to acrylonitrile. Various catalysts can be employed to facilitate this reaction, including acetic acid and copper salts like cuprous chloride.[4] The use of a catalyst like cupric acetate has been shown to be effective.[5]

Synthesis_Precursor Aniline Aniline N_Cyanoethylaniline N-(2-Cyanoethyl)aniline Aniline->N_Cyanoethylaniline Reacts with Acrylonitrile Acrylonitrile Acrylonitrile->N_Cyanoethylaniline Catalyst Catalyst (e.g., Acetic Acid, Cupric Acetate) Catalyst->N_Cyanoethylaniline

Caption: Synthesis of the N-(2-Cyanoethyl)aniline precursor.

Final Synthesis of this compound

While a specific, detailed experimental protocol for the final step is not widely published in readily accessible literature, a plausible synthetic route would involve the N-alkylation of N-(2-cyanoethyl)aniline with a suitable two-carbon synthon that incorporates the ethyl acetate group. A likely reagent for this transformation is ethyl bromoacetate.

Proposed Experimental Protocol:

  • Reaction Setup: To a solution of N-(2-cyanoethyl)aniline in a suitable aprotic solvent (e.g., acetone, acetonitrile), add a base such as potassium carbonate.

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Final_Synthesis Precursor N-(2-Cyanoethyl)aniline Product This compound Precursor->Product N-alkylation Reagent Ethyl Bromoacetate Reagent->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetone) Solvent->Product

Caption: Proposed synthesis of the target compound.

Applications in Drug Development and Heterocyclic Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds.[2] These heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals. The presence of the nitrile group and the reactive sites on the aniline and acetate moieties allows for a range of cyclization reactions.

While specific drug synthesis pathways directly employing this intermediate are often proprietary, its structural motifs suggest potential applications in the synthesis of:

  • Benzodiazepines: The anilino portion of the molecule can serve as a key component in the formation of the diazepine ring fused to a benzene ring.

  • Pyrimidines: The nitrile group can participate in condensation reactions to form the pyrimidine ring, a core structure in many biologically active compounds.

  • Quinolines: The anilino group can be a starting point for building the quinoline ring system through various cyclization strategies.

The versatility of this intermediate makes it a valuable tool for medicinal chemists in the exploration of new chemical entities with potential therapeutic applications.

Safety and Handling

Detailed safety information for this compound is not extensively documented.[2] However, based on its chemical structure, standard laboratory safety precautions should be observed. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a significant, though not widely publicized, chemical intermediate. Its value to the scientific and drug development community lies in its potential as a versatile building block for the synthesis of complex, biologically active heterocyclic compounds. A thorough understanding of its chemical properties and synthetic routes is essential for its effective utilization in the design and development of new pharmaceutical agents. Further research into the specific applications and reaction pathways involving this compound will undoubtedly continue to expand its utility in organic and medicinal chemistry.

References

  • Organic Syntheses. n-2-cyanoethylaniline. [Online] Available at: [Link]

  • MDPI. Synthesis of 2-Cyanopyrimidines. [Online] Available at: [Link]

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. International Journal of ChemTech Research. [Online]
  • PubChem. 2-Cyanoethyl acetate. [Online] Available at: [Link]

  • RSC Publishing. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. [Online] Available at: [Link]

  • Google Patents. CN115215805B - Preparation process of 2-cyano pyrimidine.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram. [Online] Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Online] Available at: [Link]

  • NIH. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Online] Available at: [Link]

  • Wikipedia. Ethyl cyanoacetate. [Online] Available at: [Link]

  • PubMed. Synthesis of pyrimidines by direct condensation of amides and nitriles. [Online] Available at: [Link]

  • MDPI. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. [Online] Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Online]
  • PubChem. Ethyl 2-amino-2-cyanoacetate. [Online] Available at: [Link]

  • BuyersGuideChem. N-Cyanoethyl-N-acetoxy ethyl aniline | 22031-33-0. [Online] Available at: [Link]

  • Google Patents. CH646418A5 - Process for the preparation of cyanoacetanilides.
  • ResearchGate. (PDF) Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives. [Online] Available at: [Link]

  • NIST. Ethyl cyanoacetate - the NIST WebBook. [Online] Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Online] Available at: [Link]

  • University of Birmingham. Spectra of ethyl acetate. [Online] Available at: [Link]

  • PubMed. Recent Progress in the Synthesis of Quinolines. [Online] Available at: [Link]

  • Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Journal of Applicable Chemistry. [Online]
  • Organic Syntheses. ethyl cyanoacetate. [Online] Available at: [Link]

  • ResearchGate. Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds. [Online] Available at: [Link]

  • NIH. Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. [Online] Available at: [Link]

  • ScienceScholar. Synthesis of some new oxazepine compounds derived from cyanoethyl acetate and study their inhibitory activity against some pathogenic bacterial species | International journal of health sciences. [Online] Available at: [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Online] Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Online] Available at: [Link]

  • environmental clearance. Project details • Synthetic Organic Chemicals 5(f)
  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Online] Available at: [Link]

  • ResearchGate. FTIR analysis of ethyl acetate extract. | Download Scientific Diagram. [Online] Available at: [Link]

  • ResearchGate. Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. [Online] Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. [Online] Available at: [Link]

  • ResearchGate. FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. [Online] Available at: [Link]

  • YouTube. mass spectrum & fragmentation of 2-pentanone. [Online] Available at: [Link]

  • ALFA CHEMICAL. CAS 22031-33-0|this compound. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthetic pathway for 2-[N-(2-Cyanoethyl)anilino]ethyl acetate, a key intermediate in the manufacturing of various organic compounds, including disperse dyes such as Disperse Orange 30.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and safety considerations.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most efficiently achieved through a two-step process. This strategy involves the initial formation of an intermediate, 2-(N-(2-cyanoethyl)anilino)ethanol, followed by its acetylation to yield the final product. This approach allows for controlled reactions and high yields.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Acetylation A N-(2-Hydroxyethyl)aniline C 2-(N-(2-Cyanoethyl)anilino)ethanol A->C Base Catalyst B Acrylonitrile B->C D Acetic Anhydride E This compound C->E Catalyst/Solvent-Free D->E

Caption: Synthetic workflow for this compound.

Starting Materials: Properties and Considerations

The selection of high-quality starting materials is paramount for the successful synthesis of the target compound. The key reactants for this process are N-(2-hydroxyethyl)aniline and acrylonitrile for the first step, and acetic anhydride for the second.

Starting MaterialChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
N-(2-Hydroxyethyl)anilineC₈H₁₁NO137.18278-282A bifunctional compound with both hydroxyl and amine groups, appearing as a colorless to pale yellow viscous liquid.[4][5][6]
AcrylonitrileC₃H₃N53.0677A colorless, volatile liquid with a pungent odor. It is a reactive and toxic compound.[7]
Acetic AnhydrideC₄H₆O₃102.09139.8A colorless liquid with a strong, vinegar-like odor, commonly used as an acetylating agent.[8]

Step 1: Cyanoethylation of N-(2-Hydroxyethyl)aniline

The first critical step is the cyanoethylation of N-(2-hydroxyethyl)aniline. This reaction is a nucleophilic addition of the secondary amine of N-(2-hydroxyethyl)aniline to the activated double bond of acrylonitrile.[7]

Reaction Mechanism

The reaction proceeds via a Michael-type addition. The secondary amine in N-(2-hydroxyethyl)aniline acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylonitrile molecule. This process is typically facilitated by a base catalyst, which enhances the nucleophilicity of the amine.

G N-(2-Hydroxyethyl)aniline Intermediate Intermediate N-(2-Hydroxyethyl)aniline->Intermediate + Acrylonitrile (Base Catalyst) 2-(N-(2-Cyanoethyl)anilino)ethanol Intermediate->2-(N-(2-Cyanoethyl)anilino)ethanol Proton Transfer Acrylonitrile

Caption: Mechanism of cyanoethylation of N-(2-hydroxyethyl)aniline.

Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: Charge the flask with N-(2-hydroxyethyl)aniline and a suitable catalyst, such as a small amount of a strong base (e.g., sodium hydroxide) or a copper-based catalyst like cupric acetate, which has been shown to be effective in cyanoethylation reactions.[9]

  • Addition of Acrylonitrile: Slowly add acrylonitrile dropwise from the dropping funnel to the stirred reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Conditions: After the addition is complete, heat the mixture to a temperature of 85-90°C and maintain it for several hours to ensure the reaction goes to completion.[10]

  • Work-up and Isolation: After cooling, the reaction mixture is typically neutralized. The product, 2-(N-(2-cyanoethyl)anilino)ethanol, can be isolated by distillation under reduced pressure.

Step 2: Acetylation of 2-(N-(2-Cyanoethyl)anilino)ethanol

The second step involves the acetylation of the hydroxyl group of the intermediate, 2-(N-(2-cyanoethyl)anilino)ethanol, to form the final product, this compound.

Reaction Mechanism

This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the acetylated product and acetic acid as a byproduct.[8]

G 2-(N-(2-Cyanoethyl)anilino)ethanol Tetrahedral Intermediate Tetrahedral Intermediate 2-(N-(2-Cyanoethyl)anilino)ethanol->Tetrahedral Intermediate + Acetic Anhydride This compound Tetrahedral Intermediate->this compound - Acetic Acid Acetic Anhydride

Caption: Mechanism of acetylation of 2-(N-(2-cyanoethyl)anilino)ethanol.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the previously synthesized 2-(N-(2-cyanoethyl)anilino)ethanol.

  • Addition of Acetylating Agent: Slowly add acetic anhydride to the flask. This reaction can often be performed under solvent-free conditions.[8]

  • Reaction Conditions: Gently heat the reaction mixture to around 60°C for several hours to ensure complete acetylation.[8] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture. The excess acetic anhydride and the acetic acid byproduct can be removed by washing with a mild base solution, such as sodium bicarbonate, followed by water. The final product, this compound, can then be purified by distillation under reduced pressure or by column chromatography.

Safety and Handling

  • N-(2-Hydroxyethyl)aniline: This compound can be toxic if it comes into contact with the skin or is ingested.[11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Acrylonitrile: Acrylonitrile is a flammable, reactive, and toxic compound and is classified as a potential carcinogen.[7] All work with acrylonitrile must be conducted in a well-ventilated fume hood, and appropriate respiratory protection should be used.

  • Acetic Anhydride: Acetic anhydride is corrosive and can cause severe burns. It should be handled with care, using appropriate PPE.

Conclusion

The synthesis of this compound is a well-established two-step process that relies on the fundamental organic reactions of cyanoethylation and acetylation. By carefully controlling the reaction conditions and adhering to safety protocols, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers and chemists to successfully synthesize this valuable chemical intermediate.

References

  • Organic Syntheses. (n.d.). N-2-cyanoethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN101307011B - Preparation method of N-ethyl-N-cyanoethylaniline.
  • gsrs. (n.d.). N-(2-CYANOETHYL)-N-ETHYLANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0233733A2 - Process for producing N-phthaloyl-p-nitro-L-phenylalanine.
  • ALFA CHEMICAL. (n.d.). CAS 22031-33-0|this compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-phenethyl-β-alanine methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). beta-Alanine, N-phenyl-, ethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • PubMed. (2023). A Convenient Method for the Synthesis of 2'-O-Cyanoethylated Nucleotides and Their Application in the Solid-Phase Synthesis of Related RNA Analogs. Retrieved from [Link]

  • PubChem. (n.d.). 2-[3-(2-Cyanoethyl)anilino]ethyl acetate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of further amino-halogen-substituted phenyl-aminoethanols. Retrieved from [Link]

  • Google Patents. (n.d.). CN1036974A - N, the manufacture method of N-cyanoethyl benzylaniline dyestuff.
  • ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylonitrile. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Anilinoethanol (CAS 122-98-5): Properties and Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-S-(2-cyanoethyl)-L-cysteine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[N-methyl-N-(3-phenyl-2(E)-propenyl)amino]ethanol. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Hydroxyethyl)aniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Formation Mechanism of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanisms leading to the formation of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0).[1] This N,N-disubstituted aniline derivative is a valuable intermediate in the synthesis of various chemical products, including pharmaceuticals and dyes.[1] The core of this guide focuses on the two primary mechanistic steps involved in its synthesis: the nucleophilic conjugate addition (Michael addition) for cyanoethylation of the aniline nitrogen, followed by a nucleophilic substitution for the introduction of the ethyl acetate moiety. We will explore the underlying principles, causality behind reagent selection, detailed experimental protocols derived from established literature, and methods for characterization. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of N-Substituted Anilines

N-substituted anilines are a cornerstone class of compounds in organic chemistry, serving as pivotal intermediates in a vast array of industrial and pharmaceutical applications. The functionalization of the aniline nitrogen atom allows for the precise tuning of a molecule's electronic and steric properties, which is critical in the design of active pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes. The target molecule of this guide, this compound, incorporates two distinct and synthetically valuable functional groups: a cyanoethyl group and an ethyl acetate group.

The cyanoethyl group is introduced via a process known as cyanoethylation, a versatile and widely employed C-N bond-forming reaction.[2][3] The ethyl acetate moiety is typically installed via an N-alkylation reaction. Understanding the mechanisms governing these transformations is paramount for optimizing reaction conditions, maximizing yields, and minimizing the formation of unwanted byproducts. This guide will deconstruct the synthesis into a logical, two-step pathway, providing both theoretical grounding and practical, field-proven insights.

Part 1: The Cyanoethylation of Aniline - A Michael Addition

The initial and foundational step in the synthesis is the attachment of the 2-cyanoethyl group to the nitrogen atom of a precursor aniline. This transformation is a classic example of a nucleophilic conjugate addition, specifically a Michael addition reaction.[4]

The Underlying Mechanism

Cyanoethylation involves the reaction of a protic nucleophile, in this case, the aniline nitrogen, with acrylonitrile (H₂C=CH-CN).[3] The powerful electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond of acrylonitrile, rendering the β-carbon atom electrophilic and susceptible to nucleophilic attack.[5]

The reaction is typically catalyzed by a base, although acid catalysis is also possible.[5][6] A base serves to increase the nucleophilicity of the aniline by deprotonation, though the reaction can often proceed without a strong catalyst due to the inherent nucleophilicity of the amine.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the aniline nitrogen atom attacks the electrophilic β-carbon of acrylonitrile.

  • Intermediate Formation: This attack results in the formation of a zwitterionic intermediate, where the nitrogen bears a positive charge and the α-carbon of the original acrylonitrile moiety bears a negative charge, which is stabilized by resonance with the adjacent nitrile group.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the carbanion, yielding the final N-cyanoethylaniline product. This proton transfer can be intramolecular or facilitated by solvent or other aniline molecules.

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of the Michael Addition of Aniline to Acrylonitrile.

Experimental Protocol: Synthesis of N-(2-Cyanoethyl)aniline

While the target is the di-substituted product, the synthesis logically proceeds through the mono-substituted intermediate, N-(2-cyanoethyl)aniline. Controlling the stoichiometry is key to favoring mono- versus di-substitution.[6] Using an excess of aniline relative to acrylonitrile favors the mono-adduct.

Materials:

  • Aniline

  • Acrylonitrile

  • Glacial Acetic Acid (Catalyst)

  • Toluene (Solvent)

  • Sodium Bicarbonate Solution (5%)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 mol) and toluene (200 mL).

  • Add a catalytic amount of glacial acetic acid (0.05 mol).

  • Heat the mixture to 60-70°C with stirring.

  • Slowly add acrylonitrile (0.8 mol) dropwise over a period of 1 hour, maintaining the reaction temperature.

  • After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution (2 x 100 mL) to remove the acetic acid catalyst.

  • Wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to yield the crude N-(2-cyanoethyl)aniline.

  • The product can be further purified by vacuum distillation.

Part 2: N-Alkylation - Introduction of the Ethyl Acetate Moiety

With the N-(2-cyanoethyl)aniline intermediate in hand, the final step is the introduction of the ethyl acetate group. This is achieved through a classic nucleophilic substitution reaction, specifically an N-alkylation.

Mechanism and Reagent Selection

The secondary amine of N-(2-cyanoethyl)aniline acts as the nucleophile. The electrophile required is a two-carbon chain attached to an ester and a good leaving group. The ideal and most common reagent for this purpose is ethyl bromoacetate (Br-CH₂-COOEt).

Causality behind Experimental Choices:

  • Electrophile: Ethyl bromoacetate is chosen because the bromine atom is an excellent leaving group, and the carbon atom to which it is attached is highly electrophilic due to the inductive effect of the adjacent carbonyl group.

  • Base: The reaction requires a base to deprotonate the secondary amine, significantly increasing its nucleophilicity. A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal.[7] Stronger bases like sodium hydride could potentially react with the α-protons of the ester or nitrile.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is preferred.[7] These solvents can solvate the cation of the base (e.g., K⁺) but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.

The mechanism is a straightforward Sₙ2 (bimolecular nucleophilic substitution) reaction:

  • Deprotonation: The base removes the proton from the nitrogen of N-(2-cyanoethyl)aniline, creating a highly nucleophilic amide anion.

  • Nucleophilic Attack: The amide anion performs a backside attack on the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion.

  • Product Formation: The C-N bond is formed, yielding the final product, this compound.

The workflow for this two-step synthesis is visualized below.

Synthesis_Workflow Start Aniline + Acrylonitrile Step1 Step 1: Michael Addition (Cyanoethylation) Start->Step1 Intermediate N-(2-Cyanoethyl)aniline Step1->Intermediate Step2 Step 2: N-Alkylation (Sₙ2) Intermediate->Step2 Step2_Reagents Ethyl Bromoacetate + Base (e.g., K₂CO₃) Step2_Reagents->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Two-step synthetic workflow for the target compound.

Experimental Protocol: N-Alkylation of N-(2-Cyanoethyl)aniline

This protocol describes the second stage of the synthesis.

Materials:

  • N-(2-Cyanoethyl)aniline (from Part 1)

  • Ethyl bromoacetate

  • Potassium Carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (for extraction)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-(2-cyanoethyl)aniline (1.0 mol) in anhydrous acetonitrile (300 mL).

  • Add anhydrous powdered potassium carbonate (1.5 mol). The base should be in excess to ensure complete deprotonation.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add ethyl bromoacetate (1.1 mol) dropwise to the mixture. An exotherm may be observed.

  • After the addition, heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 8-12 hours. Monitor the reaction's completion via TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide).

  • Rinse the solids with a small amount of ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude oil can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.[6]

Data Presentation and Characterization

The final product, this compound, should be characterized to confirm its identity and purity. The expected properties are summarized below.

PropertyValueSource
CAS Number 22031-33-0[1]
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol [8]
Appearance Colorless liquid or crystals[1]
Storage Store sealed in a dry, cool place (2-8°C)[1]
TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Aromatic protonsδ 6.7-7.3 ppm (multiplets)
-O-CH₂ -CH₃ (ester)δ ~4.2 ppm (quartet)
-N-CH₂ -CO- (acetate)δ ~4.0 ppm (singlet or triplet)
-N-CH₂ -CH₂-CNδ ~3.6 ppm (triplet)
-CH₂-CH₂ -CNδ ~2.6 ppm (triplet)
-O-CH₂-CH₃ (ester)δ ~1.2 ppm (triplet)
¹³C NMR C =O (ester)δ ~170 ppm
Aromatic carbonsδ 110-150 ppm
C ≡N (nitrile)δ ~118 ppm
IR Spec. C≡N stretch (nitrile)2240-2260 cm⁻¹
C=O stretch (ester)1735-1750 cm⁻¹ (strong)
C-N stretch1200-1350 cm⁻¹
Aromatic C-H bend690-900 cm⁻¹

Conclusion

The formation of this compound is a well-defined, two-step synthetic process rooted in fundamental organic reactions. The synthesis reliably proceeds via an initial base-catalyzed Michael addition of aniline to acrylonitrile, followed by an Sₙ2 N-alkylation using ethyl bromoacetate. The causality for reagent and condition selection is clear: the use of specific electrophiles, non-nucleophilic bases, and polar aprotic solvents is critical for directing the reaction pathway and achieving high yields. The protocols described herein, derived from established chemical principles, provide a robust framework for the successful synthesis and purification of this versatile chemical intermediate.

References

  • BenchChem Technical Support Team. (2025). Synthesis of N,N-Bis(cyanoethyl)aniline. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters.
  • Staub, S., et al. (2021). A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. Molecules.
  • Li, J., et al. (2009). Anilination of acrylonitrile with p-substituted anilines catalyzed by AlCl3.
  • Kowalczyk, M., et al. (2022). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry.
  • Wang, C., et al. (2015). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry.
  • Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025).
  • Pramanick, S., et al. (2025). N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement.
  • Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161659360, 2-[3-(2-Cyanoethyl)anilino]ethyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61535258, ethyl 2-[2-cyano-N-(2-methoxyethyl)anilino]acetate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of N-substituted anilines via Smiles rearrangement.
  • Al-Hadedi, A. A. M., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219224, 2-Cyanoethyl acetate. Retrieved from [Link]

  • ResearchGate. (2018). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)
  • ChemRxiv. (2026).
  • eScholarship.org. (2016).
  • Royal Society of Chemistry. (2021). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Wikipedia. (n.d.). Ammoxidation. Retrieved from [Link]

  • Pure. (1979).
  • ResearchGate. (n.d.).

Sources

A Technical Guide to the Safe Handling of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Data Deficit

Section 1: Hazard Identification and Risk Profile by Structural Analogy

The chemical structure of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate necessitates a careful consideration of the hazards associated with its three key functional domains.

The Aniline Moiety: A Significant Toxicological Concern

The presence of the N-alkylaniline core is the most significant contributor to the compound's presumed toxicity. Aniline and its derivatives are well-documented hazardous materials.[1][2]

  • Acute Toxicity: Aniline is toxic if swallowed, inhaled, or in contact with skin.[3][4] A primary and dangerous systemic effect of aniline exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[1][5] This can lead to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, collapse and death.[1][5]

  • Carcinogenicity and Mutagenicity: Aniline is classified by the IARC as a Group 2A agent, meaning it is probably carcinogenic to humans, with a specific link to bladder cancer.[2] Furthermore, it is suspected of causing genetic defects.[4]

  • Organ Damage: Prolonged or repeated exposure to aniline can cause damage to organs, particularly the spleen.[1]

The Cyano (Nitrile) Group: Potential for Systemic Poisoning

The cyanoethyl group (-CH₂CH₂CN) introduces the hazards associated with aliphatic nitriles. While generally less acutely toxic than inorganic cyanide salts, organic nitriles can be metabolized in the body to release the cyanide ion (CN⁻), which is a potent and rapidly acting poison.[6][7]

  • Mechanism of Toxicity: The cyanide ion inhibits cellular respiration, leading to chemical asphyxia.[6]

  • Symptoms of Exposure: Acute exposure to nitriles or cyanide can cause symptoms ranging from headache and dizziness to convulsions, loss of consciousness, and respiratory failure leading to death.[8][9] Acetonitrile, a simple nitrile, is harmful if swallowed, inhaled, or in contact with skin.[10][11]

The Ethyl Acetate Moiety: Flammability and Irritation

The ethyl acetate portion of the molecule is a common laboratory solvent with a lower order of toxicity compared to the other functional groups. However, it introduces other physical and health hazards.

  • Flammability: Ethyl acetate is a flammable liquid and its presence suggests that this compound may also be combustible.[12]

  • Irritation: It can cause serious eye irritation and may cause drowsiness or dizziness upon inhalation at high concentrations.[12]

Predicted Overall Hazard Profile

Based on the analysis of its functional groups, this compound should be treated as a highly toxic substance with potential carcinogenic and mutagenic properties. The primary routes of exposure are likely through skin absorption, inhalation, and ingestion.

Hazard ClassPredicted GHS Classification (Inferred)Rationale based on Functional Groups
Acute Toxicity (Oral) Category 3Aniline is H301 (Toxic if swallowed). Nitriles can be toxic.
Acute Toxicity (Dermal) Category 3Aniline is H311 (Toxic in contact with skin) and is rapidly absorbed.[1]
Acute Toxicity (Inhalation) Category 3Aniline is H331 (Toxic if inhaled).
Skin Sensitization Category 1Aniline is a known skin sensitizer (H317).
Serious Eye Damage Category 1Aniline causes serious eye damage (H318).[4]
Germ Cell Mutagenicity Category 2Aniline is suspected of causing genetic defects (H341).[4]
Carcinogenicity Category 2Aniline is suspected of causing cancer (H351).[4]
STOT (Repeated Exposure) Category 1Aniline causes damage to organs through prolonged exposure (H372).[4]
Aquatic Toxicity Acute Category 1Aniline is very toxic to aquatic life (H400).[4]

Section 2: Prudent Safety and Handling Protocols

Given the predicted high toxicity, a multi-layered approach to safety is required, integrating engineering controls, personal protective equipment (PPE), and strict procedural discipline.

Engineering Controls: The Primary Barrier

All work involving this compound, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[13] The fume hood provides a controlled and ventilated space, protecting the user from vapors and aerosols.[14] An eyewash station and safety shower must be immediately accessible.[13]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on the highest potential risk, which in this case is the dermal toxicity of the aniline moiety and the potential for serious eye damage.[15]

  • Hand Protection: Double-gloving is mandatory. An inner nitrile glove should be worn, covered by a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber). Nitrile gloves alone offer minimal protection against many organic compounds and should not be relied upon for extended contact.[16] Gloves must be inspected before use and changed immediately upon any sign of contamination.

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[17] Given the severe eye damage potential of aniline, the use of a full-face shield over the goggles is strongly recommended, especially when handling larger quantities or during procedures with a splash risk.[17]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[13] Long pants and closed-toe, closed-heel shoes that cover the entire foot are also mandatory.[13] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[14]

Experimental Workflow: A Step-by-Step Protocol

The following workflow is designed to minimize exposure at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Designate Work Area (Fume Hood) prep_2 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_1->prep_2 prep_3 Gather All Materials (Spatulas, Glassware, Waste Containers) prep_2->prep_3 handle_1 Weigh Compound in Hood (Use secondary containment) prep_3->handle_1 Begin Work handle_2 Transfer to Reaction Vessel (Slowly, avoid dust/aerosol) handle_1->handle_2 handle_3 Add Solvents Carefully (Minimize splashes) handle_2->handle_3 clean_1 Decontaminate Surfaces (Appropriate solvent/cleaner) handle_3->clean_1 Work Complete clean_2 Segregate Waste (Solid vs. Liquid Hazardous Waste) clean_1->clean_2 clean_3 Remove PPE Correctly (Outer gloves first) clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: A logical workflow for handling this compound.

Section 3: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

Spill Management
  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material like vermiculite or sand.[1]

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[1]

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Major Spill (outside fume hood):

    • EVACUATE the laboratory immediately.

    • Alert laboratory personnel and institutional safety officers.

    • Prevent entry to the area.

    • Allow only trained emergency response personnel to conduct the cleanup.[13]

First Aid Measures

First aid should be administered immediately while seeking professional medical attention.

G cluster_exposure Exposure Event cluster_response Immediate First Aid Response cluster_medical Professional Medical Attention skin Skin Contact skin_resp Remove contaminated clothing. Wash skin with soap & water for at least 15-30 mins. skin->skin_resp eyes Eye Contact eyes_resp Flush eyes with water for at least 15-30 mins, lifting eyelids. eyes->eyes_resp inhalation Inhalation inhalation_resp Move to fresh air. If breathing is difficult, give oxygen. inhalation->inhalation_resp ingestion Ingestion ingestion_resp DO NOT induce vomiting. Rinse mouth with water. ingestion->ingestion_resp seek_help Seek Immediate Medical Attention For ALL Routes of Exposure. Provide Safety Data Sheet (SDS) of Aniline to physician. skin_resp->seek_help eyes_resp->seek_help inhalation_resp->seek_help ingestion_resp->seek_help

Caption: First aid response flowchart for exposure incidents.

Section 4: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[13]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]

  • The storage area should be secured and accessible only to authorized personnel.

Disposal

This compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be treated as hazardous waste .[1]

  • Do not dispose of this chemical down the drain.

  • Collect all waste in designated, sealed, and properly labeled hazardous waste containers.[13]

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Conclusion: A Commitment to the Precautionary Principle

The absence of specific safety data for this compound mandates the highest level of caution. By understanding the significant hazards posed by its aniline and cyano functionalities, researchers can implement the engineering controls, personal protective equipment, and handling protocols necessary to work with this compound safely. Until comprehensive toxicological data becomes available, this precautionary approach, grounded in the established principles of chemical safety, remains the only responsible path forward.

References

  • Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Aniline.
  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Aniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Aniline.
  • Rutgers University. (n.d.). Standard Operating Procedure: Aniline.
  • Global Safety Management, Inc. (2014). Safety Data Sheet: Aniline.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Aniline.
  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Aniline.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Aniline.
  • Kugler-Steigmeier, M. E., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research, 211(2), 279-89. doi: 10.1016/0027-5107(89)90011-0.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethyl Acetate.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles.
  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 6342, Acetonitrile.
  • International Labour Organization (ILO). (2011). Encyclopaedia of Occupational Health and Safety: Cyano Compounds.
  • ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines.
  • VWR. (2024). Safety Data Sheet: Ethyl Acetate.
  • European Decontamination Institute (EDI). (n.d.). General information about cyanide.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Acetonitrile.
  • Spectrum Chemical Mfg. Corp. (2016). Safety Data Sheet.
  • Wikipedia. (n.d.). Aniline.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Acetonitrile.
  • Department of Climate Change, Energy, the Environment and Water (DCCEEW). (2022). Cyanide (inorganic) compounds.
  • National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • CloudSDS. (n.d.). Ethyl Acetate Hazards and Safety Measures.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetonitrile.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Cyanide Compounds.
  • University of California, San Francisco (UCSF). (n.d.). Chemical Safety: Personal Protective Equipment.
  • Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.
  • Wiley-VCH. (2000). Aniline and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology.
  • Fisher Scientific. (2025). Safety Data Sheet: Hydrocinnamonitrile.
  • LabChem. (2022). Safety Data Sheet: Ethyl Acetate.
  • Wikipedia. (n.d.). Cyanide.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetonitrile.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

Sources

A Technical Guide to the Spectral Analysis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of the spectral characterization of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate, a compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol .[1][2] As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectral data, the rationale for experimental choices, and a comprehensive interpretation of the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This whitepaper is intended for researchers and professionals in drug development and organic synthesis who require a thorough understanding of the structural elucidation of this and similar molecules.

Introduction to the Structural Elucidation

The unequivocal determination of a molecule's structure is fundamental in all aspects of chemical and pharmaceutical sciences. Spectroscopic techniques provide a non-destructive means to probe the chemical environment of atoms and bonds within a molecule. For a molecule like this compound, which contains an aromatic ring, a tertiary amine, an ester, and a nitrile group, a combination of spectroscopic methods is essential for a complete structural assignment. This guide will walk through the predicted spectral data for this compound and explain how each piece of information contributes to the final structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between them.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Multiplet2HAr-H (meta)
~ 6.7 - 6.9Multiplet3HAr-H (ortho, para)
~ 4.2Triplet2HO-CH₂-CH₂-N
~ 3.7Triplet2HO-CH₂-CH₂-N
~ 3.6Triplet2HN-CH₂-CH₂-CN
~ 2.6Triplet2HN-CH₂-CH₂-CN
~ 2.0Singlet3HO-C(=O)-CH₃

The predicted ¹H NMR spectrum of this compound reveals seven distinct proton signals.

  • Aromatic Protons: The protons on the aniline ring are expected to appear in the aromatic region of the spectrum. Due to the electron-donating nature of the nitrogen atom, the ortho and para protons will be shielded and appear at a higher field (~6.7-6.9 ppm) compared to the meta protons (~7.2-7.4 ppm).

  • Ethyl Acetate Moiety: The acetate group will show a characteristic singlet for the methyl protons at approximately 2.0 ppm. The two methylene groups of the ethyl acetate linker are adjacent to a nitrogen and an oxygen atom, respectively. The methylene group attached to the oxygen (O-CH₂) is expected to be deshielded and appear as a triplet around 4.2 ppm. The adjacent methylene group (CH₂-N) will also be a triplet around 3.7 ppm.

  • Cyanoethyl Moiety: The two methylene groups of the cyanoethyl group are adjacent to the nitrogen and the cyano group. The methylene group attached to the nitrogen (N-CH₂) will appear as a triplet around 3.6 ppm. The methylene group adjacent to the electron-withdrawing cyano group (CH₂-CN) will be deshielded and appear as a triplet around 2.6 ppm.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Compound in CDCl₃ b Transfer to NMR Tube a->b c Insert Sample into Spectrometer b->c d Tune and Shim c->d e Acquire FID d->e f Fourier Transform e->f g Phase Correction f->g h Integration & Peak Picking g->h i Structural Assignment h->i

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments.

Predicted Chemical Shift (δ, ppm)Assignment
~ 170C=O (Ester)
~ 147Ar-C (C-N)
~ 129Ar-CH (meta)
~ 117Ar-CH (para)
~ 113Ar-CH (ortho)
~ 119C≡N (Nitrile)
~ 61O-CH₂
~ 49N-CH₂ (ethyl acetate side)
~ 46N-CH₂ (cyanoethyl side)
~ 21O=C-CH₃
~ 18CH₂-CN

The predicted ¹³C NMR spectrum will show all 11 unique carbon atoms in the molecule.

  • Carbonyl and Nitrile Carbons: The ester carbonyl carbon is expected at the downfield end of the spectrum, around 170 ppm.[3] The nitrile carbon will appear around 119 ppm.[4]

  • Aromatic Carbons: The carbon atom of the aromatic ring attached to the nitrogen will be the most deshielded of the aromatic carbons (~147 ppm). The other aromatic carbons will appear between 113 and 129 ppm.

  • Aliphatic Carbons: The methylene carbon attached to the oxygen (O-CH₂) will be around 61 ppm. The two methylene carbons attached to the nitrogen will have similar chemical shifts, around 46-49 ppm. The methyl carbon of the acetate group will be the most upfield signal at approximately 21 ppm, and the methylene carbon adjacent to the nitrile (CH₂-CN) will be around 18 ppm.

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 2250MediumC≡N stretch (Nitrile)
~ 1740StrongC=O stretch (Ester)
~ 1600, 1500Medium-StrongC=C stretch (Aromatic)
~ 1230StrongC-O stretch (Ester)
~ 1150MediumC-N stretch (Amine)

The IR spectrum will provide clear evidence for the key functional groups in this compound.

  • The presence of a strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch .[5]

  • A medium intensity band around 2250 cm⁻¹ confirms the presence of the nitrile (C≡N) group .[6][7]

  • The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1500 cm⁻¹ .

  • A strong band around 1230 cm⁻¹ is indicative of the ester C-O stretching vibration.[5]

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed around 3050 cm⁻¹ and 2950 cm⁻¹ , respectively.

  • Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the clean salt plates.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Place Liquid Sample on Salt Plate c Acquire Sample Spectrum a->c b Acquire Background Spectrum b->c d Background Subtraction e Identify Characteristic Peaks d->e f Functional Group Assignment e->f

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

m/zPredicted Fragment
232[M]⁺ (Molecular Ion)
189[M - CH₃CO]⁺
173[M - OCH₂CH₃]⁺
146[C₆H₅N(CH₂CH₂CN)]⁺
132[C₆H₅N(CH₂CH₂)CH₂]⁺
104[C₆H₅NHCH₂]⁺
77[C₆H₅]⁺
43[CH₃CO]⁺

The mass spectrum will show the molecular ion peak ([M]⁺) at m/z = 232, confirming the molecular weight of the compound.[1][2] The fragmentation pattern will provide further structural information.

  • A prominent peak at m/z = 43 would correspond to the acetyl cation ([CH₃CO]⁺) .

  • Loss of the acetyl group from the molecular ion would result in a fragment at m/z = 189 .

  • The base peak could potentially be at m/z = 146 , corresponding to the stable fragment formed by the cleavage of the ethyl acetate group.

  • Other significant fragments would arise from further fragmentation of the main fragments, providing a complete picture of the molecule's connectivity.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection & Analysis a Introduce Sample (e.g., GC/LC, infusion) b Ionize Molecules (e.g., EI, ESI) a->b c Separate Ions by m/z b->c d Detect Ions c->d e Generate Mass Spectrum d->e f Analyze Fragmentation Pattern e->f

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's fragmentation. By integrating the data from these three powerful analytical techniques, researchers can be highly confident in the assigned structure of this compound.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]

  • University of Birmingham. Spectra of ethyl acetate. [Link]

  • Journal of the Chemical Society of Pakistan. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

  • PubChem. 2-[3-(2-Cyanoethyl)anilino]ethyl acetate. [Link]

  • National Institutes of Health. Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. [Link]

  • Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

  • National Institute of Standards and Technology. Ethyl Acetate - NIST WebBook. [Link]

  • National Institute of Standards and Technology. Ethyl cyanoacetate - NIST WebBook. [Link]

  • PubChem. ethyl 2-[2-cyano-N-(2-methoxyethyl)anilino]acetate. [Link]

  • P&S Chemicals. Product information, this compound. [Link]

  • PubChem. 2-Cyanoethyl acetate. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. [Link]

  • National Institute of Standards and Technology. Ethyl cyanoacetate - NIST WebBook. [Link]

Sources

Methodological & Application

Synthesis of Novel Azo Disperse Dyes Utilizing 2-[N-(2-Cyanoethyl)anilino]ethyl acetate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel azo disperse dyes using 2-[N-(2-Cyanoethyl)anilino]ethyl acetate as a versatile coupling component. This document is intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development who are focused on the design and synthesis of new chromophores with tailored properties.

The synthesis of azo dyes remains a cornerstone of color chemistry, representing a significant portion of all synthetic dyes used globally.[1] The methodology predominantly relies on a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] This guide will delve into the mechanistic intricacies of this process, provide validated, step-by-step protocols, and discuss the application of the resulting dyes, particularly for synthetic fibers like polyester.

I. Foundational Principles: The Chemistry of Azo Dye Synthesis

The creation of azo dyes is a classic example of electrophilic aromatic substitution.[2] The overall process can be dissected into two critical stages:

  • Diazotization: The transformation of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine, which is dissolved or suspended in a cold aqueous mineral acid (e.g., hydrochloric acid), with an aqueous solution of sodium nitrite.[3] The in situ generation of nitrous acid (HNO₂) leads to the formation of the electrophilic nitrosonium ion (NO⁺), which is then attacked by the nucleophilic nitrogen of the amine. A series of proton transfers and the elimination of water result in the formation of the aryldiazonium ion (Ar-N₂⁺). This reaction is highly sensitive to temperature and must be maintained at 0–5 °C to prevent the decomposition of the unstable diazonium salt.[3]

  • Azo Coupling: The newly formed, weakly electrophilic diazonium salt is immediately reacted with an electron-rich aromatic compound, in this case, this compound.[4] The coupling component possesses activating groups that facilitate the electrophilic attack of the diazonium ion, typically at the para position to the activating group.[4]

The choice of the aromatic amine for the diazo component and the structure of the coupling component are pivotal in determining the final color and properties of the dye. The cyanoethyl and acetate moieties in the coupling component, this compound, are known to influence the dye's sublimation fastness, affinity for polyester fibers, and can cause a bathochromic shift (deepening of color).

II. Experimental Protocols: Synthesis of a Representative Disperse Dye

This section provides a detailed protocol for the synthesis of a novel disperse dye using 4-nitroaniline as the diazo component and this compound as the coupling component.

Materials and Equipment:
  • 4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Methanol

  • Sodium Acetate

  • Ice

  • Magnetic stirrer with stirring bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH indicator paper

Protocol 1: Diazotization of 4-Nitroaniline
  • In a 250 mL beaker, suspend 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of water and 3 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0–5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline suspension over a period of 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Continue stirring the mixture at 0–5 °C for an additional 30 minutes after the addition is complete to ensure the diazotization is finalized. The resulting solution contains the diazonium salt of 4-nitroaniline and should be used immediately in the next step.

Protocol 2: Azo Coupling Reaction
  • In a 500 mL beaker, dissolve 2.48 g (0.01 mol) of this compound in 50 mL of methanol.

  • Cool this solution to 0–5 °C in an ice-water bath.

  • Slowly add the freshly prepared diazonium salt solution to the cooled solution of the coupling component with vigorous stirring.

  • Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, adjust the pH of the reaction mixture to 4–5 by the portion-wise addition of a 10% (w/v) aqueous sodium acetate solution.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours. A colored precipitate of the disperse dye will form.

  • Collect the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the crude dye in an oven at 50-60 °C.

Purification

The crude disperse dye can be purified by recrystallization from a suitable organic solvent such as ethanol, acetone, or a mixture of dimethylformamide and water to obtain a product with high purity.[5] Flash chromatography can also be employed for purification if the dye is reasonably soluble in common organic solvents like ethyl acetate or toluene.[6]

III. Data Presentation and Characterization

The synthesized disperse dyes should be characterized using various analytical techniques to confirm their structure and assess their properties.

Table 1: Key Reaction Parameters
ParameterValue
Molar Ratio (Diazo:Coupling)1:1
Diazotization Temperature0–5 °C
Coupling Temperature0–5 °C
Coupling pH4–5
Expected ProductAzo Disperse Dye
Characterization Techniques:
  • UV-Visible Spectroscopy (UV-Vis): To determine the maximum absorption wavelength (λmax), which indicates the color of the dye.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as the azo group (-N=N-), cyano group (-C≡N), and ester group (-COO-).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the synthesized dye.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

IV. Application on Polyester Fabric

Disperse dyes are the primary class of dyes used for coloring polyester fibers due to their non-ionic nature and low water solubility. The dyeing process is typically carried out at high temperatures (around 130°C) under pressure, which allows the dye molecules to penetrate the tightly packed polymer structure of the polyester.

Protocol 3: Dyeing of Polyester Fabric
  • Prepare a dye dispersion by grinding the synthesized dye with a dispersing agent.

  • Create a dyebath by adding the dye dispersion to water.

  • Adjust the pH of the dyebath to a slightly acidic range (typically 4.5-5.5) using acetic acid.

  • Immerse the polyester fabric in the dyebath.

  • Gradually raise the temperature of the dyebath to 130 °C and maintain this temperature for 60 minutes.

  • After dyeing, the fabric should be rinsed thoroughly and subjected to a reduction clearing process to remove any unfixed dye from the surface, ensuring good wash fastness.

V. Visualizations

Diagram 1: General Synthesis Workflow

SynthesisWorkflow A Primary Aromatic Amine (e.g., 4-nitroaniline) B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt B->C E Azo Coupling (0-5 °C, pH 4-5) C->E Step 2 D Coupling Component (this compound) D->E F Crude Disperse Dye E->F G Purification (Recrystallization) F->G Step 3 H Pure Disperse Dye G->H ReactionPathway cluster_diazo Diazotization cluster_coupling_component Coupling Component cluster_coupling_reaction Azo Coupling A Ar-NH2 B Ar-N2+ Cl- A->B NaNO2, HCl 0-5 °C D Ar-N=N-C6H4-N(CH2CH2CN)(CH2CH2OCOCH3) B->D C This compound C->D

Caption: General chemical reaction for dye synthesis.

VI. Conclusion and Future Perspectives

The synthesis of disperse dyes using this compound as a coupling component offers a versatile route to novel chromophores with potential for a wide range of colors and good fastness properties on synthetic fibers. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of these dyes. Further investigations can focus on utilizing a variety of aromatic and heterocyclic amines as diazo components to expand the color gamut and to study the structure-property relationships of the resulting dyes in detail.

VII. References

  • Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. (2023). MDPI. Retrieved from [Link]

  • Preparation method and dyeing method of liquid disperse dye composition. (n.d.). Google Patents. Retrieved from

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]

  • SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. (2019). FUW Trends in Science & Technology Journal. Retrieved from [Link]

  • Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. (2022). MDPI. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Dyeing Performance of Series of Dicyanoethyl-heterocyclic Azo Disperse Dyes. (n.d.). CNKI. Retrieved from [Link]

  • Synthesis, Characterization and Spectroscopic Properties of Two Derivatives of C I Disperse Red 73. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis And Characterization Of Some New Metal Complexes Of Ethyl Cyano (2-Methyl Carboxylate Phenyl Azo Acetate). (2024). Ibn Al-Haitham Journal for Pure and Applied Science. Retrieved from [Link]

  • Process for the preparation of cyanine dyes with polysulfonate anions. (n.d.). Google Patents. Retrieved from

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017). Retrieved from [Link]

  • Synthesis and dyeing properties of some new monoazo disperse dyes derived from 2-amino-4-(2′,4′-dichlorophenyl)-1,3 thiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. (2019). MDPI. Retrieved from [Link]

  • Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. (2022). National Institutes of Health. Retrieved from [Link]

  • Review, Analyses of azo dyes' synthesis, characterization and biological activity. (n.d.). Zien Journals Publishing. Retrieved from [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). PMC. Retrieved from [Link]

  • Azo Coupling. (2018). YouTube. Retrieved from [Link]

  • experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. (n.d.). Retrieved from [Link]

  • Purification and characterization of three commercial phenylazoaniline disperse dyes. (n.d.). ResearchGate. Retrieved from [Link]

  • Dyeing properties of the disperse dyes containing cyano group based on benzisothiazole for polyester fabrics under alkali condition. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Preparation method of liquid disperse dye. (n.d.). Google Patents. Retrieved from

  • Disperse azo dyes, a process for the preparation thereof and the use .... (n.d.). Google Patents. Retrieved from

  • Dyeing of Polyester Fabric with Disperse Dyes. (2012). Textile Learner. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0). This compound serves as a valuable intermediate in various organic synthesis applications, particularly in the development of pharmaceuticals and dye chemistry.[1][2] The described methodology is a two-step process commencing with the cyanoethylation of N-(2-hydroxyethyl)aniline followed by an acetylation reaction. This guide offers in-depth explanations of the underlying chemical principles, safety precautions, and analytical characterization methods to ensure a reproducible and safe laboratory experience.

Introduction

This compound, with the molecular formula C13H16N2O2, is a substituted aniline derivative featuring both a cyanoethyl and an ethyl acetate moiety.[1] These functional groups make it a versatile building block for the synthesis of more complex molecules. Its structural components suggest its potential utility as an intermediate in the creation of various chemical entities, including those with potential pharmacological activity.[1] This document outlines a reliable synthetic route to this compound, designed to be accessible to researchers with a foundational knowledge of organic synthesis techniques.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence, as illustrated in the workflow diagram below. The first step involves the cyanoethylation of a suitable aniline precursor, followed by the acetylation of the resulting intermediate.

Step 1: Cyanoethylation of N-(2-hydroxyethyl)aniline

The initial step is a Michael addition reaction, where acrylonitrile reacts with N-(2-hydroxyethyl)aniline. This reaction, known as cyanoethylation, involves the addition of the amine to the electron-deficient alkene of acrylonitrile. The use of a catalyst, such as acetic acid, can facilitate this reaction and help to minimize the formation of the bis-cyanoethylated byproduct.[3]

Step 2: Acetylation of N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline

The intermediate product from the first step, N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline, possesses a primary alcohol functional group. This hydroxyl group can be readily acetylated using acetic anhydride to yield the final product, this compound. This is a classic esterification reaction.[4][5]

Experimental Workflow Diagram

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Acetylation cluster_2 Purification & Analysis A N-(2-hydroxyethyl)aniline D Reaction Vessel (Heated) A->D B Acrylonitrile B->D C Acetic Acid (Catalyst) C->D E N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline (Intermediate) D->E Michael Addition G Reaction Vessel E->G F Acetic Anhydride F->G H This compound (Final Product) G->H Esterification I Crude Product H->I J Column Chromatography I->J K Pure Product J->K L Spectroscopic Analysis (NMR, IR, MS) K->L

Sources

Application Notes and Protocols for the Utilization of 2-[N-(2-Cyanoethyl)anilino]ethyl Acetate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

These application notes are intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The following document provides a comprehensive guide to the synthesis, characterization, and application of the chemical intermediate, 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0). The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to allow for informed modifications and troubleshooting.

Introduction and Physicochemical Properties

This compound is a versatile difunctional molecule featuring a tertiary aniline, a nitrile group, and an ester moiety.[1] This unique combination of functional groups makes it a valuable intermediate, particularly in the synthesis of azo dyes and potentially in the development of novel pharmaceutical compounds.[1][2] Its core utility lies in its capacity to act as a coupling component, reacting with diazonium salts to form chromophoric systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 22031-33-0[3]
Molecular Formula C₁₃H₁₆N₂O₂[3]
Molecular Weight 232.28 g/mol [3]
Appearance Colorless to white crystals or colorless liquid
Solubility Sparingly soluble in water; Soluble in ethanol, ether, and other organic solvents
Storage Sealed in a dry environment at 2-8°C

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial synthesis of the precursor, N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline, followed by its acetylation. This pathway is logical as it builds the molecule by sequentially introducing the cyanoethyl and then the acetoxyethyl groups onto the aniline nitrogen.

Logical Flow of Synthesis

Synthesis_Workflow A N-(2-Hydroxyethyl)aniline C N-(2-Hydroxyethyl)-N-(2-cyanoethyl)aniline A->C Cyanoethylation B Acrylonitrile B->C E This compound C->E Acetylation D Acetic Anhydride D->E

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-(2-Hydroxyethyl)-N-(2-cyanoethyl)aniline (Intermediate)

This step involves the cyanoethylation of N-(2-hydroxyethyl)aniline. The reaction proceeds via a Michael addition of the secondary amine to the electron-deficient alkene of acrylonitrile. A catalyst is often employed to facilitate this reaction.

Protocol 2.1: Synthesis of N-(2-Hydroxyethyl)-N-(2-cyanoethyl)aniline

  • Materials:

    • N-(2-Hydroxyethyl)aniline (1.0 eq)

    • Acrylonitrile (1.1 eq)

    • Glacial Acetic Acid (catalytic amount)

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-hydroxyethyl)aniline in toluene.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add acrylonitrile to the reaction mixture at room temperature with stirring. An exothermic reaction may be observed.

    • After the initial exotherm subsides, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Acetylation of N-(2-Hydroxyethyl)-N-(2-cyanoethyl)aniline

The hydroxyl group of the intermediate is then acetylated using acetic anhydride to yield the final product. This is a standard esterification reaction.

Protocol 2.2: Synthesis of this compound

  • Materials:

    • Crude N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Pyridine (catalytic amount, optional)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the crude N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline in a suitable solvent such as ethyl acetate in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride to the cooled solution with stirring. A catalytic amount of pyridine can be added to accelerate the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of the final product is crucial to ensure its suitability for subsequent applications. Column chromatography is a highly effective method for obtaining high-purity this compound.

Protocol 3.1: Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a silica gel column in the chosen solvent system.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Table 2: Predicted Spectroscopic Data for Characterization

Technique Expected Features
¹H NMR Aromatic protons (multiplet, ~6.7-7.3 ppm), -OCH₂- protons (triplet, ~4.2 ppm), -NCH₂- (aniline side) protons (triplet, ~3.6 ppm), -NCH₂- (cyanoethyl side) protons (triplet, ~3.5 ppm), -CH₂CN protons (triplet, ~2.6 ppm), -COCH₃ protons (singlet, ~2.0 ppm).
¹³C NMR Aromatic carbons, -C=O (ester) carbon (~170 ppm), -C≡N carbon (~118 ppm), various aliphatic carbons.
IR (Infrared) Spectroscopy C≡N stretch (~2245 cm⁻¹), C=O (ester) stretch (~1735 cm⁻¹), C-O stretch (~1230 cm⁻¹), C-N stretch, aromatic C-H and C=C stretches.

Application in Azo Dye Synthesis: The Case of Disperse Orange 30

A primary application of this compound is as a coupling component in the synthesis of azo dyes. A prominent example is the production of C.I. Disperse Orange 30.[4] This process involves the reaction of a diazonium salt with the electron-rich aniline ring of our title compound.

Reaction Scheme: Synthesis of Disperse Orange 30

Azo_Coupling A 2,6-Dichloro-4-nitroaniline B NaNO₂, HCl 0-5 °C A->B Diazotization C Diazonium Salt B->C E Disperse Orange 30 C->E Azo Coupling D This compound D->E

Caption: Reaction scheme for the synthesis of Disperse Orange 30.

Protocol 4.1: Synthesis of Disperse Orange 30

  • Materials:

    • 2,6-Dichloro-4-nitroaniline (1.0 eq)

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite

    • This compound (1.0 eq)

    • Glacial Acetic Acid

    • Sodium Acetate

  • Procedure:

    • Diazotization:

      • In a beaker, prepare a solution of 2,6-dichloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

      • Cool the solution to 0-5°C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

      • Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the diazonium salt.

    • Coupling Reaction:

      • In a separate beaker, dissolve this compound in glacial acetic acid.

      • Cool this solution to 0-5°C.

      • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

      • Maintain the temperature at 0-5°C throughout the addition.

      • After the addition is complete, add a solution of sodium acetate to adjust the pH to 4-5 to facilitate the coupling reaction.

      • Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature. A colored precipitate of Disperse Orange 30 will form.

    • Isolation and Purification:

      • Filter the precipitated dye using a Buchner funnel.

      • Wash the filter cake thoroughly with water until the filtrate is neutral.

      • Dry the solid product in a vacuum oven at 60-70°C.

Safety and Handling

It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

  • Acrylonitrile: is a highly flammable, toxic, and carcinogenic liquid.[5] It should be handled with extreme caution. Avoid inhalation of vapors and skin contact.

  • Acetic Anhydride: is corrosive and a lachrymator. It reacts with water to form acetic acid. Handle in a fume hood and avoid contact with skin and eyes.

  • Aniline and its derivatives: are toxic and can be absorbed through the skin. Handle with care and avoid exposure.

  • Diazonium Salts: can be explosive when isolated and dry. They should be prepared in situ and used immediately in solution.

Conclusion

This compound is a chemical intermediate with significant utility, particularly in the dye industry. The synthetic protocols provided herein offer a reliable pathway for its laboratory-scale preparation. The application protocol for the synthesis of Disperse Orange 30 demonstrates its practical importance as a coupling component. Researchers and scientists can utilize these notes as a foundation for their work, adapting and optimizing the procedures as necessary for their specific research and development goals.

References

  • World Dye Variety. (2012, February 17). Disperse Orange 30. Retrieved from [Link]

  • Organic Syntheses Procedure. ethyl cyanoacetate. Retrieved from [Link]

  • Organic Syntheses Procedure. n-2-cyanoethylaniline. Retrieved from [Link]

  • Zhejiang Runtu Co Ltd. (2013, December 11). Clean production method of N-cyanoethylaniline. Google Patents.
  • Occupational Safety and Health Administration. Substance Safety Data Sheet for Acrylonitrile. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acrylonitrile. Retrieved from [Link]

  • JOCPR. A Novel Clay catalyst: N-Acetylation of Aniline and its Derivatives using Clay as a Catalyst. Retrieved from [Link]

  • PubChem. N-Cyanoethyl-N-acetoxyethylaniline. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cyanoethylation of Aniline

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the reaction conditions for the cyanoethylation of aniline, a crucial transformation in the synthesis of various intermediates for pharmaceuticals and dyes. This document offers detailed protocols, mechanistic insights, and a comparative analysis of catalytic systems to empower researchers in optimizing this reaction for their specific needs.

Introduction: The Significance of Cyanoethylation

Cyanoethylation is a Michael addition reaction that introduces a cyanoethyl group (-CH₂CH₂CN) onto a nucleophile. In the context of aniline, this reaction yields N-(2-cyanoethyl)aniline and N,N-bis(2-cyanoethyl)aniline, valuable precursors in organic synthesis. The reaction involves the addition of aniline to acrylonitrile, an activated alkene, and its outcome is highly dependent on the chosen reaction conditions, particularly the catalytic system. Understanding and controlling these conditions is paramount for achieving desired product selectivity and yield.

Mechanistic Overview: A Tale of Two Pathways

The cyanoethylation of aniline proceeds via a nucleophilic attack of the aniline nitrogen on the β-carbon of acrylonitrile. The polarization of acrylonitrile, with an electron-deficient β-carbon due to the electron-withdrawing nitrile group, facilitates this attack. The reaction can be catalyzed by both acids and bases, each influencing the reaction mechanism and, consequently, the product distribution.[1]

Acid Catalysis

Acid catalysts, such as acetic acid or mineral acids in combination with Lewis acids like zinc chloride, activate the acrylonitrile by protonating the nitrile group.[1] This enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the weakly basic aniline.

Base Catalysis

Basic catalysts, such as sodium hydroxide or potassium carbonate, function by deprotonating the aniline to form the more nucleophilic anilide anion.[2] This anion then readily attacks the acrylonitrile molecule. Strong bases are often employed in aprotic solvents to generate a high concentration of the anilide anion.[1]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Aniline_acid Aniline Acrylonitrile_acid Acrylonitrile H_plus H+ Activated_Acrylo Activated Acrylonitrile [CH2=CH-C≡N-H]+ Intermediate_acid Carbocation Intermediate Product_mono_acid N-(2-cyanoethyl)aniline Aniline_base Aniline Base Base (B) Anilide Anilide Anion Acrylonitrile_base Acrylonitrile Intermediate_base Anionic Intermediate Product_mono_base N-(2-cyanoethyl)aniline BH_plus BH+

Controlling Selectivity: Mono- vs. Di-cyanoethylation

A critical aspect of aniline cyanoethylation is controlling the degree of substitution. The formation of N-(2-cyanoethyl)aniline (mono-adduct) versus N,N-bis(2-cyanoethyl)aniline (di-adduct) is highly influenced by the catalyst and reaction conditions.

  • Mono-cyanoethylation is favored by:

    • Cupric acetate as a catalyst: This has been shown to be a highly effective catalyst for the selective synthesis of the mono-cyanoethylated product.[1][3] Even with excess acrylonitrile and prolonged reaction times, dicyanoethylation is significantly suppressed.[1]

    • Acidic conditions in general: While mixtures can form, acidic catalysis tends to favor mono-substitution, especially when the molar ratio of aniline to acrylonitrile is high.

  • Di-cyanoethylation is favored by:

    • Basic catalysts: Strong bases promote the formation of the anilide anion, which, after the first addition, can be deprotonated again to react with a second molecule of acrylonitrile.[2]

    • Cuprous chloride in conjunction with acetic acid: This combination often leads to mixtures of mono- and di-cyanoethylated products.[1]

    • Higher molar ratios of acrylonitrile to aniline.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical parameter in the cyanoethylation of aniline. The following table summarizes the performance of common catalytic systems.

Catalyst SystemTypical ConditionsPredominant ProductYieldPurityKey Advantages & Disadvantages
Acetic Acid/Zinc Chloride 90-100°C, 10-15 hours, aqueous medium[4]N-(2-cyanoethyl)aniline88-95%[4]95-97% (with 2-4% di-adduct)[4]Advantages: High yield, common reagents. Disadvantages: Formation of di-adduct, potential for acetanilide byproduct, generation of high COD wastewater.[1][4]
Cupric Acetate Refluxing temperatureN-(2-cyanoethyl)aniline~73%[3]High (minimal di-adduct)Advantages: Excellent selectivity for mono-adduct, rapid reaction. Disadvantages: Requires a metal catalyst.
Cuprous Chloride/Acetic Acid Refluxing temperatureMixture of mono- and di-adductsVariableMixtureAdvantages: Enhanced catalytic activity over acetic acid alone. Disadvantages: Poor selectivity, formation of acetanilide byproduct.[1]
Potassium Carbonate/DMF Basic conditions, polar aprotic solventN,N-bis(2-cyanoethyl)anilineGood to excellentGoodAdvantages: Effective for di-substitution. Disadvantages: Requires anhydrous conditions for optimal performance.
Aniline Hydrochloride/ Diethylamine 180°C, 2.5 hoursN-(2-cyanoethyl)aniline72-78%[3]GoodAdvantages: High temperature can drive the reaction. Disadvantages: High temperature, formation of byproducts.

Experimental Protocols

Safety Precaution: Acrylonitrile is a toxic and flammable substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol for Selective Mono-cyanoethylation of Aniline using Cupric Acetate

This protocol is designed to selectively synthesize N-(2-cyanoethyl)aniline with minimal formation of the di-substituted byproduct.[3]

G start Start reactants Charge reactor with: - Aniline - Acrylonitrile - Cupric Acetate - Acetic Acid start->reactants heat Heat to reflux (approx. 80-90°C) reactants->heat monitor Monitor reaction by TLC/GC heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench with aq. NaOH cool->quench extract Extract with organic solvent (e.g., Dichloromethane) quench->extract wash Wash organic layer with water extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or distillation concentrate->purify end N-(2-cyanoethyl)aniline purify->end

Materials:

  • Aniline

  • Acrylonitrile

  • Cupric acetate monohydrate

  • Glacial acetic acid

  • 10% Aqueous sodium hydroxide

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (if required)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq), acrylonitrile (1.1 eq), cupric acetate monohydrate (0.05 eq), and glacial acetic acid (as solvent).

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Carefully add 10% aqueous sodium hydroxide solution to neutralize the acetic acid and precipitate copper salts.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol for the Synthesis of N,N-bis(2-cyanoethyl)aniline

This protocol is tailored for the synthesis of the di-substituted product using a basic catalyst.[2]

Materials:

  • Aniline

  • Acrylonitrile

  • Potassium carbonate (or sodium hydroxide)

  • Dimethylformamide (DMF) or ethanol

  • Water

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) in DMF or ethanol.

  • Add potassium carbonate (2.5 eq) to the solution and stir vigorously.

  • Slowly add acrylonitrile (2.2 eq) to the suspension. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N,N-bis(2-cyanoethyl)aniline can be purified by recrystallization or column chromatography.

Work-up and Purification Considerations

The purification of cyanoethylated anilines requires the removal of unreacted starting materials, the catalyst, and any side products.

  • Removal of Unreacted Aniline: Aniline can be removed by washing the organic extract with a dilute acid solution (e.g., 1 M HCl). However, care must be taken as the product itself is a base and can be protonated. A more effective method for removing residual aniline is steam distillation.[4]

  • Catalyst Removal: Copper salts are typically removed by an aqueous work-up, often involving a basic wash to precipitate the metal hydroxides. Zinc salts can also be removed with an aqueous wash.

  • Separation of Mono- and Di-adducts: If a mixture of mono- and di-cyanoethylated products is obtained, they can usually be separated by column chromatography on silica gel, exploiting the difference in their polarities.

  • Final Purification: Vacuum distillation is a common method for purifying N-(2-cyanoethyl)aniline, which is a liquid at room temperature. N,N-bis(2-cyanoethyl)aniline is a solid and can often be purified by recrystallization.

Conclusion

The cyanoethylation of aniline is a versatile reaction whose outcome can be effectively controlled through the judicious choice of catalyst and reaction conditions. For the selective synthesis of N-(2-cyanoethyl)aniline, cupric acetate stands out as a superior catalyst, offering high selectivity and good yields. Conversely, for the preparation of N,N-bis(2-cyanoethyl)aniline, basic catalysis is the preferred method. By understanding the underlying mechanisms and following robust protocols, researchers can confidently and efficiently synthesize these valuable chemical intermediates for a wide range of applications in drug discovery and materials science.

References

  • Rajasekaran, A. et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-10.
  • Clean production method of N-cyanoethylaniline. CN102241606B. (2013).
  • Cymerman-Craig, J., & Moyle, M. (1956). N-2-Cyanoethylaniline. Organic Syntheses, 36, 6. doi:10.15227/orgsyn.036.0006. [Link]

Sources

Application of 2-[N-(2-Cyanoethyl)anilino]ethyl Acetate in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyanoethylated Anilines in Drug Discovery

In the landscape of pharmaceutical synthesis, the strategic manipulation of molecular scaffolds to create novel therapeutic agents is paramount. "2-[N-(2-Cyanoethyl)anilino]ethyl acetate" (CAS No: 22031-33-0) is a versatile chemical intermediate that holds significant potential in the synthesis of a variety of pharmaceutical compounds.[1] Its structure, featuring a cyanoethylated aniline core with a reactive ethyl acetate moiety, provides a valuable platform for the construction of complex molecules, particularly in the development of ethanolamine-class antihistamines.

This technical guide provides an in-depth exploration of the application of "this compound" in pharmaceutical synthesis, with a specific focus on its role as a precursor in the synthesis of Carbinoxamine, a first-generation antihistamine.[2] We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby equipping researchers and drug development professionals with a comprehensive understanding of this valuable synthetic intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is a prerequisite for its effective and safe utilization in any synthetic protocol.

PropertyValueReference
Chemical Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol [1]
CAS Number 22031-33-0[1]
Appearance Colorless liquid[1]
Solubility Sparingly soluble in water[1]

Safety and Handling: "this compound" should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthetic Application: A Gateway to Ethanolamine Antihistamines

The primary pharmaceutical application of "this compound" lies in its conversion to key intermediates for the synthesis of ethanolamine-type antihistamines. These compounds are characterized by a diaryl- or aryl-heteroaryl-methoxyethylamine core structure and function as H1 receptor antagonists. Carbinoxamine is a prominent member of this class, and the cyanoethylated aniline derivative serves as an excellent starting point for its synthesis.

The synthetic strategy involves a two-step transformation of "this compound" to a crucial amino alcohol intermediate, which is then coupled with a pyridine derivative to yield the final active pharmaceutical ingredient (API).

Logical Workflow for Pharmaceutical Synthesis

G A This compound B Step 1: Hydrolysis A->B H₂O, H⁺ or OH⁻ C N-(2-Cyanoethyl)-N-phenylethanolamine B->C D Step 2: Reductive Amination C->D H₂, Ni-catalyst, (CH₃)₂O E N,N-Dimethyl-2-(phenylamino)ethanol D->E F Step 3: Coupling Reaction E->F 2-Chloropyridine, Base G Carbinoxamine (API) F->G

Figure 1: Proposed synthetic workflow for Carbinoxamine.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deep understanding of the chemical transformations.

Protocol 1: Synthesis of the Amino Alcohol Intermediate

This protocol outlines a one-pot synthesis of the key intermediate, N,N-dimethyl-2-(phenylamino)ethanol, from "this compound". This process involves the sequential hydrolysis of the ester and the reduction of the nitrile.

Reaction Scheme:

G A This compound B N,N-Dimethyl-2-(phenylamino)ethanol A->B 1. NaOH, H₂O/EtOH, Reflux 2. NiCl₂, NaBH₄, (CH₃)₂O, H₂

Figure 2: One-pot hydrolysis and reduction.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
This compound22031-33-0232.28
Sodium Hydroxide (NaOH)1310-73-240.00
Ethanol (EtOH)64-17-546.07
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)7791-20-0237.69
Sodium Borohydride (NaBH₄)16940-66-237.83
Dimethyl Ether ((CH₃)₂O)115-10-646.07
Hydrogen Gas (H₂)1333-74-02.02
Diethyl Ether60-29-774.12
Saturated Sodium Bicarbonate Solution--
Anhydrous Magnesium Sulfate7487-88-9120.37

Procedure:

  • Hydrolysis of the Ester:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 23.23 g (0.1 mol) of "this compound" in a mixture of 100 mL of ethanol and 50 mL of 2 M aqueous sodium hydroxide.

    • Heat the mixture to reflux and maintain for 2 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). Causality: The basic hydrolysis (saponification) of the ester is a classic and efficient method to generate the corresponding carboxylate salt, which upon workup will yield the alcohol.

    • After completion, cool the reaction mixture to room temperature and neutralize with 2 M hydrochloric acid until a pH of approximately 7 is reached.

  • Reduction of the Nitrile:

    • To the neutralized solution from the previous step, add 2.38 g (0.01 mol) of nickel(II) chloride hexahydrate and stir until dissolved.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add 15.13 g (0.4 mol) of sodium borohydride in small portions, maintaining the temperature below 10 °C. Causality: The combination of NiCl₂ and NaBH₄ generates a nickel boride catalyst in situ, which is highly effective for the reduction of nitriles to primary amines. The subsequent in-situ methylation with dimethyl ether under a hydrogen atmosphere will yield the desired tertiary amine.

    • After the addition is complete, transfer the reaction mixture to a hydrogenation apparatus.

    • Pressurize the vessel with dimethyl ether and then with hydrogen gas to 50 psi.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Filter the mixture through a pad of celite to remove the nickel catalyst.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-dimethyl-2-(phenylamino)ethanol.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-80%

Protocol 2: Synthesis of Carbinoxamine

This protocol describes the final coupling step to synthesize Carbinoxamine from the previously prepared amino alcohol intermediate and 2-chloropyridine, employing a modified Williamson ether synthesis.

Reaction Scheme:

G A N,N-Dimethyl-2-(phenylamino)ethanol C Carbinoxamine A->C NaH, THF, Reflux B 2-Chloropyridine B->C

Figure 3: Williamson ether synthesis of Carbinoxamine.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
N,N-Dimethyl-2-(phenylamino)ethanol120-14-9165.23
2-Chloropyridine109-09-1113.55
Sodium Hydride (NaH, 60% dispersion in mineral oil)7646-69-724.00
Anhydrous Tetrahydrofuran (THF)109-99-972.11
Ammonium Chloride Solution (saturated)12125-02-9-
Ethyl Acetate141-78-688.11
Hexanes110-54-3-

Procedure:

  • Deprotonation of the Alcohol:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of 1.6 g (0.04 mol, 60% dispersion) of sodium hydride in 50 mL of anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 6.61 g (0.04 mol) of N,N-dimethyl-2-(phenylamino)ethanol in 20 mL of anhydrous THF dropwise. Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. The formation of the alkoxide is crucial for the subsequent nucleophilic attack on the electrophilic 2-chloropyridine.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Nucleophilic Aromatic Substitution:

    • To the alkoxide solution, add 4.54 g (0.04 mol) of 2-chloropyridine dropwise.

    • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC. Causality: The alkoxide acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridine ring in an SNAr (Nucleophilic Aromatic Substitution) reaction. The electron-withdrawing nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude Carbinoxamine can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Yield: 60-70%

Conclusion and Future Perspectives

"this compound" has been demonstrated to be a valuable and versatile intermediate in the synthesis of ethanolamine-type antihistamines, exemplified by the synthesis of Carbinoxamine. The protocols provided herein offer a robust and reproducible pathway for researchers in the field of medicinal chemistry and drug development. The strategic unmasking of the hydroxyl and dimethylamino functionalities from the ethyl acetate and cyanoethyl groups, respectively, highlights the utility of this intermediate in accessing complex molecular architectures.

Future research could explore the application of this intermediate in the synthesis of other pharmacologically active compounds, leveraging the reactivity of its functional groups for diverse chemical transformations. Furthermore, the optimization of the presented protocols, including the exploration of alternative catalysts and reaction conditions, could lead to even more efficient and sustainable synthetic routes.

References

  • Organic Syntheses. n-2-cyanoethylaniline. Available at: [Link]

  • ResearchGate. The Attempts of the Cyano Group Reduction in Cyanoethyl 5-Substituted Uracil Derivatives. Available at: [Link]

  • Scribd. Preparation of Aniline From Acetanilide (Hydrolysis). Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • PubChem. Carbinoxamine. Available at: [Link]

Sources

Application Notes and Protocols: The Reactivity of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the chemical reactivity of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0). As a versatile intermediate in the synthesis of pharmaceuticals and dyes, understanding its interactions with electrophilic and nucleophilic reagents is paramount for its effective application.[1] This document outlines the key reactive sites of the molecule and provides detailed protocols for characteristic reactions, including electrophilic aromatic substitution (azo coupling) and nucleophilic reactions at the ester and cyano functionalities. The underlying mechanisms and rationale for experimental choices are discussed to provide a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction: A Molecule of Dual Reactivity

This compound is a trifunctional molecule featuring an N-alkylaniline core, a nitrile group, and an ester moiety. This unique combination of functional groups imparts a rich and varied chemical reactivity, allowing for selective transformations under controlled conditions. The primary sites for chemical reactions are:

  • The Aromatic Ring: The aniline ring is electron-rich and susceptible to electrophilic aromatic substitution, primarily at the para-position due to the activating and directing effects of the nitrogen atom.

  • The Aniline Nitrogen: The lone pair of electrons on the tertiary amine nitrogen makes it a potential nucleophilic center, although its reactivity is tempered by its aromaticity and steric hindrance.

  • The Cyano Group: The carbon-nitrogen triple bond can undergo nucleophilic addition, most notably reduction to a primary amine or hydrolysis to a carboxylic acid.

  • The Ester Group: The carbonyl carbon of the acetate group is an electrophilic center, susceptible to nucleophilic acyl substitution, such as hydrolysis.

This guide will delve into the practical applications of this reactivity, providing detailed protocols for key transformations.

Reaction with Electrophiles: Azo Coupling for Dye Synthesis

A significant application of this compound is its use as a coupling component in the synthesis of azo dyes, such as Disperse Orange 30. This reaction is a classic example of electrophilic aromatic substitution, where the aryldiazonium cation acts as the electrophile.[2]

Mechanism of Azo Coupling

The azo coupling reaction with N-alkylanilines is a well-established electrophilic aromatic substitution.[2] The aryldiazonium salt, a potent electrophile, attacks the electron-rich aniline ring. The N-alkyl and N-cyanoethyl groups on the aniline nitrogen are ortho-, para-directing activators. Due to steric hindrance from the substituted amino group, the substitution occurs predominantly at the para position.

It is important to note that a competing reaction can occur where the diazonium ion attacks the aniline nitrogen (N-coupling) to form a triazene.[1][3] This reaction is often kinetically favored but reversible. The C-coupling at the para position, leading to the stable azo compound, is thermodynamically favored and is the desired outcome under appropriate reaction conditions.[1][3]

Azo Coupling Mechanism cluster_0 Diazonium Salt Formation cluster_1 Azo Coupling Reaction 2,6-dichloro-4-nitroaniline 2,6-dichloro-4-nitroaniline Diazonium_Salt 2,6-dichloro-4-nitrobenzenediazonium salt 2,6-dichloro-4-nitroaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Intermediate Sigma Complex (Wheland intermediate) Diazonium_Salt->Intermediate Reactant This compound Reactant->Intermediate Electrophilic Attack (para) Product Disperse Orange 30 Intermediate->Product -H⁺

Caption: Workflow for the synthesis of Disperse Orange 30.

Protocol: Synthesis of Disperse Orange 30

This protocol describes the diazotization of 2,6-dichloro-4-nitroaniline and its subsequent azo coupling with this compound.

Materials:

  • 2,6-dichloro-4-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • This compound

  • Glacial acetic acid

  • Sodium acetate

  • Ice

  • Methanol

  • Distilled water

Procedure:

Part A: Diazotization of 2,6-dichloro-4-nitroaniline

  • In a 250 mL beaker, suspend 2.07 g (0.01 mol) of 2,6-dichloro-4-nitroaniline in 10 mL of water and 5 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of 2,6-dichloro-4-nitrobenzenediazonium salt is used immediately in the next step.

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve 2.32 g (0.01 mol) of this compound in 20 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring, maintaining the temperature at 0-5 °C.

  • After the addition is complete, add a solution of 5 g of sodium acetate in 15 mL of water to adjust the pH and promote the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 2 hours. A colored precipitate of Disperse Orange 30 will form.

  • Filter the precipitate using a Buchner funnel and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from methanol to obtain the purified Disperse Orange 30.

  • Dry the product in a vacuum oven at 60 °C.

Reactions with Nucleophiles

The electrophilic centers of this compound—the ester carbonyl carbon and the nitrile carbon—are reactive towards nucleophiles. This allows for selective transformations to unmask or introduce new functional groups.

Hydrolysis of the Ester Group

The acetate group can be hydrolyzed under basic conditions to yield the corresponding alcohol, N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline. This reaction is a standard nucleophilic acyl substitution.

Mechanism: The reaction proceeds via the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the acetate ion as a leaving group to form the alcohol.

Ester Hydrolysis Mechanism Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack OH- OH⁻ OH-->Tetrahedral_Intermediate Alcohol N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline Tetrahedral_Intermediate->Alcohol Collapse Acetate CH₃COO⁻ Tetrahedral_Intermediate->Acetate Nitrile Reduction Mechanism Nitrile This compound Imine_Anion Imine Anion Intermediate Nitrile->Imine_Anion 1. Hydride Attack LiAlH4 LiAlH₄ LiAlH4->Imine_Anion Dianion Dianion Intermediate Imine_Anion->Dianion 2. Hydride Attack Amine N¹-phenyl-N¹-(2-acetoxyethyl)propane-1,3-diamine Dianion->Amine Protonation H2O H₂O workup H2O->Amine

Sources

Application Notes and Protocols for the Derivatization of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate: A Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and materials science, the strategic modification of versatile chemical scaffolds is paramount for the discovery of novel compounds with enhanced properties. "2-[N-(2-Cyanoethyl)anilino]ethyl acetate" is one such scaffold, presenting a unique trifunctional architecture ripe for chemical exploration. This technical guide provides an in-depth exploration of the derivatization potential of this molecule, offering detailed protocols and the underlying chemical principles for its transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of new chemical entities. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a foundational understanding of the reaction mechanisms.

Introduction: The Strategic Value of the this compound Scaffold

The "this compound" molecule, with the chemical formula C13H16N2O2, is a versatile intermediate in organic synthesis.[1] Its structure is characterized by three key functional groups: a reactive nitrile (-C≡N), a modifiable ethyl acetate (-COOCH2CH3), and an aniline moiety that can undergo substitution on the aromatic ring. This trifunctional nature allows for a multitude of selective chemical transformations, making it an attractive starting point for generating diverse libraries of novel compounds.

Aniline and its derivatives are foundational components in numerous pharmaceuticals, including analgesics and antibacterials, owing to their ability to interact with biological targets.[2] However, the aniline core can be susceptible to metabolic instability and potential toxicity.[2] The cyanoethyl group, on the other hand, is a precursor to various nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. The modification of this scaffold, therefore, opens avenues to modulate pharmacokinetic properties, enhance biological activity, and potentially mitigate the toxicological concerns associated with the parent aniline structure.

This guide will detail protocols for the following key derivatization pathways:

  • Hydrolysis of the Nitrile Group: Conversion to carboxylic acids and amides.

  • Reduction of the Nitrile Group: Formation of primary amines.

  • Modification of the Ethyl Acetate Group: Hydrolysis to a carboxylic acid and transesterification.

  • Electrophilic Substitution on the Aniline Ring: Introduction of various substituents.

Derivatization Strategies and Protocols

The following protocols are presented as a foundation for the derivatization of "this compound". All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Manipulation of the Cyanoethyl Group

The nitrile functionality is a versatile handle for introducing new chemical diversity. Its conversion to a carboxylic acid or an amine significantly alters the polarity and hydrogen bonding capabilities of the molecule.

This protocol describes the conversion of the nitrile to a carboxylic acid, a key step in creating analogues with improved solubility or for further amide coupling reactions.

Principle: In the presence of a strong acid and water, the nitrile group undergoes hydrolysis to a carboxylic acid through a primary amide intermediate. The reaction is typically driven to completion by heating.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dioxane

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of this compound in 20 mL of a 1:1 mixture of dioxane and 10% aqueous sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Outcome: 2-[N-(2-Carboxyethyl)anilino]ethyl acetate as a solid or viscous oil.

This protocol details the transformation of the nitrile into a primary amine, which can serve as a point for further derivatization, such as amidation or alkylation.

Principle: The nitrile group can be reduced to a primary amine using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction must be carried out under anhydrous conditions.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of 1.2 equivalents of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1.0 equivalent of this compound in anhydrous THF to the LiAlH₄ suspension dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the solid and wash with ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel.

Expected Outcome: 2-[N-(3-Aminopropyl)anilino]ethyl acetate as an oil.

Modification of the Ethyl Acetate Moiety

The ester group provides another handle for diversification, allowing for changes in steric bulk and electronic properties.

This protocol describes the saponification of the ethyl acetate to the corresponding alcohol, which can be a precursor for ether synthesis or re-esterification with different carboxylic acids.

Principle: Esters can be hydrolyzed under basic conditions to yield a carboxylate salt and an alcohol. Subsequent acidification protonates the carboxylate. In this case, the desired product is the alcohol.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric Acid (HCl, 1 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of methanol in a round-bottom flask.

  • Add a solution of 1.2 equivalents of NaOH in 5 mL of water.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with 1 M HCl to pH 7.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Expected Outcome: 2-[N-(2-Cyanoethyl)anilino]ethanol as an oil or solid.

This protocol exemplifies the conversion of the ethyl ester to a benzyl ester, which can be useful for introducing an aromatic group or as a protecting group that can be removed by hydrogenolysis.

Principle: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. A common method involves using a titanium(IV) alkoxide catalyst.

Materials:

  • This compound

  • Benzyl alcohol

  • Titanium(IV) isopropoxide

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 1.0 equivalent of this compound in toluene, add 5.0 equivalents of benzyl alcohol.

  • Add 0.1 equivalents of titanium(IV) isopropoxide to the reaction mixture.

  • Heat the mixture to reflux and remove the ethanol byproduct using a Dean-Stark apparatus.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Outcome: Benzyl 2-[N-(2-cyanoethyl)anilino]acetate as a viscous oil.

Derivatization of the Aniline Ring

The aniline ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups at the ortho and para positions.

This protocol describes the introduction of a bromine atom onto the aromatic ring, a common modification that can alter biological activity or serve as a handle for further cross-coupling reactions.

Principle: The amino group of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions.[3] To achieve mono-substitution and prevent over-bromination, a mild brominating agent and controlled conditions are necessary.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1.0 equivalent of this compound in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the ortho and para isomers.

Expected Outcome: A mixture of 2-[N-(2-Cyanoethyl)-4-bromoanilino]ethyl acetate and 2-[N-(2-Cyanoethyl)-2-bromoanilino]ethyl acetate.

Characterization of Novel Derivatives

The successful synthesis of novel compounds must be confirmed through rigorous analytical characterization. The following table summarizes the key analytical techniques and the expected data for the parent compound and its derivatives.

Compound Analytical Technique Expected Key Data
This compound ¹H NMR Signals corresponding to the aromatic protons, the two ethyl groups, and the acetate methyl group.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon, the ester carbonyl carbon, and the aliphatic carbons.
FT-IR Characteristic peaks for the C≡N stretch (~2240 cm⁻¹), C=O stretch (~1735 cm⁻¹), and N-H bending (if present as an impurity).
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.
2-[N-(2-Carboxyethyl)anilino]ethyl acetate ¹H NMR Disappearance of the nitrile proton signals and appearance of a broad singlet for the carboxylic acid proton.
FT-IR Disappearance of the C≡N stretch and appearance of a broad O-H stretch (~3300-2500 cm⁻¹) and a C=O stretch for the carboxylic acid (~1710 cm⁻¹).
2-[N-(3-Aminopropyl)anilino]ethyl acetate ¹H NMR Disappearance of the nitrile proton signals and appearance of new signals for the aminopropyl chain, including a broad singlet for the NH₂ protons.
FT-IR Disappearance of the C≡N stretch and appearance of N-H stretching bands (~3400-3200 cm⁻¹).
2-[N-(2-Cyanoethyl)anilino]ethanol ¹H NMR Disappearance of the ethyl signals of the acetate and appearance of a broad singlet for the hydroxyl proton.
FT-IR Disappearance of the ester C=O stretch and appearance of a broad O-H stretch (~3600-3200 cm⁻¹).
Benzyl 2-[N-(2-cyanoethyl)anilino]acetate ¹H NMR Disappearance of the ethyl signals of the acetate and appearance of signals for the benzyl group protons.
Bromo-derivatives ¹H NMR Changes in the splitting patterns and chemical shifts of the aromatic protons consistent with ortho or para substitution.
Mass Spectrometry Molecular ion peaks showing the characteristic isotopic pattern for bromine.

Visualization of Derivatization Pathways

The following diagrams illustrate the key derivatization workflows described in this guide.

Derivatization_Pathways cluster_nitrile Nitrile Modifications cluster_ester Ester Modifications cluster_ring Ring Modifications Start This compound Acid_Hydrolysis Acid Hydrolysis (H₂SO₄, H₂O) Start->Acid_Hydrolysis Nitrile_Reduction Reduction (LiAlH₄) Start->Nitrile_Reduction Base_Hydrolysis Base Hydrolysis (NaOH) Start->Base_Hydrolysis Transesterification Transesterification (BnOH, Ti(OiPr)₄) Start->Transesterification Bromination Electrophilic Bromination (NBS) Start->Bromination Carboxylic_Acid Carboxylic Acid Derivative Acid_Hydrolysis->Carboxylic_Acid Primary_Amine Primary Amine Derivative Nitrile_Reduction->Primary_Amine Alcohol Alcohol Derivative Base_Hydrolysis->Alcohol Benzyl_Ester Benzyl Ester Derivative Transesterification->Benzyl_Ester Bromo_Derivative Bromo-Substituted Derivative Bromination->Bromo_Derivative

Caption: Derivatization pathways of this compound.

Conclusion

The protocols and strategies outlined in this technical guide demonstrate the significant potential of "this compound" as a versatile scaffold for the synthesis of novel compounds. By systematically exploring the reactivity of its constituent functional groups, researchers can generate a wide array of derivatives with diverse physicochemical and pharmacological properties. The provided protocols serve as a robust starting point for such explorations, and the principles discussed herein should empower scientists to further innovate and adapt these methods for their specific research goals in drug discovery and materials science.

References

  • Organic Syntheses. n-2-cyanoethylaniline. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

Sources

Application Notes: The Pivotal Role of 2-[N-(2-Cyanoethyl)anilino]ethyl Acetate in Azo Dye Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of azo dyes utilizing 2-[N-(2-Cyanoethyl)anilino]ethyl acetate as a key coupling component. Azo dyes are the most widely used class of synthetic colorants, and the selection of the coupling component is critical in determining the final properties of the dye.[1][2] this compound is a versatile precursor for a range of disperse dyes, imparting desirable characteristics such as specific color shades and good fastness properties. This document outlines the fundamental reaction mechanism, provides a detailed experimental protocol for the synthesis of a representative disperse red dye, and discusses methods for characterization and application.

PART 1: CORE DIRECTIVE - Understanding the Foundation

Azo dyes are characterized by the presence of the azo functional group (-N=N-), which links two aromatic rings.[1] Their synthesis is a cornerstone of industrial organic chemistry and involves a two-step process: diazotization and azo coupling.[2][3][4]

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.[5]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, then reacts with an electron-rich coupling component, such as this compound, through an electrophilic aromatic substitution reaction to form the azo dye.[1][3][6]

The specific coupling component used is a primary determinant of the dye's color and application properties. This compound, with its characteristic N-cyanoethyl and N-acetoxyethyl substitutions on an aniline core, is a crucial intermediate for producing a variety of disperse dyes.[7][8][9][][11] These non-ionic colorants are particularly suited for dyeing hydrophobic fibers like polyester.[12]

Chemical Profile of the Coupling Component:

PropertyValue
IUPAC Name This compound[]
CAS Number 22031-33-0[8]
Molecular Formula C13H16N2O2[8][][13]
Molecular Weight 232.28 g/mol [][13]

The substituents on the aniline nitrogen play a significant role. The electron-withdrawing nature of the cyanoethyl group can influence the electronic properties of the aromatic ring and the resulting color of the dye.[14]

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The "Why" Behind the "How"
Mechanism of Action: An Electrophilic Aromatic Substitution

The formation of an azo dye is a classic example of an electrophilic aromatic substitution reaction. The diazonium ion, formed during the diazotization of a primary aromatic amine, acts as the electrophile. The electron-rich aromatic ring of the coupling component, this compound, serves as the nucleophile.

The coupling reaction is highly sensitive to pH. An acidic environment is necessary for the diazotization step.[5] However, the coupling reaction itself is typically carried out in a weakly acidic to neutral medium. This is to ensure that the coupling component is sufficiently activated for the electrophilic attack.

Azo_Coupling_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Diazo_Reactants Primary Aromatic Amine (Ar-NH2) + NaNO2 + 2HX Diazonium_Salt Diazonium Salt (Ar-N₂⁺ X⁻) + NaX + 2H₂O Diazo_Reactants->Diazonium_Salt 0-5°C Azo_Dye Azo Dye (Ar-N=N-Ar'-R) Diazonium_Salt->Azo_Dye Electrophilic Attack Coupling_Component This compound Coupling_Component->Azo_Dye Weakly Acidic/Neutral pH

Caption: The two-step process of azo dye formation.

PART 3: DETAILED PROTOCOL - Synthesis of a Disperse Red Dye

This protocol details the synthesis of a representative disperse red azo dye using 2-chloro-4-nitroaniline as the diazo component and this compound as the coupling component.

Materials & Reagents:
  • 2-Chloro-4-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • This compound

  • Glacial acetic acid

  • Sodium acetate

  • Methanol

  • Ice

  • Distilled water

  • Standard laboratory glassware and equipment (beakers, magnetic stirrer, filtration apparatus)

Experimental Workflow:

Synthesis_Workflow cluster_diazo Diazotization cluster_coupling_prep Coupling Component Preparation cluster_coupling_reaction Azo Coupling cluster_workup Isolation and Purification D1 Dissolve 2-chloro-4-nitroaniline in conc. HCl and water. D2 Cool to 0-5°C in an ice bath. D1->D2 D3 Slowly add aqueous NaNO₂ solution, maintaining temperature < 5°C. D2->D3 D4 Stir for 30 minutes to ensure complete diazotization. D3->D4 CR1 Slowly add the cold diazonium salt solution to the coupling component solution with stirring. D4->CR1 C1 Dissolve this compound in glacial acetic acid. C2 Cool the solution to 0-5°C. C1->C2 C2->CR1 CR2 Maintain temperature at 0-5°C. CR1->CR2 CR3 Adjust pH to 4-5 with sodium acetate solution to precipitate the dye. CR2->CR3 CR4 Continue stirring for 2-3 hours. CR3->CR4 W1 Collect the dye precipitate by vacuum filtration. CR4->W1 W2 Wash the filter cake with cold water. W1->W2 W3 Recrystallize the crude dye from methanol. W2->W3 W4 Dry the purified dye in a vacuum oven. W3->W4 Final_Product Final_Product W4->Final_Product Pure Disperse Red Dye

Caption: A step-by-step workflow for the synthesis of a disperse red azo dye.

Procedure:
  • Diazotization:

    • In a beaker, prepare a solution of 2-chloro-4-nitroaniline in concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5°C using an ice bath and continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

    • Continue stirring for 30 minutes at this temperature.

  • Coupling Component Solution:

    • In a separate beaker, dissolve a stoichiometric amount of this compound in glacial acetic acid.

    • Cool this solution to 0-5°C.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the stirred, cold coupling component solution.

    • Maintain the reaction temperature at 0-5°C.

    • Gradually add a saturated solution of sodium acetate to raise the pH to 4-5, which will induce the precipitation of the azo dye.

    • Stir the reaction mixture for an additional 2-3 hours in the ice bath.

  • Isolation and Purification:

    • Collect the precipitated dye via vacuum filtration.[15]

    • Wash the collected solid with cold water to remove residual salts and acids.[15]

    • Purify the crude dye by recrystallization from a suitable solvent, such as methanol.

    • Dry the final product in a vacuum oven.

PART 4: DATA & APPLICATION
Characterization of the Synthesized Dye

The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which dictates the color of the dye.

  • FTIR Spectroscopy: To identify key functional groups such as the azo (-N=N-), cyano (-C≡N), and ester (-COO-) groups.

  • ¹H and ¹³C NMR Spectroscopy: For detailed structural elucidation.

  • Mass Spectrometry: To confirm the molecular weight.

Application in Textile Dyeing

Disperse dyes synthesized from this compound are primarily used for dyeing hydrophobic fibers, especially polyester.[12] The dyeing process typically involves:

  • Preparation of the Dyebath: The disperse dye is finely ground and mixed with a dispersing agent and water to form a stable aqueous dispersion.[16]

  • Dyeing: The textile material is immersed in the dyebath, which is then heated to high temperatures (typically 130°C) under pressure. This facilitates the diffusion of the dye molecules into the fiber structure.

  • Clearing: After dyeing, a reduction clearing process is often employed to remove any dye that is loosely adhering to the fiber surface, thereby improving wash fastness.

The resulting color and fastness properties (e.g., light, wash, and sublimation fastness) are crucial performance indicators for the dye.[12]

Table 2: Expected Properties of Azo Dyes from this compound

Diazo ComponentExpected Color on PolyesterTypical λmax (nm)
4-NitroanilineRed~500-530
2-Chloro-4-nitroanilineRubine to Violet~520-550
2,6-Dichloro-4-nitroanilineBluish-Red~530-560

Note: The exact shade and λmax can be influenced by the specific substitution on the diazo component and the solvent used for measurement.[14]

PART 5: SAFETY CONSIDERATIONS
  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • Aromatic amines and their diazonium salts are potentially toxic and should be handled with care.

  • The diazotization reaction is exothermic and requires strict temperature control to prevent hazardous decomposition.

References
  • Synthesis, Characterization and Dyeing Performance of Series of Dicyanoethyl-heterocyclic Azo Disperse Dyes. (Source not available).
  • Al-Rubaie, L. A. R., & Mhessn, R. J. (n.d.).
  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2014). Molecules, 19(12), 20695–20708.
  • Synthesis and application of some new disperse azo dyes derived from 2-cyanomethyl benzothiazole. (2007). Pigment & Resin Technology, 36(4), 220–226.
  • Disperse red dye composition and dye product. (2020).
  • Diazotis
  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). Heliyon, 6(11), e05279.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • The Disperse Dyes — Their Development and Application. (1958). Journal of the Society of Dyers and Colourists, 74(12), 849–858.
  • 2-[N-(2-Cyanoethyl)
  • Diazotisation and coupling reaction. (2016). Slideshare.
  • Synthesis and dyeing properties of some new monoazo disperse dyes derived from 2-amino-4-(2′,4′-dichlorophenyl)-1,3 thiazole. (2014). Journal of the Serbian Chemical Society, 79(7), 819–828.
  • Mechanism of diazotiz
  • The Structure and Properties of Disperse Dyes And Rel
  • experiment 5 dyes & dyeing part 2: preparation of para red and rel
  • Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2022). Discovery, 58(316), 304–311.
  • 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. (2015). Chemistry LibreTexts.
  • Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic. (n.d.).
  • Azo Dyes: Preparation Via Environmentally Benign Way. (2018). Journal of Chemical Engineering & Process Technology, 9(4).
  • Synthesis And Characterization Of Some New Metal Complexes Of Ethyl Cyano (2-Methyl Carboxylate Phenyl Azo Acetate). (2013). Journal of Applicable Chemistry, 2(2), 241–248.
  • Project details. (2019). Environmental Clearance.
  • 2-[3-(2-Cyanoethyl)
  • CAS 22031-33-0 n-Cyanoethyl-n-acetoxyethyl aniline. (n.d.). BOC Sciences.
  • 2-[N-(2-Cyanoethyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for optimization.

Section 1: Understanding the Core Synthesis & Mechanism

The synthesis of this compound is a multi-step process that requires careful control over two key transformations: N-Cyanoethylation and N-Alkylation/Esterification . A common and effective synthetic route involves the sequential addition of the cyanoethyl and acetoxyethyl groups to an aniline precursor.

The most critical step, and often the primary source of yield loss, is the cyanoethylation of the secondary amine intermediate. This reaction is a classic example of a Michael Addition (or conjugate addition).[1][2] In this mechanism, the nucleophilic amine nitrogen attacks the electron-deficient β-carbon of acrylonitrile. The reaction is typically catalyzed by either acid or base.[1]

  • Acid Catalysis: An acid catalyst protonates the nitrile group of acrylonitrile, making the β-carbon even more electrophilic and susceptible to attack by the weakly nucleophilic aromatic amine.

  • Base Catalysis: A basic catalyst can deprotonate the amine, increasing its nucleophilicity. However, this is less common for aromatic amines which are weaker bases.

Plausible Synthetic Pathway

A logical pathway to the target molecule is outlined below. Understanding this sequence is crucial for effective troubleshooting.

A N-(2-Hydroxyethyl)aniline C N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline (Intermediate) A->C Step 1: Cyanoethylation (Michael Addition) B Acrylonitrile E This compound (Final Product) C->E Step 2: Esterification D Acetic Anhydride or Acetyl Chloride

Caption: A common two-step synthesis route.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing both explanations and actionable solutions.

Q1: My primary issue is low yield, and TLC analysis shows a significant, less polar byproduct. What is happening and how can it be fixed?

A1: The most common byproduct in this synthesis is the result of over-alkylation.

Causality: The starting material, N-(2-hydroxyethyl)aniline, is a secondary amine. After the first desired cyanoethylation, the product, N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline, is now a tertiary amine. However, if your starting material is aniline itself, the initial product is N-(2-cyanoethyl)aniline, which is a secondary amine and is highly susceptible to a second cyanoethylation. This leads to the formation of N,N-bis(2-cyanoethyl)aniline, a common and often major byproduct that reduces the yield of the desired mono-substituted product.[3]

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Action: Use a molar excess of the aniline starting material relative to acrylonitrile. A ratio of 1.5:1 to 3:1 (aniline derivative:acrylonitrile) can effectively suppress the second addition by ensuring acrylonitrile is the limiting reagent.

    • Rationale: Statistically, this favors the reaction of acrylonitrile with the more abundant starting amine rather than the mono-cyanoethylated product.

  • Optimize the Catalyst System:

    • Action: Switch from a general acid catalyst like acetic acid to a copper salt catalyst. Cupric acetate [Cu(OAc)₂] has been shown to be a superior catalyst for promoting selective mono-cyanoethylation of anilines.[3] Yields of 73% for N-2-cyanoethylaniline have been reported using this method.[3][4]

    • Rationale: It is proposed that the copper ion coordinates with the nitrogen of the mono-alkylated product, increasing its steric bulk and electronically deactivating it, which hinders a second addition.

  • Temperature Management:

    • Action: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start trials at a moderate temperature (e.g., 60-80 °C) and monitor by TLC.

    • Rationale: The second cyanoethylation often has a higher activation energy. Lowering the temperature can disproportionately slow the rate of the undesired second reaction compared to the first.

Q2: The cyanoethylation reaction is extremely slow or appears to have stalled. What factors should I investigate?

A2: Stalled reactions are typically due to insufficient activation of the reactants or catalyst issues. Aromatic amines are notably less nucleophilic than their aliphatic counterparts, and the reaction often requires catalytic assistance to proceed at a practical rate.[5]

Troubleshooting Protocol:

  • Evaluate the Catalyst:

    • Acetic Acid: While common, it may be insufficiently active for deactivated or sterically hindered anilines.[6]

    • Cuprous Chloride (CuCl): Adding CuCl to an acetic acid-catalyzed reaction can significantly enhance the reaction rate.[6] However, this can sometimes lead to a mixture of mono- and di-substituted products.

    • Lewis Acids (e.g., ZnCl₂): In combination with an acid like HCl or acetic acid, ZnCl₂ can effectively catalyze the reaction.[7]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for Michael additions of amines.[8][9]

  • Increase Reaction Temperature:

    • Action: Gradually increase the reaction temperature, monitoring for product formation and byproduct generation by TLC. Many reported procedures involve heating at reflux or temperatures between 90-100 °C for several hours.[6]

    • Rationale: Increasing thermal energy helps overcome the activation energy barrier, which is particularly important for the less reactive aromatic amines.

  • Check Reagent Quality:

    • Action: Ensure the acrylonitrile is fresh and free from polymerization inhibitors, which are often added for stabilization. If necessary, pass the acrylonitrile through a short column of basic alumina to remove the inhibitor immediately before use.

Catalyst System Comparison for Cyanoethylation of Aromatic Amines
Catalyst SystemAdvantagesDisadvantagesTypical YieldsReference
Acetic Acid Inexpensive, readily available.Low activity with deactivated anilines; may require high temps/long times.Moderate[6]
Acetic Acid + CuCl Higher activity than acetic acid alone.Can produce mixtures of mono- and di-cyanoethylated products.Moderate to Good[6]
Cupric Acetate [Cu(OAc)₂] Excellent selectivity for mono-alkylation.More expensive than simple acids.Good to Excellent (e.g., 73%)[3]
ZnCl₂ + Acid (HCl) Effective for clean production methods.Requires careful pH control during workup.Good (up to 95%)[7]
Q3: I am struggling with the final purification. What is the best strategy to isolate a pure product?

A3: Purification challenges arise from unreacted starting materials and structurally similar byproducts.

Troubleshooting Protocol:

  • Acid/Base Workup:

    • Action: After the reaction is complete, cool the mixture and dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a weak base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst, followed by water and then brine.

    • Rationale: This removes the catalyst and other water-soluble species, providing a crude product that is more amenable to chromatography.

  • Column Chromatography:

    • Action: The most reliable method for separating the desired product from starting materials and the di-cyanoethylated byproduct is flash column chromatography on silica gel.

    • Eluent System: A solvent system of Hexane/Ethyl Acetate is typically effective.[10] Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute your products. The less polar di-substituted byproduct will elute before the more polar mono-substituted product.

    • Rationale: The difference in polarity between the mono- and di-substituted products is usually sufficient for effective separation on silica gel.

  • Distillation (for intermediates):

    • Action: If purifying an intermediate like N-(2-cyanoethyl)aniline, vacuum distillation can be an effective technique for large-scale purification.[3]

    • Rationale: This is only suitable if the compound is thermally stable and has a boiling point distinct from impurities.

Section 3: Validated Experimental Protocol

This protocol is based on methods known to favor high yields of mono-alkylation.

Optimized Synthesis of N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline

cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Charge flask with N-(2-hydroxyethyl)aniline, Cupric Acetate, and Acetic Acid B 2. Heat mixture to 80-90 °C A->B C 3. Add Acrylonitrile dropwise over 1 hour B->C D 4. Stir at 90 °C for 4-8 hours C->D E 5. Monitor reaction progress via TLC D->E F 6. Cool and dilute with Ethyl Acetate E->F Upon completion G 7. Wash with NaHCO₃ (aq) then Brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify via Silica Gel Chromatography H->I

Caption: Experimental workflow for the key cyanoethylation step.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-(2-hydroxyethyl)aniline (1.0 eq), cupric acetate (0.05 eq), and glacial acetic acid (2.0 eq).

  • Heating: Begin stirring and heat the mixture to 80-90 °C in an oil bath.

  • Reagent Addition: Once the temperature is stable, add acrylonitrile (1.1 eq) dropwise via an addition funnel over a period of 1 hour. This controlled addition is critical to maintain a low instantaneous concentration of acrylonitrile, further suppressing di-alkylation.

  • Reaction: Maintain the temperature at 90 °C and allow the reaction to proceed for 4-8 hours.

  • Monitoring: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (1:1) mobile phase.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 volumes) and transfer to a separatory funnel.

  • Washing: Wash the organic layer twice with saturated sodium bicarbonate solution, once with water, and finally with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline.

  • Esterification: This crude intermediate can then be esterified using standard conditions (e.g., reacting with acetic anhydride in the presence of a base like pyridine or DMAP) to yield the final product, This compound . The final product should be purified by a second column chromatography.

References

  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available at: [Link]

  • Cookson, R. C., & Mann, F. G. (1949). N-2-Cyanoethylaniline. Organic Syntheses, Coll. Vol. 4, p.223 (1963); Vol. 30, p.26 (1950). Available at: [Link]

  • Google Patents. CN101307011B - Preparation method of N-ethyl-N-cyanoethylaniline.
  • Wikipedia. Cyanoethylation. Available at: [Link]

  • Google Patents. CN102241606B - Clean production method of N-cyanoethylaniline.
  • ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. Available at: [Link]

  • ScienceDirect. Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Available at: [Link]

  • ResearchGate. Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Available at: [Link]

  • Google Patents. US3943162A - Cyanoethylation of aromatic amines.
  • ResearchGate. Reaction between aniline and acrylonitrile in the presence of DMAP under microwave irradiation. Available at: [Link]

  • NIH. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]

  • NIH. N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Available at: [Link]

  • Google Patents. US3496213A - Mono-cyanoethylation of aromatic amines with an aqueous zinc chloride catalyst.
  • ResearchGate. structure activity relationship (sar) of cyanoethylated aromatic amines. Available at: [Link]

  • European Patent Office. Patent EP0544899B1 - Process for purification of latanoprost, synthetic analogue of prostaglandin PGF 2alfa. Available at: [Link]

Sources

Technical Support Center: Purification of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0). This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will explore common challenges and provide field-proven, step-by-step solutions to help you navigate the purification process effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the typical impurities I should expect in my crude sample?

The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the cyanoethylation of an N-substituted aniline followed by esterification, or vice-versa. Consequently, you should anticipate the following impurities:

  • Unreacted Starting Materials: N-(2-hydroxyethyl)aniline, acrylonitrile, N-(2-cyanoethyl)aniline, or ethyl chloroacetate may be present.

  • Over-reacted Byproducts: The secondary amine nitrogen in N-(2-cyanoethyl)aniline is susceptible to a second cyanoethylation, leading to the formation of N,N-bis(2-cyanoethyl)aniline, a common and often significant byproduct.[1][2]

  • Hydrolysis Products: The ester group is susceptible to hydrolysis, especially during aqueous workups under acidic or basic conditions, which would yield N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline and acetic acid.

  • Residual Solvents: Solvents used in the reaction and extraction (e.g., toluene, ethyl acetate, dichloromethane) may remain.

Q2: What are the primary purification techniques for this compound?

Given its structure—a moderately polar tertiary amine with an ester functional group—the most effective purification methods are:

  • Flash Column Chromatography: This is the most versatile and widely applicable method, especially for removing closely related impurities like the bis-cyanoethylated byproduct.[3][4]

  • Recrystallization: If the compound can be obtained as a solid, recrystallization is an excellent technique for achieving high purity by removing small amounts of impurities.[5][6] The compound is described as both a colorless liquid and a colorless to white crystalline solid, suggesting its melting point is near room temperature.[7]

  • Vacuum Distillation: This method is suitable if the primary impurities have boiling points significantly different from the product. However, it may not effectively separate structurally similar byproducts.

Q3: How do I choose the right purification method for my sample?

The optimal method depends on the physical state of your crude product and its level of purity. The following decision tree provides a logical workflow for selecting a strategy.

Purification_Decision_Tree start Assess Crude Product (Purity by TLC/LCMS, Physical State) node_chrom Column Chromatography start->node_chrom  Oily/Liquid State OR  Complex mixture (≥3 spots)  or Rf close to impurities node_recryst Recrystallization start->node_recryst  Crystalline Solid State AND  Relatively Pure (>90%)  with baseline TLC separation node_distill Vacuum Distillation start->node_distill  Liquid State AND  Impurities have vastly  different boiling points node_final High-Purity Product (>98%) node_chrom->node_final node_recryst->node_final node_distill->node_final

Caption: Decision tree for selecting a purification method.

Q4: What are the key physical properties I need to know for purification?

Understanding the physical properties of this compound is crucial for designing an effective purification protocol.

PropertyValueSource
CAS Number 22031-33-0[7][8]
Molecular Formula C₁₃H₁₆N₂O₂[7][9]
Molecular Weight 232.28 g/mol [9]
Appearance Colorless liquid to white crystals[7]
Solubility Sparingly soluble in water; Soluble in ethanol, ether, and other organic solvents[7]
Storage Sealed in dry, 2-8°C[7]

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: During column chromatography, my compound streaks badly (tails) on the silica gel column.
  • Question: I'm running a silica gel column with a hexane/ethyl acetate gradient, but my product is coming off the column over many fractions with significant tailing. Why is this happening?

  • Answer & Rationale: This is a classic problem encountered with amine-containing compounds on standard silica gel. The tertiary aniline nitrogen in your molecule is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong, non-specific binding leads to slow, uneven elution, resulting in peak tailing and poor separation.

  • Solution: To mitigate this, you must neutralize the acidic sites on the silica gel.

    • Protocol: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your mobile phase mixture (e.g., for a 70:30 Hexane:EtOAc eluent, prepare it as 69.5:30:0.5 Hexane:EtOAc:Et₃N). The triethylamine will preferentially bind to the active sites on the silica, allowing your compound to elute symmetrically and in a sharper band.

Issue 2: My final product is a persistent, smelly oil that refuses to crystallize.
  • Question: After chromatography and solvent removal on a rotary evaporator, my product is a viscous oil. I've left it under a high vacuum for hours, but it won't solidify. What can I do?

  • Answer & Rationale: The failure to crystallize can be due to several factors: the presence of residual solvent, impurities depressing the melting point, or the compound's intrinsic property of being a low-melting solid or an oil at room temperature.[10]

  • Solutions:

    • Trituration: Try dissolving the oil in a minimum amount of a good solvent (like diethyl ether or ethyl acetate) and then adding a non-polar "anti-solvent" (like hexane or pentane) dropwise while stirring vigorously.[10] If you see the solution turn cloudy, stop adding the anti-solvent, and continue to stir. This can often shock the compound out of solution and induce crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the supersaturated solution to initiate crystallization.

    • Salt Formation: As a last resort, you can purify the compound by converting it to a crystalline salt.[4] Dissolve the oil in diethyl ether and add a solution of HCl in ether dropwise. The hydrochloride salt will often precipitate as a solid, which can be filtered, washed with ether, and then either used as the salt or neutralized back to the free base if required.

Issue 3: My NMR spectrum shows that my main impurity is the N,N-bis(2-cyanoethyl)aniline byproduct.
  • Question: I've isolated my product, but it's contaminated with a significant amount of a structurally similar compound that I believe is the bis-cyanoethylated version. How can I separate these?

  • Answer & Rationale: The bis-cyanoethylated byproduct lacks the ester group and has an additional polar nitrile group. This makes it significantly more polar than your target compound. Flash column chromatography is the ideal method for this separation.

  • Solution:

    • Protocol: Use a silica gel column and a gradient elution system.

      • Stationary Phase: Silica gel (230-400 mesh).[3]

      • Sample Loading: Dissolve your crude mixture in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

      • Elution: Start with a non-polar mobile phase, such as 95:5 Hexane:Ethyl Acetate. Your desired product, being less polar, should elute first. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 80:20, then 70:30 Hexane:EtOAc). The more polar bis-cyanoethylated impurity will elute from the column at these higher solvent polarities. Monitor the fractions by TLC to identify and combine the pure fractions of your product.[11]

Elution PhaseMobile Phase (Hexane:Ethyl Acetate)Target Compound
Initial Elution 95:5 to 85:15Non-polar impurities
Product Elution 80:20 to 70:30This compound
Final Wash 50:50 or 100% Ethyl AcetateN,N-bis(2-cyanoethyl)aniline and other polar impurities
Issue 4: My product is yellow/brown, but the literature says it should be colorless.
  • Question: My purified product has a distinct color. Is this a problem, and can I fix it?

  • Answer & Rationale: Color often indicates the presence of minor, highly conjugated impurities or degradation products, which can arise from heating or exposure to air/light. While perhaps a small percentage of the total mass, these can be problematic for certain applications.

  • Solutions:

    • Activated Charcoal Treatment (Use with Caution): Dissolve the colored product in a suitable solvent (e.g., ethyl acetate). Add a very small amount of activated charcoal (a spatula tip), heat the mixture gently for a few minutes, and then filter it hot through a pad of Celite to remove the charcoal. Caution: Charcoal can adsorb your product, leading to yield loss, so use it sparingly.[10]

    • Recrystallization: A careful recrystallization can often leave colored impurities behind in the mother liquor.

    • Chromatography: If the color persists, re-purification by column chromatography is the most reliable method to remove the colored species.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized by first running analytical TLC to determine the ideal solvent system.

  • TLC Analysis: Spot your crude product on a silica TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1). The ideal system will give your product an Rf value of approximately 0.3-0.4.[12]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour this into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude product (e.g., 1 gram) in a minimal volume of dichloromethane or ethyl acetate (2-3 mL). In a separate flask, add a small amount of silica gel (approx. 2 grams) and then add your dissolved sample. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Apply positive pressure to achieve a steady flow rate. Collect fractions systematically (e.g., 10-20 mL per tube).

  • Gradient Increase: Gradually increase the percentage of ethyl acetate in your mobile phase as described in the troubleshooting section to elute compounds of increasing polarity.

  • Fraction Analysis: Spot every few fractions on a TLC plate, develop, and visualize (e.g., under a UV lamp) to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Solvent Screening for Recrystallization

This protocol helps identify a suitable solvent or solvent system for recrystallization.

  • Setup: Place a small amount of your crude product (approx. 50-100 mg) into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Common single solvents to test include ethanol, isopropanol, and ethyl acetate. Common solvent pairs to test include ethyl acetate/hexane and acetone/hexane.[5][6]

  • Observation:

    • Ideal Single Solvent: The compound should be sparingly soluble at room temperature but dissolve completely upon heating. Crystals should then form upon slow cooling.[5]

    • Ideal Solvent Pair: The compound should be highly soluble in the "good" solvent (e.g., ethyl acetate) and poorly soluble in the "poor" solvent (e.g., hexane).

  • Procedure for a Solvent Pair (e.g., Ethyl Acetate/Hexane): a. Dissolve the compound in a minimum amount of hot ethyl acetate. b. While the solution is still warm, add hexane dropwise until you observe persistent cloudiness (turbidity). c. Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again. d. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

References

  • Cui, S.-L., Wang, J., & Wang, Y.-G. (2007). Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1888. Retrieved from [Link]

  • Reddit user discussion. (2023). How do I recrystallize this product? r/chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-[3-(2-Cyanoethyl)anilino]ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Slichter, W. P. (n.d.). Chromatography. Retrieved from [Link]

  • Reddit user discussion. (2022). recrystallization. r/chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Cyanoethyl prop-2-enoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ALFA CHEMICAL. (n.d.). CAS 22031-33-0|this compound. Retrieved from [Link]

  • Jamison, T. F., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • Arkivoc. (2010). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-2-cyanoethylaniline. Org. Syn. Coll. Vol. 4, 146. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
  • Rajasekaran, A., & Sasikumar, S. (2013). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 25(11), 6335-6340. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a successful and reproducible outcome.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process starting from N-(2-hydroxyethyl)aniline.

  • Step 1: Cyanoethylation. A Michael addition of acrylonitrile to the secondary amine of N-(2-hydroxyethyl)aniline to form the intermediate, N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline.

  • Step 2: Acetylation. Esterification of the hydroxyl group of the intermediate using an acetylating agent to yield the final product.

This process, while straightforward in principle, has several critical points where issues can arise, impacting yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges.

Synthesis_Workflow cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Acetylation A N-(2-hydroxyethyl)aniline C N-(2-cyanoethyl)-N- (2-hydroxyethyl)aniline (Intermediate) A->C Michael Addition (Base or Acid Catalyst) B Acrylonitrile B->C Michael Addition (Base or Acid Catalyst) E 2-[N-(2-Cyanoethyl)anilino] ethyl acetate (Final Product) C->E Esterification (Base Catalyst) D Acetic Anhydride or Acetyl Chloride D->E

Caption: Overall two-step synthesis workflow.

Frequently Asked Questions & Troubleshooting Guide
Part 1: The Cyanoethylation Step (Michael Addition)

Question 1: My yield for the first step, the formation of N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline, is very low. What are the common causes?

Answer: Low yield in this step typically points to one of four areas: catalyst inefficiency, improper temperature control, reactant stoichiometry, or competing side reactions.

The core reaction is a Michael-type addition, where the nucleophilic nitrogen of the aniline derivative attacks the electron-poor β-carbon of acrylonitrile.[1][2] Optimizing this reaction is key.

  • Catalyst Choice: While this reaction can proceed without a catalyst, it is often slow. Basic catalysts are commonly used to deprotonate the amine, increasing its nucleophilicity.[1] However, for aromatic amines, acidic catalysts or specific metal salts can be more effective. Cupric acetate, for instance, has been shown to be a superior catalyst for the cyanoethylation of aniline, likely due to the formation of a complex that facilitates the addition.[3][4]

  • Temperature Control: The cyanoethylation reaction is often exothermic.[1] Without adequate cooling, runaway polymerization of acrylonitrile can occur, consuming the reagent and creating a difficult-to-remove polymeric byproduct. We recommend starting the reaction at a low temperature (0-5 °C) and allowing it to slowly warm to room temperature or be gently heated as needed while monitoring by TLC.

  • Stoichiometry: Using a large excess of acrylonitrile might seem to favor product formation, but it significantly increases the risk of the primary side reaction: di-cyanoethylation. A molar ratio of 1:1 to 1:1.2 of N-(2-hydroxyethyl)aniline to acrylonitrile is a good starting point.

Question 2: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-cyanoethylated product. How can I prevent this?

Answer: Your suspicion is likely correct. The formation of N,N-bis(2-cyanoethyl)aniline is a well-documented side reaction in the cyanoethylation of aniline itself.[3] This occurs when the initial product, N-(2-cyanoethyl)aniline, reacts with a second molecule of acrylonitrile. In your case, the starting material N-(2-hydroxyethyl)aniline can also undergo a double addition on the nitrogen atom if conditions are not controlled.

Preventative Measures:

  • Controlled Addition: Add the acrylonitrile dropwise to the solution of N-(2-hydroxyethyl)aniline over a prolonged period. This maintains a low instantaneous concentration of acrylonitrile, favoring the mono-addition reaction.

  • Temperature Management: Keep the reaction temperature low. Higher temperatures increase the reaction rate indiscriminately, leading to more of the undesired di-adduct.

  • Use of Acidic Catalyst: Employing an acidic catalyst (e.g., acetic acid) can protonate the secondary amine of the product as it forms. This reduces its nucleophilicity and disfavors a second addition. This is a common strategy to achieve mono-alkylation of amines.

Troubleshooting_Cyanoethylation Start Low Yield or Byproduct Formation in Cyanoethylation Step? Cause1 Inefficient Catalysis? Start->Cause1 Cause2 Poor Temp Control? Start->Cause2 Cause3 Di-Cyanoethylation? Start->Cause3 Sol1 Switch to Cupric Acetate or Acetic Acid Catalyst Cause1->Sol1 Sol2 Use Ice Bath; Maintain Temp < 25°C Cause2->Sol2 Sol3 Add Acrylonitrile Dropwise; Use 1:1 Stoichiometry Cause3->Sol3

Caption: Troubleshooting flowchart for the cyanoethylation step.

Part 2: The Acetylation Step & Purification

Question 3: My acetylation of the N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline intermediate is incomplete, even after several hours. What should I check?

Answer: Incomplete acetylation is a frequent issue that usually stems from the choice of reagents, presence of moisture, or insufficient base.

  • Acetylating Agent: Acetic anhydride is commonly used, but it is less reactive than acetyl chloride. If you are struggling with acetic anhydride, switching to acetyl chloride may drive the reaction to completion more effectively. However, be aware that acetyl chloride reacts vigorously and produces HCl gas, requiring a more robust basic scavenger.

  • Anhydrous Conditions: The hydroxyl group you are targeting is a nucleophile, but so is water. Any moisture in your reaction vessel, solvent, or intermediate will consume the acetylating agent, reducing the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Role of the Base: A base, such as triethylamine or pyridine, is crucial. It serves two purposes:

    • It acts as a scavenger for the acidic byproduct (acetic acid or HCl). This prevents the protonation of the tertiary amine in your intermediate, which could lead to unwanted side reactions or precipitation.

    • It can act as a nucleophilic catalyst, particularly pyridine, by forming a highly reactive acetylpyridinium intermediate. Ensure you are using at least one equivalent of the base relative to the acetylating agent.

Question 4: The final product is a dark, oily substance that is difficult to purify. What is the recommended purification protocol?

Answer: Discoloration often indicates the presence of polymeric or oxidized aniline byproducts. A multi-step purification strategy is most effective for obtaining a clean product.[5]

Purification Step Purpose Typical Reagents/Method
1. Aqueous Workup To remove acidic/basic impurities and water-soluble byproducts.Wash the crude product (dissolved in a solvent like ethyl acetate) sequentially with 5% HCl (to remove any unreacted basic starting materials), saturated NaHCO₃ (to remove acidic byproducts), and finally brine.
2. Column Chromatography To separate the target compound from closely related impurities (e.g., starting material, byproducts).Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity is highly effective. Monitor fractions by TLC.
3. (Optional) Vacuum Distillation For final purification if the product is a thermally stable liquid.Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition. This is an excellent final polishing step after chromatography.[5]
Experimental Protocols

Protocol 1: Synthesis of N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline (Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N-(2-hydroxyethyl)aniline (1 eq.) and cupric acetate (0.05 eq.).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Add acrylonitrile (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, dilute the mixture with ethyl acetate and wash with water (3x) to remove the catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified by column chromatography.

Protocol 2: Synthesis of this compound (Final Product)

  • Dissolve the crude N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline (1 eq.) in anhydrous dichloromethane in an oven-dried, three-neck flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq.) and cool the solution to 0 °C.

  • Add acetic anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography on silica gel.

Part 3: Analytical Characterization

Question 5: How can I confirm the identity and purity of my final product, this compound?

Answer: A combination of spectroscopic methods is essential for unambiguous structure confirmation and purity assessment.[6]

Technique Expected Observations for this compound
¹H NMR - Aromatic protons (multiplets, ~6.7-7.3 ppm).- Triplet corresponding to the -O-CH₂- group (~4.2 ppm).- Triplets corresponding to the N-CH₂- groups (~3.5-3.7 ppm).- Triplet for the -CH₂-CN group (~2.6 ppm).- Singlet for the acetate methyl group (-COCH₃) (~2.0 ppm).
¹³C NMR - Aromatic carbons.- Carbonyl carbon of the ester (~170 ppm).- Nitrile carbon (-C≡N) (~118 ppm).- Methylene carbons (-CH₂-).- Acetate methyl carbon.
FTIR - Strong, sharp absorbance for the nitrile group (C≡N stretch) around 2240-2260 cm⁻¹.- Strong absorbance for the ester carbonyl group (C=O stretch) around 1735-1750 cm⁻¹.- C-O stretch for the ester around 1200-1250 cm⁻¹.
Mass Spec (MS) - The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₁₆N₂O₂ = 232.28 g/mol ). Common ionization methods include ESI or EI.[6]

By carefully controlling the reaction conditions as outlined and employing a systematic approach to purification and characterization, the successful synthesis of this compound can be reliably achieved.

References
  • Organic Syntheses. n-2-cyanoethylaniline. Org. Syn. Coll. Vol. 4, 146. Available from: [Link]

  • Glen Research. Glen Report 28.26: Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Available from: [Link]

  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available from: [Link]

  • Adams, R. et al. Cyanoethylation. Organic Reactions. Available from: [Link]

  • ResearchGate. Polymerization of 2-hydroxyethyl acrylate and methacrylate via Michael-type addition. Request PDF. Available from: [Link]

  • PubChem. N-(2-Hydroxyethyl)aniline. National Center for Biotechnology Information. Available from: [Link]

  • ChemRxiv. Application of cationic acetonitrile Nickel pincer complexes as catalysts in Michael-type hydroamination and hydroalkoxylation of nitriles. Cambridge Open Engage. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs). The content is structured to address specific challenges you may encounter, ensuring a logical and scientifically sound approach to optimizing your reaction parameters.

Table of Contents

Synthesis Overview

The synthesis of this compound is a two-step process. The first step is a Michael addition, specifically a cyanoethylation, of N-(2-hydroxyethyl)aniline with acrylonitrile. The resulting intermediate, N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline, is then acetylated to yield the final product.

The overall reaction scheme is as follows:

Synthesis_Pathway Overall Synthetic Pathway SM N-(2-hydroxyethyl)aniline Intermediate N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline (CAS 92-64-8) SM->Intermediate Catalyst ACN Acrylonitrile ACN->Intermediate Product This compound (CAS 22031-33-0) Intermediate->Product Catalyst (e.g., DMAP) Reagent2 Acetic Anhydride Reagent2->Product Troubleshooting_Step1 Start Start Cyanoethylation Check_Conversion Low Conversion? Start->Check_Conversion Solution_Catalyst Switch to Cupric Acetate Catalyst [13, 15] Check_Conversion->Solution_Catalyst Yes Check_Side_Products Side Products Observed? Check_Conversion->Check_Side_Products No Solution_Temp Increase Temperature (50-70 °C) Solution_Catalyst->Solution_Temp Solution_Temp->Check_Side_Products Solution_Polymer Control Temp / Add Inhibitor Check_Side_Products->Solution_Polymer Yes Success Proceed to Workup Check_Side_Products->Success No Solution_Polymer->Success

Technical Support Center: Synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient workup procedure. Our focus is on practical, field-tested solutions grounded in solid chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of your synthesis. Each problem is presented in a question-and-answer format, offering detailed, step-by-step solutions and the scientific rationale behind them.

Question 1: "I've completed the reaction, and after adding my extraction solvent (ethyl acetate) and water, I'm seeing a persistent emulsion that won't separate. How can I resolve this?"

Answer: Emulsion formation is a common issue, particularly when dealing with amine compounds which can act as surfactants, or when vigorous shaking is employed. Here’s a systematic approach to break the emulsion:

  • Patience and Gentle Agitation: Initially, allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can sometimes encourage the layers to separate.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to dehydrate the organic layer and disrupts the micelles causing the emulsion.

  • Filtration through Celite® or Glass Wool: If the emulsion persists, filtering the entire mixture through a pad of Celite® or a plug of glass wool can help to break up the emulsified droplets.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different density, such as dichloromethane, can alter the properties of the organic phase and aid in separation.

Causality: Emulsions are colloidal suspensions of one liquid in another. They are often stabilized by compounds that have both hydrophilic and lipophilic properties. By increasing the polarity of the aqueous phase with brine, you decrease the solubility of the organic components in it, forcing the layers apart.

Question 2: "My final product yield is significantly lower than expected. What are the likely causes during the workup?"

Answer: Low yield can be attributed to several factors during the workup and purification stages. Consider the following possibilities:

  • Incomplete Extraction: Your target molecule, while primarily organic-soluble, may have some slight solubility in the aqueous phase. To mitigate this:

    • Perform multiple extractions (e.g., 3 x 50 mL of ethyl acetate) rather than a single large-volume extraction. This is statistically more efficient at recovering the product.

    • Back-extract the combined aqueous layers with a small portion of the organic solvent to recover any dissolved product.

  • Product Hydrolysis: The ester functional group in your product is susceptible to hydrolysis under strongly acidic or basic conditions, especially if heat is applied.

    • During washes, use milder bases like sodium bicarbonate instead of sodium hydroxide if possible, and perform these steps at room temperature.[1]

    • Minimize the contact time with acidic or basic aqueous solutions.

  • Loss during Drying and Transfer:

    • Ensure your drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) is thoroughly filtered off and washed with fresh solvent to recover any adsorbed product.

    • Be meticulous during solvent removal (e.g., on a rotary evaporator) to avoid bumping or evaporating to complete dryness, which can lead to loss of a liquid product.

Question 3: "My NMR analysis shows the presence of unreacted N-(2-hydroxyethyl)aniline. How can I remove this impurity?"

Answer: N-(2-hydroxyethyl)aniline is more polar than your target product due to the hydroxyl group. This difference in polarity can be exploited for its removal.

  • Aqueous Washes: While N-(2-hydroxyethyl)aniline has some water solubility, it may not be sufficient for complete removal.

  • Column Chromatography: This is the most effective method. A silica gel column is recommended.

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane. A common mobile phase for N-substituted anilines is Ethyl Acetate/Cyclohexane.[2] You are looking for a solvent system that gives good separation between the product spot and the impurity spot (a target Rf of ~0.3 for your product is ideal).

    • Column Elution: Pack a silica gel column and elute with the optimized solvent system. The more polar N-(2-hydroxyethyl)aniline will elute more slowly than your less polar product.

Question 4: "If I used a copper-based catalyst (e.g., cupric acetate), how do I ensure its complete removal?"

Answer: Copper salts can be persistent impurities. Here are effective removal strategies:

  • Ammonia Wash: Wash the organic layer with a dilute aqueous solution of ammonia (e.g., 5-10%). Ammonia forms a water-soluble tetraamminecopper(II) complex, which is intensely blue, effectively sequestering the copper ions into the aqueous phase.[3] Repeat the wash until the aqueous layer is colorless.

  • EDTA Wash: An aqueous solution of ethylenediaminetetraacetic acid (EDTA) can also be used. EDTA is a powerful chelating agent that forms a stable, water-soluble complex with copper ions.[3]

Workflow for Copper Catalyst Removal

A Reaction Mixture in Organic Solvent B Wash with dilute aq. NH3 or EDTA A->B C Separate Aqueous Layer (contains copper complex) B->C Separate D Organic Layer (copper-free) B->D Retain E Repeat wash if aqueous layer is still colored D->E E->B

Caption: Workflow for removing copper catalysts via aqueous washing.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a sodium bicarbonate wash in the workup?

A1: A wash with a saturated aqueous solution of sodium bicarbonate is primarily to neutralize and remove any acidic components from the reaction mixture. This could include acidic catalysts like acetic acid or any acidic byproducts.[4] The reaction between the acid and bicarbonate produces carbon dioxide gas, water, and the corresponding salt, which is water-soluble and thus removed in the aqueous layer. Caution: This should be done carefully in a separatory funnel with frequent venting to release the pressure from CO2 evolution.

Q2: Which drying agent is best for the ethyl acetate solution of my product?

A2: Anhydrous magnesium sulfate (MgSO4) or anhydrous sodium sulfate (Na2SO4) are both suitable choices.

Drying Agent Capacity Speed Notes
MgSO4 High Fast Slightly acidic, so ensure your product is stable.

| Na2SO4 | Moderate | Slower | Neutral and gentle, a very safe choice. |

For a neutral and sensitive compound, Na2SO4 is often preferred. Add the drying agent until it no longer clumps together, which indicates that all the water has been absorbed.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin Layer Chromatography (TLC) is the standard method. Collect fractions as the column runs, and spot a small amount of each fraction (or every few fractions) onto a TLC plate alongside your crude starting material and a pure standard if you have one. Develop the plate in the same eluent used for the column and visualize the spots (e.g., under UV light). Combine the fractions that contain only the pure product.

Q4: Can the nitrile or ester group be hydrolyzed during the workup?

A4: Yes, both functional groups can be susceptible to hydrolysis, although it typically requires harsh conditions (strong acid or base, and/or heat).[1] To minimize this risk during the workup:

  • Use mild reagents for neutralization (e.g., NaHCO3 instead of NaOH).

  • Work at room temperature.

  • Do not let the reaction mixture sit in contact with acidic or basic aqueous solutions for extended periods.

Standard Workup and Purification Protocol

This protocol assumes the reaction was carried out in an organic solvent and may contain unreacted starting materials, catalysts, and byproducts.

Step 1: Quenching and Initial Extraction

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add deionized water to dissolve any water-soluble salts.

  • Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer). Combine the organic extracts.

Step 2: Neutralization and Washing

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. Vent the separatory funnel frequently.

  • If an acidic wash is needed to remove basic impurities (like unreacted aniline starting material), a wash with dilute HCl (e.g., 1M) can be performed. Note: This should be done with caution, as it could potentially hydrolyze the ester. A bicarbonate wash is generally safer for this specific product.

  • Wash the organic layer with brine to remove residual water and aid in layer separation.

Step 3: Drying and Solvent Removal

  • Drain the organic layer into an Erlenmeyer flask.

  • Add a suitable drying agent (e.g., anhydrous Na2SO4), swirl, and let it stand for 15-20 minutes.

  • Filter or decant the dried organic solution into a clean, pre-weighed round-bottom flask.

  • Remove the ethyl acetate using a rotary evaporator.

Step 4: Purification by Column Chromatography

  • Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the product onto the column.

  • Elute the column with an optimized solvent system (e.g., an ethyl acetate/hexane gradient), collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Workup Procedure Flowchart

A Crude Reaction Mixture B Aqueous Workup (Water/EtOAc Extraction) A->B C Organic Layer B->C D Aqueous Layer (Waste) B->D E Wash with sat. NaHCO3 C->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter & Concentrate G->H I Crude Product H->I J Silica Gel Column Chromatography I->J K Pure Product J->K

Caption: A step-by-step flowchart of the workup and purification process.

References

  • n-2-Cyanoethylaniline. Organic Syntheses, Coll. Vol. 4, p.203 (1963); Vol. 35, p.35 (1955). [Link]

  • CN102241606B - Clean production method of N-cyanoethylaniline - Google P
  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, Vol. 16, No. 1 (2004), 1-10.
  • CN101307011B - Preparation method of N-ethyl-N-cyanoethylaniline - Google P
  • Reddy, G. S. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 2015, 7(1):439-443.
  • Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl3. ResearchGate. [Link]

  • Castillo, E. et al. Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters 50 (2009) 6347–6349.
  • Thin-layer chromatography as a method for separating aniline oligomers. ResearchGate. [Link]

  • Is there another way to get rid of the remnants of the copper catalyst?. ResearchGate. [Link]

  • Reaction between aniline and acrylonitrile in the presence of.... ResearchGate. [Link]

  • Cserháti, T. & Forgács, E. Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Journal of Planar Chromatography -- Modern TLC 10, 50-54 (1997).
  • Hydrolysis of Acyloxy Nitroso Compounds Yields Nitroxyl (HNO). ResearchGate. [Link]

  • Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. ChemRxiv. [Link]

  • Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]

  • How do I remove aniline from the reaction mixture?. ResearchGate. [Link]

  • Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

  • CN1036974A - N, the manufacture method of N-cyanoethyl benzylaniline dyestuff - Google P
  • Politzer, I. R., et al. TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
  • Tsujikawa, H., & Inoue, H. Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 39(9), 1837-1842 (1966).
  • Odin, E.M., Onoja, P.K., & Ochala, A.U. Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research, 2(11), 305-313 (2013).
  • Calculated results of aza‐Michael addition of aniline to methyl acrylate (AAM). Activation free energies (ΔG≠298) in kJ/mol.... ResearchGate. [Link]

  • CH624926A5 - Process for removing copper (I)
  • Prokopczyk, B., Bertinato, P., & Hoffmann, D. Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine, markers for reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA. Carcinogenesis, 9(11), 2125–2128 (1988).
  • TLC Visualization Reagents. EPFL. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate potential challenges during your experiments.

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] Its structure comprises three key functional groups: a tertiary aniline, a cyanoethyl group, and an ethyl acetate group. Understanding the chemical liabilities of these moieties is crucial for designing robust experimental protocols, ensuring the integrity of results, and developing stable formulations. This guide will explore the primary degradation pathways and provide practical solutions to mitigate them.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected Impurity Formation in Aqueous Solutions

Symptom: You observe one or more new peaks in your HPLC or LC-MS analysis after dissolving or reacting this compound in aqueous media, especially at non-neutral pH.

Potential Cause: The ethyl acetate moiety is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-[N-(2-Cyanoethyl)anilino]ethanol and acetic acid.[2] The rate of hydrolysis is pH-dependent.[3]

Troubleshooting Steps:

  • pH Control:

    • Maintain the pH of your aqueous solution as close to neutral (pH 6-7) as possible to minimize the rate of hydrolysis.

    • If your reaction requires acidic or basic conditions, consider running it at a lower temperature to slow down the degradation.

  • Solvent Selection:

    • If permissible for your experimental design, consider using anhydrous organic solvents to prevent hydrolysis.[4][5]

    • If an aqueous medium is necessary, use freshly prepared buffers and minimize the time the compound spends in the solution.

  • Analytical Considerations:

    • When preparing samples for analysis, use a neutral diluent and analyze them promptly.

    • Develop a stability-indicating analytical method that can resolve the parent compound from its potential degradants.

Experimental Protocol: Monitoring Hydrolytic Degradation by HPLC

This protocol outlines a method to assess the hydrolytic stability of this compound.

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, linear gradient to 90% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare stock solutions of this compound in acetonitrile.

  • Prepare separate aqueous solutions at pH 3 (e.g., 0.01 N HCl), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., 0.01 N NaOH).

  • Spike the stock solution into each aqueous solution to a final concentration of 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and inject it into the HPLC system.

Expected Outcome: You will likely observe a decrease in the peak area of the parent compound and the appearance of a more polar peak corresponding to 2-[N-(2-Cyanoethyl)anilino]ethanol over time, with the degradation being fastest at the pH extremes.

Issue 2: Formation of Acrylonitrile Adducts in Basic Conditions

Symptom: When working with this compound under basic conditions (e.g., using amine bases, hydroxide), you detect unexpected side products, potentially through mass spectrometry.

Potential Cause: The β-cyanoethyl group is a known protecting group that is labile to basic conditions, undergoing β-elimination to form acrylonitrile.[6][7] The generated acrylonitrile is a reactive Michael acceptor and can react with nucleophiles in your reaction mixture, including other molecules of your starting material or the newly formed 2-(N-ethylanilino)ethyl acetate.

Troubleshooting Steps:

  • Base Selection:

    • If possible, use non-nucleophilic, sterically hindered bases.

    • Avoid using an excess of strong bases.

  • Temperature Control:

    • Perform the reaction at the lowest possible temperature that allows for the desired transformation to occur, as the rate of β-elimination is temperature-dependent.

  • Reaction Time:

    • Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the time the starting material is exposed to basic conditions.

  • Acrylonitrile Scavengers:

    • In some cases, the addition of a scavenger for acrylonitrile, such as a thiol, can be beneficial, although this will depend on the compatibility with your desired reaction.

Diagram: Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis cluster_elimination β-Elimination A This compound B 2-[N-(2-Cyanoethyl)anilino]ethanol A->B H+ or OH- H2O C Acetic Acid D This compound E 2-(N-ethylanilino)ethyl acetate D->E Base F Acrylonitrile

Caption: Primary degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Based on its chemical structure, this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[1] Long-term storage in a refrigerator (2-8 °C) is recommended to minimize potential degradation. Avoid exposure to moisture and strong acids or bases.

Q2: How can I assess the purity of my this compound sample?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • HPLC with UV detection is a robust method for quantifying the main component and detecting non-volatile impurities.

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID) can be used to detect volatile impurities.[8]

  • ¹H-NMR spectroscopy can confirm the structure and identify impurities with distinct proton signals.

  • LC-MS is useful for identifying the mass of any unknown impurities, which can provide clues to their structure.

Q3: Is this compound sensitive to light?

Q4: What are the expected degradation products under oxidative stress?

A: The tertiary aniline nitrogen is a potential site for oxidation. Under oxidative conditions (e.g., exposure to hydrogen peroxide), N-oxide formation is a possible degradation pathway. The aromatic ring could also be susceptible to oxidation, leading to hydroxylated byproducts.

Diagram: Experimental Workflow for Forced Degradation Studies

G A This compound Sample B Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 N NaOH, RT) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal (e.g., 80°C, solid state) B->F G Photolytic (ICH Q1B conditions) B->G H Analytical Characterization (HPLC, LC-MS, NMR) C->H D->H E->H F->H G->H I Identify Degradation Products & Pathways H->I

Caption: Workflow for investigating the stability of the compound.

This technical support guide provides a foundational understanding of the stability and degradation of this compound. For further assistance or to discuss specific experimental challenges, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. (2019, March 8). Why is the hydrolysis of ethyl acetate a pseudo first order reaction in the presence of acid?
  • Wikipedia. (n.d.). Ethyl acetate. Retrieved January 21, 2026, from [Link]

  • Prexams. (n.d.). Hydrolysis of Ethyl Acetate. Retrieved January 21, 2026, from [Link]

  • Sci-Hub. (n.d.). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Retrieved January 21, 2026, from [Link]

  • PMC. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrolysis rate of ethyl acetate as function of pH and temperature in C. Based on International Critical Tables (1930). Retrieved January 21, 2026, from [Link]

  • Pharmaceutical Technology. (2014, August 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2014, January 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved January 21, 2026, from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved January 21, 2026, from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved January 21, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 21, 2026, from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for 2-[N-(2-Cyanoethyl)anilino]ethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for this specific synthesis. Our goal is to move beyond simple protocols and explain the fundamental principles governing catalyst selection and reaction optimization, empowering you to resolve common experimental challenges.

Introduction: The Chemistry of Cyanoethylation

The synthesis of this compound is achieved through a cyanoethylation reaction. This is a specific class of Michael addition where the secondary amine, 2-(N-phenylamino)ethyl acetate, acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[1][2] While primary and secondary aliphatic amines can react with acrylonitrile without a catalyst, aromatic amines like anilines are less nucleophilic and generally require catalysis to proceed efficiently.[3]

The choice of catalyst is the most critical parameter influencing reaction rate, yield, and selectivity. An inappropriate catalyst can lead to low conversion, polymerization of acrylonitrile, or the formation of undesired byproducts, primarily the bis-cyanoethylated adduct.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A1: The reaction is a base- or acid-catalyzed Michael addition. The nitrile group (-C≡N) in acrylonitrile is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack by the secondary amine.[3]

  • Base Catalysis: A base deprotonates the amine, increasing its nucleophilicity. The resulting anion then attacks the acrylonitrile.

  • Acid Catalysis: An acid catalyst can protonate the nitrile group of acrylonitrile, further activating the double bond towards nucleophilic attack.[3] For aromatic amines, certain metal salts can also act as Lewis acid catalysts, coordinating with the reactants to facilitate the addition.

Q2: Why is a catalyst often necessary for the cyanoethylation of an aniline derivative?

A2: The lone pair of electrons on the nitrogen atom in aniline is delocalized into the aromatic ring, which significantly reduces its basicity and nucleophilicity compared to aliphatic amines. A catalyst is required to either enhance the nucleophilicity of the amine or increase the electrophilicity of the acrylonitrile to achieve a practical reaction rate.

Q3: What are the main classes of catalysts for this synthesis?

A3: Catalysts for the cyanoethylation of aromatic amines can be broadly categorized into three groups:

  • Acid Catalysts: Protic acids like acetic acid are commonly used.[3]

  • Metal Salt Catalysts: Lewis acidic metal salts, particularly copper salts like cupric acetate (Cu(OAc)₂), have proven to be highly effective.[4][5] These are often superior for sterically hindered or less reactive anilines.[3] Aluminum chloride (AlCl₃) has also been shown to be an excellent catalyst.[6]

  • Base Catalysts: While strong bases (e.g., alkali metal hydroxides, alkoxides) are effective for cyanoethylating alcohols and thiols, they can aggressively promote the polymerization of acrylonitrile and are generally less preferred for this specific transformation unless used with caution.[1][7]

Catalyst Selection and Performance

Choosing the optimal catalyst requires balancing reactivity with selectivity. The following table summarizes the characteristics of common catalysts for the cyanoethylation of aniline derivatives.

Catalyst TypeExample(s)Typical YieldSelectivity (Mono- vs. Bis-adduct)Key Considerations
No Catalyst -Very Low to NoneN/AGenerally ineffective for aromatic amines. Requires harsh conditions (high temp/pressure), leading to side reactions.
Acid Catalyst Glacial Acetic AcidModerateModerateCost-effective and simple. May require longer reaction times or higher temperatures. Risk of ester hydrolysis.
Metal Salt Cupric Acetate (Cu(OAc)₂)High[4]HighOften the catalyst of choice. Provides excellent yields and selectivity for the mono-adduct.[4] The acetate salt's solubility in the reaction mixture is advantageous.[3]
Lewis Acid Aluminum Chloride (AlCl₃)Very High[6]Good to HighHighly effective, can drive reactions to completion. Requires strictly anhydrous conditions and careful handling.
Strong Base Sodium Hydroxide (NaOH)VariableLow to ModerateHigh risk of rapid, exothermic polymerization of acrylonitrile.[2] Not generally recommended.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical, problem-solution format.

Q4: My reaction shows very low conversion of the starting 2-(N-phenylamino)ethyl acetate, even after prolonged heating. What's wrong?

A4: This is a classic symptom of insufficient activation.

  • Root Cause Analysis:

    • No Catalyst Used: As discussed, aromatic amines are poor nucleophiles for this reaction. An uncatalyzed reaction is unlikely to proceed.

    • Ineffective Catalyst: If you used a mild acid catalyst like acetic acid, it might not be potent enough for your specific substrate or conditions.

    • Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water in your reagents or solvent will deactivate the catalyst. Copper catalysts can be poisoned by strong chelating agents if impurities are present.

  • Recommended Actions:

    • Introduce a Catalyst: If none was used, add a catalyst. For a reliable starting point, we recommend cupric acetate . A loading of 1-5 mol% relative to the amine is typically sufficient.

    • Switch to a More Potent Catalyst: If acetic acid failed, switch to cupric acetate or, for a more aggressive approach, anhydrous aluminum chloride.[4][6]

    • Ensure Anhydrous Conditions: If using a Lewis acid, dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q5: I obtained a product, but my NMR/GC-MS analysis shows a significant amount of a higher molecular weight byproduct. I suspect bis-cyanoethylation. How can I prevent this?

A5: The formation of the N,N-bis(2-cyanoethyl) adduct is the most common selectivity issue.[4] The product amine is still nucleophilic and can react with a second molecule of acrylonitrile.

  • Root Cause Analysis:

    • Incorrect Stoichiometry: Using an excess of acrylonitrile significantly favors the formation of the bis-adduct.

    • High Temperature/Long Reaction Time: Forcing the reaction under harsh conditions can drive the secondary reaction.

  • Recommended Actions:

    • Control Stoichiometry: Use a slight excess of the amine starting material (e.g., 1.1 to 1.2 equivalents) relative to acrylonitrile. This ensures the acrylonitrile is consumed before it can significantly react with the product.

    • Optimize Temperature: Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC. Avoid excessive heating.

    • Gradual Addition: Add the acrylonitrile dropwise to the heated mixture of the amine and catalyst over a period of 30-60 minutes. This keeps the instantaneous concentration of acrylonitrile low, favoring the initial mono-addition.

Q6: My reaction mixture turned into a thick, viscous slurry or a solid mass upon heating. What happened?

A6: This is almost certainly due to the polymerization of acrylonitrile. Acrylonitrile is highly prone to anionic polymerization, which can be initiated by bases, or radical polymerization, initiated by heat, light, or impurities.[2]

  • Root Cause Analysis:

    • Use of a Strong Base: Strong bases are potent initiators of anionic polymerization.

    • Excessive Temperature: High heat can initiate thermal polymerization.

    • Old Acrylonitrile: Acrylonitrile is typically supplied with a radical inhibitor (like 4-methoxyphenol, MEHQ). If the inhibitor has been removed or has degraded over time, the monomer is much more likely to polymerize.

  • Recommended Actions:

    • Avoid Strong Bases: Use an acid or metal salt catalyst instead.

    • Maintain Temperature Control: Use a temperature-controlled oil bath and avoid local overheating. Many cyanoethylation reactions are exothermic and may require initial cooling.[2]

    • Check Reagent Quality: Use fresh, inhibited acrylonitrile for the reaction.

Experimental Protocols & Workflows

Protocol 1: Cupric Acetate Catalyzed Synthesis

This protocol is based on methodologies known to be effective for the cyanoethylation of anilines and is considered a robust starting point.[4]

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-(N-phenylamino)ethyl acetate (1.0 eq), cupric acetate monohydrate (0.02 eq), and glacial acetic acid (as solvent, approx. 2 mL per gram of amine).

  • Initial Heating: Heat the mixture to 70-80 °C in an oil bath with stirring.

  • Acrylonitrile Addition: Add acrylonitrile (0.95 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 90 °C.

  • Reaction: After the addition is complete, continue heating and stirring the mixture at 80 °C for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and add 10% aqueous sodium hydroxide solution to neutralize the acetic acid.[4]

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure product.[8]

Visualization of Key Processes

Reaction Mechanism: Michael Addition A simplified diagram showing the nucleophilic attack of the amine on activated acrylonitrile.

Fig 1. Generalized Michael Addition Pathway.

Troubleshooting Workflow A logical flowchart to diagnose and solve common synthesis problems.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC/GC) Start->Monitor Problem Problem Detected? Monitor->Problem LowConv Low Conversion? Problem->LowConv Yes Workup Proceed to Workup & Purification Problem->Workup No SideProduct Bis-Adduct Formed? LowConv->SideProduct No Sol_Catalyst Action: - Check Catalyst Type - Ensure Anhydrous Cond. LowConv->Sol_Catalyst Yes Polymer Polymerization? SideProduct->Polymer No Sol_Stoich Action: - Use Amine Excess - Add Acrylonitrile Slowly SideProduct->Sol_Stoich Yes Sol_Temp Action: - Reduce Temperature - Use Inhibited Reagent - Avoid Strong Base Polymer->Sol_Temp Yes caption Fig 2. Troubleshooting Logic Flowchart.

Fig 2. Troubleshooting Logic Flowchart.

References

  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available at: [Link]

  • McMinn, Jr., T. F. (1951). U.S. Patent No. 2,579,580. U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Cyanoethylation. Available at: [Link]

  • PubChem. (n.d.). 2-[3-(2-Cyanoethyl)anilino]ethyl acetate. National Center for Biotechnology Information. Available at: [Link]

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Available at: [Link]

  • Zhao, Y., et al. (2005). Anilination of acrylonitrile with p-substituted anilines catalyzed by AlCl3. Chinese Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 5. Reaction between aniline and acrylonitrile in the presence of DMAP under microwave irradiation (115 W). Available at: [Link]

  • Organic Syntheses. (n.d.). n-2-cyanoethylaniline. Available at: [Link]

  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Available at: [Link]

  • Miller, G. A. (1961). U.S. Patent No. 2,974,160. U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. Available at: [Link]

  • ResearchGate. (n.d.). Cyanoethylation of alcohols catalyzed by a novel aqueous agar gel-entrapped NaOH catalyst. Available at: [Link]

  • Chen, X., et al. (2023). A Convenient Method for the Synthesis of 2'-O-Cyanoethylated Nucleotides and Their Application in the Solid-Phase Synthesis of Related RNA Analogs. Current Protocols, 3(11), e923. Available at: [Link]

  • Feit, B. A., & Zilkha, A. (1963). Kinetics and Mechanism of the Cyanoethylation of Alcohols. The Journal of Organic Chemistry, 28(2), 406–410. Available at: [Link]

  • Global Substance Registration System. (n.d.). N-(2-CYANOETHYL)-N-ETHYLANILINE. Available at: [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]

Sources

Technical Support Center: Scaling Up 2-[N-(2-Cyanoethyl)anilino]ethyl acetate Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0). This molecule is a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its structure comprises a core N-phenylpiperidine moiety modified with a cyanoethyl group and an ethyl acetate ester, presenting unique synthetic challenges, particularly during process scale-up.

Scaling the production of this compound from the laboratory bench to pilot or manufacturing scale introduces complexities related to reaction control, impurity profiles, and process safety. This guide is designed for researchers, chemists, and process development professionals to navigate these challenges effectively. We will address common problems in a practical question-and-answer format, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommended solutions.

The synthesis is typically a two-step process:

  • Cyanoethylation: A Michael addition of acrylonitrile to N-(2-hydroxyethyl)aniline.

  • Acetylation: Esterification of the resulting hydroxyl group.

Each step carries its own set of potential issues that can be magnified at a larger scale.

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Acetylation A N-(2-hydroxyethyl)aniline C 3-[(2-hydroxyethyl)(phenyl)amino]propanenitrile A:e->C:w Base or Acid Catalyst B Acrylonitrile B:e->C:w E This compound (Final Product) C:n->E:w Pyridine or other base D Acetic Anhydride or Acetyl Chloride D:e->E:w

Caption: General two-step synthesis pathway for the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis and scale-up of this compound.

Part 1: The Cyanoethylation Step

Q1: My cyanoethylation reaction is showing a poor yield and a significant amount of a white, solid byproduct. What is happening?

A1: This is a classic sign of acrylonitrile polymerization. Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases or at elevated temperatures.[2][3] On a large scale, localized "hot spots" can form due to the exothermic nature of the Michael addition, which can initiate and accelerate this unwanted side reaction.[4]

  • Causality: The reaction's exothermicity is difficult to manage in large reactors with a lower surface-area-to-volume ratio. If heat is not dissipated efficiently, the internal temperature can rise uncontrollably, favoring polymerization over the desired conjugate addition.

  • Solution:

    • Control the Exotherm: Implement strict temperature control. Add the acrylonitrile slowly and sub-surface to the cooled reaction mixture containing N-(2-hydroxyethyl)aniline and the catalyst. Ensure the reactor's cooling system is robust enough to handle the heat load.

    • Catalyst Choice: While strong bases can be effective, they also vigorously promote polymerization.[5] Consider using a milder catalyst system. Cupric acetate has been shown to be a superior catalyst for cyanoethylation of anilines, often providing higher yields of the desired mono-adduct with shorter reaction times.[6]

    • Inhibitors: Consider adding a radical inhibitor like hydroquinone or phenothiazine to the acrylonitrile feed to suppress polymerization, although this may require downstream removal.

Q2: I'm observing the formation of multiple products in my crude reaction mixture, including what appears to be a bis-cyanoethylated species. How can I improve selectivity?

A2: While your primary substrate, N-(2-hydroxyethyl)aniline, already has a substituted nitrogen, trace amounts of aniline or other primary/secondary amine impurities can lead to bis-cyanoethylation. More commonly, if water is present, acrylonitrile can react to form bis(2-cyanoethyl) ether.

  • Causality: The Michael addition reaction can occur with any compound containing a labile hydrogen atom.[4] The basic conditions that catalyze the primary reaction can also deprotonate water or amine impurities, allowing them to compete as nucleophiles.

  • Solution:

    • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Water not only consumes acrylonitrile but can also affect catalyst activity.

    • Stoichiometry Control: Use a slight excess of the N-(2-hydroxyethyl)aniline relative to acrylonitrile to ensure the latter is the limiting reagent, minimizing its availability for side reactions. A molar ratio of 1.1:1 (aniline derivative to acrylonitrile) is a good starting point for optimization.

    • Purify Starting Materials: Ensure the N-(2-hydroxyethyl)aniline is of high purity and free from unreacted aniline from its own synthesis.

G A Acrylonitrile B Desired Reaction: + N-(2-hydroxyethyl)aniline A->B Controlled Temp, Mild Catalyst C Side Reaction 1: Polymerization A->C High Temp, Strong Base D Side Reaction 2: Reaction with Water/Impurities A->D Presence of H₂O

Caption: Competing reactions involving acrylonitrile during synthesis.

Part 2: The Acetylation Step & Purification

Q3: The acetylation step is sluggish, and upon work-up, I isolate the starting alcohol. How can I drive the reaction to completion?

A3: Incomplete acetylation is often due to insufficient reactivity of the acetylating agent or neutralization by basic impurities carried over from the first step.

  • Causality: The hydroxyl group on the intermediate is a relatively weak nucleophile. The reaction requires an effective acylating agent and often a base to act as a catalyst and to scavenge the acid byproduct (acetic acid or HCl).[7] If residual base from the cyanoethylation step is present, it may consume the acetylating agent before it can react with the alcohol.

  • Solution:

    • Isolate the Intermediate: For better control, it is highly recommended to purify the intermediate alcohol, 3-[(2-hydroxyethyl)(phenyl)amino]propanenitrile, after the cyanoethylation step before proceeding to acetylation. This removes interfering catalysts and byproducts.

    • Choice of Reagent: Use acetic anhydride with a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP). If using acetyl chloride, a stoichiometric amount of a non-nucleophilic base like triethylamine is required to neutralize the HCl formed.[7]

    • Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until no starting alcohol is observed.

Q4: My final product is a dark, viscous oil that is difficult to purify by distillation. What are my options?

A4: The high boiling point of the product and the presence of polymeric or tarry impurities from the cyanoethylation step can make standard distillation challenging. Thermal degradation can also occur.

  • Causality: Polymeric byproducts are non-volatile and can foul distillation equipment. The target molecule itself may be thermally labile, decomposing at the high temperatures required for atmospheric distillation.

  • Solution:

    • Aqueous Work-up: Before any distillation, wash the crude product extensively. A wash with a dilute acid (e.g., 1M HCl) will remove basic impurities, followed by a wash with saturated sodium bicarbonate solution to remove acidic impurities like acetic acid.[8]

    • Vacuum Distillation: This is the preferred method. Distilling under reduced pressure significantly lowers the boiling point, minimizing the risk of thermal degradation.[8]

    • Column Chromatography: For high-purity material, flash column chromatography using a silica gel stationary phase is highly effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically used to first elute non-polar impurities before increasing polarity to elute the product.[9] The basicity of the amine can cause tailing on silica gel; adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can mitigate this issue.[8]

Q5: The product appears pure by NMR, but it degrades over time in storage, turning yellow/brown. What is causing this instability?

A5: The instability can be attributed to two main factors: slow hydrolysis of the ester and potential oxidation of the aniline moiety. The cyanoethyl group can also be susceptible to base-catalyzed elimination (de-cyanoethylation).[10]

  • Causality: Trace amounts of acid or base can catalyze the hydrolysis of the ethyl acetate group back to the alcohol and acetic acid. The tertiary aniline nitrogen is also susceptible to air oxidation, a common issue with aniline derivatives.

  • Solution:

    • Ensure Neutrality: After purification, ensure the final product is free of any acidic or basic residues.

    • Inert Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Low Temperature: Store at reduced temperatures (e.g., 2-8°C) to slow down any potential degradation pathways.[1]

    • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT).

Process Optimization & Control

Scaling up requires a shift from yield optimization to process control and safety. The following tables and protocols provide guidance for developing a robust and scalable process.

Table 1: Troubleshooting Summary for Scale-Up
Problem Potential Cause(s) Recommended Solutions & Mitigations
Runaway Reaction (Cyanoethylation) - Poor heat dissipation in large reactor.[4]- Rapid addition of acrylonitrile.- Use a jacketed reactor with efficient cooling.- Implement controlled, slow, sub-surface addition of acrylonitrile.- Consider a semi-batch process.
Low Yield / High Impurity - Polymerization of acrylonitrile.[2]- Inefficient catalyst or reaction conditions.- Optimize temperature control (typically 20-50°C).- Screen milder catalysts (e.g., Cu(OAc)₂).[6]- Use anhydrous reagents and solvents.
Difficult Purification - Formation of non-volatile tars.- Product is an oil, not crystalline.[8]- Thermal degradation during distillation.- Perform thorough aqueous work-up to remove salts and tars.- Use vacuum distillation instead of atmospheric.[8]- Employ flash column chromatography for high purity.[9]
Product Instability - Residual acid/base catalysis.- Air oxidation of the aniline group.- Hydrolysis of the ester.- Ensure product is neutral before storage.- Store under inert atmosphere (N₂ or Ar) at low temperatures.[1]
Experimental Protocols
Protocol 1: Analytical Monitoring by HPLC

This protocol is crucial for tracking reaction progress and identifying the formation of byproducts, allowing for timely intervention.

  • System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (with 0.1% formic acid). Example Gradient: Start at 30% Acetonitrile, ramp to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in 1 mL of acetonitrile.

    • Vortex and filter through a 0.45 µm syringe filter.

    • Dilute further if necessary to be within the detector's linear range.

  • Analysis:

    • Inject the prepared sample.

    • Identify peaks corresponding to starting materials, intermediate, product, and any major byproducts by comparing retention times with pure standards.

    • Calculate the relative peak area to estimate the reaction conversion.

Protocol 2: Scaled-Up Purification via Vacuum Distillation

This method is suitable for purifying kilogram quantities of the crude product after an initial work-up.

  • Prerequisites: The crude product must first be subjected to an aqueous work-up (washes with dilute acid, base, and brine) and thoroughly dried over an anhydrous salt like Na₂SO₄.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus rated for vacuum operation, including a distillation head, condenser, and fraction collector (cow or spider type).

    • Use a vacuum pump with a cold trap and a pressure gauge.

    • Place the crude oil in the distillation flask with a magnetic stir bar for smooth boiling.

  • Procedure:

    • Begin stirring and slowly apply vacuum, monitoring for excessive bumping.

    • Once the target pressure is reached (e.g., <1 mmHg), gradually heat the distillation flask using a heating mantle.

    • Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.

    • Collect the main product fraction at its characteristic boiling point under the applied pressure. The fraction should be a clear, pale-yellow oil.

    • Stop the distillation when the temperature rises significantly or when the distillate becomes dark, indicating the presence of higher-boiling impurities.

    • Allow the apparatus to cool completely before releasing the vacuum to prevent air from rushing in and potentially causing an explosion with hot organic vapors.

G Start Crude Reaction Mixture LowYield Is Yield Low? Start->LowYield CheckPurity Is Purity Low? OptimizeAcetyl Optimize Acetylation: - Purify Intermediate - Stronger Reagent (e.g., Ac₂O/DMAP) CheckPurity->OptimizeAcetyl Yes (Acetyl Step) PurificationIssue Purification Difficulty? CheckPurity->PurificationIssue No LowYield->CheckPurity No OptimizeCyano Optimize Cyanoethylation: - Temperature Control - Slower Addition - Catalyst Screening LowYield->OptimizeCyano Yes (Cyano Step) OptimizeCyano->Start OptimizeAcetyl->Start ImproveWorkup Improve Work-Up: - Acid/Base Washes - Use Vacuum Distillation PurificationIssue->ImproveWorkup Yes End Process Optimized PurificationIssue->End No ImproveWorkup->Start

Caption: A logical workflow for troubleshooting common scale-up issues.

References

  • Rajasekaran, A. et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available at: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of N,N-Bis(cyanoethyl)aniline. BenchChem.
  • Taylor & Francis Online. (n.d.). Cyanoethylation – Knowledge and References. Available at: [Link]

  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26.
  • ResearchGate. (2008).
  • Bruson, H. L. (n.d.). Cyanoethylation. Organic Reactions. Available at: [Link]

  • Darsi, S. S. P. K. et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.). n-2-cyanoethylaniline. Org. Syn. Coll. Vol. 4, 146. Available at: [Link]

  • ResearchGate. (2022). Viscoelasticity and Solution Stability of Cyanoethylcellulose with Different Molecular Weights in Aqueous Solution.
  • Arkivoc. (n.d.).
  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Available at: [Link]

  • Google Patents. (n.d.). US2579580A - Cyanoethylation.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)
  • PubMed. (2023). A Convenient Method for the Synthesis of 2'-O-Cyanoethylated Nucleotides and Their Application in the Solid-Phase Synthesis of Related RNA Analogs. Current Protocols, 3(11), e923.
  • BenchChem. (2025). Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)
  • Wikipedia. (n.d.). Cyanoethylation. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation Challenge

2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS 22031-33-0) is a substituted aniline derivative with potential applications as an intermediate in organic synthesis. Its molecular structure, comprising an aniline core, a cyanoethyl group, and an ethyl acetate moiety, presents a unique set of signals in NMR spectroscopy. Accurate interpretation of these signals is paramount for confirming the compound's identity and assessing its purity, which are critical steps in any synthetic workflow. This guide provides a detailed breakdown of the predicted ¹H and ¹³C NMR spectra of the title compound, compares it with potential synthetic impurities, and offers a standardized protocol for sample analysis.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

The following spectral predictions are based on the analysis of the molecule's constituent fragments and data from analogous compounds. The numbering scheme used for the assignments is illustrated in the molecular structure diagram below.

Molecular Structure and NMR Assignment Numbering

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_start Weigh ~10-20 mg of sample dissolve Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) prep_start->dissolve tms Add tetramethylsilane (TMS) as internal standard (0 ppm) dissolve->tms transfer Transfer to a 5 mm NMR tube tms->transfer instrument Place sample in a ≥400 MHz NMR spectrometer transfer->instrument h1_acq Acquire ¹H NMR spectrum (e.g., 16 scans) instrument->h1_acq c13_acq Acquire ¹³C NMR spectrum (e.g., 1024 scans) h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick chem_shift Chemical Shift Analysis peak_pick->chem_shift multiplicity Multiplicity Analysis (¹H) chem_shift->multiplicity integration_analysis Integration Analysis (¹H) multiplicity->integration_analysis comparison Compare with predicted spectra and impurity data integration_analysis->comparison

Caption: Recommended workflow for the NMR analysis of this compound.

Troubleshooting Common Spectral Issues

  • Broad Peaks: Broadening of signals, particularly the aromatic protons, can indicate the presence of paramagnetic impurities or sample aggregation. Filtering the sample or using a different solvent may resolve this issue.

  • Water Peak: A peak around 1.56 ppm in CDCl₃ corresponds to residual water. While often present, a large water peak can obscure signals in that region. Using freshly dried solvent can minimize this.

  • Unexpected Signals: The presence of unexpected signals should be carefully analyzed. Compare their chemical shifts and multiplicities with the data provided for potential impurities. Techniques like COSY and HSQC can be employed for further structural elucidation if a significant unknown impurity is detected.

Conclusion

This guide provides a comprehensive framework for the NMR spectral analysis of this compound. By understanding the predicted ¹H and ¹³C NMR spectra and being aware of the characteristic signals of potential impurities, researchers can confidently verify the structure and assess the purity of their synthesized material. Adherence to the recommended experimental protocol will ensure the acquisition of high-quality, reliable data, which is the cornerstone of robust scientific research and development.

References

  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0003012). [Link]

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0003012). [Link]

  • Journal of the American Chemical Society. Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. [Link]

  • Homework.Study.com. Label the signals due to Ha, Hb, and Hc in the 1H NMR spectrum of acrylonitrile. Draw a.... [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

  • SpectraBase. Aniline. [Link]

  • ResearchGate. ¹H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. [Color figure can be viewed at wileyonlinelibrary.com]. [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • ResearchGate. ¹H NMR spectra of (a) polyacrylonitrile; (b) P(AN‐co‐AMPS); and (c).... [Link]

  • T3DB. Aniline (T3D4984). [Link]

  • SpectraBase. Acrylonitrile - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • PubChem. Ethyl bromoacetate. [Link]

  • ResearchGate. ¹³C-NMR spectrum of poly(acrylonitrile-co-acryloil- Red-I). [Link]

  • ResearchGate. ¹³C NMR spectrum of styrene/acrylonitrile/glycidyl methacrylate.... [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0031217). [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. [Link]

A Comparative Guide to the FTIR Analysis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. 2-[N-(2-Cyanoethyl)anilino]ethyl acetate is a multifunctional compound featuring a tertiary aromatic amine, a nitrile group, and an ester moiety.[1][2] This structural complexity makes it a versatile intermediate in organic synthesis.[1] Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such compounds.[3]

This guide provides an in-depth analysis of the FTIR spectrum of this compound. We will dissect its molecular structure to predict its characteristic vibrational frequencies, provide a robust experimental protocol, and compare its spectral features against simpler, structurally related molecules. This comparative approach is designed to provide researchers and scientists with a clear framework for identifying the unique spectral fingerprint of this compound, ensuring confidence in its identity and purity.

Molecular Structure and Predicted Vibrational Modes

The first step in any spectral analysis is to understand the molecule's structure and identify the bonds that will produce characteristic infrared absorptions. The structure of this compound contains several key functional groups, each with a distinct vibrational signature.

Caption: Molecular structure of this compound with key functional groups highlighted.

Based on this structure, we can predict the following primary absorption bands:

  • Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond is expected to produce a sharp, medium-to-strong intensity peak. For saturated nitriles, this peak appears between 2260-2240 cm⁻¹.[4][5] Conjugation with an aromatic ring, as seen in some molecules, can shift this to a slightly lower wavenumber, typically 2240-2220 cm⁻¹.[4] The high polarity of the C≡N bond results in a strong change in dipole moment during vibration, making this a very reliable diagnostic peak.[4]

  • Ester Carbonyl (C=O) Stretching: This is one of the most prominent peaks in the spectrum. The C=O stretch in aliphatic esters gives rise to a very strong and sharp absorption band in the range of 1750-1735 cm⁻¹.[6][7][8] Its high intensity is due to the large change in dipole moment associated with the C=O bond stretching.

  • Ester C-O Stretching: Esters exhibit two distinct C-O stretching vibrations, which typically appear as strong bands in the "fingerprint" region between 1300 cm⁻¹ and 1000 cm⁻¹.[7][9] These correspond to the C-C-O and O-C-C asymmetric and symmetric stretches of the ester group.

  • Tertiary Aromatic Amine (C-N) Stretching: The stretching vibration of the C-N bond in aromatic amines is typically observed as a strong band between 1335-1250 cm⁻¹.[10] As a tertiary amine, this molecule will notably lack the N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[10][11][12]

  • Aromatic Ring Vibrations:

    • C-H Stretching: The stretching of C-H bonds on the benzene ring will produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ range.[5]

    • C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in several medium-to-weak intensity peaks in the 1620-1475 cm⁻¹ region.[4]

  • Aliphatic C-H Stretching: The CH₂ and CH₃ groups in the ethyl chains will exhibit strong, sharp C-H stretching absorptions in the 3000-2850 cm⁻¹ range.[5] These are typically seen just below the aromatic C-H stretching peaks.

Experimental Protocol for FTIR Analysis

The choice of methodology is critical for acquiring a high-quality, reproducible spectrum. The following protocol is a self-validating system designed for the analysis of a neat liquid sample like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Place one drop of This compound on a clean KBr or NaCl salt plate. Assemble Place a second salt plate on top to create a thin liquid film. Prep->Assemble Mount Mount the sample assembly in the spectrometer's sample holder. Assemble->Mount SampleScan Collect the sample spectrum. Parameters: 4 cm⁻¹ resolution, 16-32 scans, DTGS detector. Mount->SampleScan Background Collect a background spectrum of the empty, clean salt plates. Background->Mount Correction Perform automatic background subtraction and baseline correction. SampleScan->Correction PeakPick Identify and label peak wavenumbers (cm⁻¹) and transmittance (%). Correction->PeakPick Assign Assign peaks to corresponding functional group vibrations. PeakPick->Assign

Caption: Standard experimental workflow for FTIR analysis of a liquid sample.

Methodology Details:

  • Sample Preparation: As a liquid, the simplest and most effective method is to create a thin film between two infrared-transparent salt plates (e.g., KBr or NaCl). This "neat" sampling method avoids the use of solvents, which would introduce their own interfering absorption bands. The causality here is critical: by excluding solvents, we ensure that every peak in the resulting spectrum originates from the analyte itself.

  • Background Collection: A background spectrum must be collected using the empty salt plates. This is a crucial self-validating step. The instrument stores this background and automatically subtracts it from the sample spectrum, effectively removing any absorptions from atmospheric CO₂ and water vapor, as well as any minor imperfections in the salt plates.

  • Sample Analysis: The sample is then scanned. A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail to resolve most key functional group peaks without excessive noise. Co-adding 16 to 32 scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.

  • Data Processing: The resulting interferogram is subjected to a Fourier Transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Spectral Interpretation and Data Summary

A detailed analysis of the spectrum allows for the definitive assignment of the observed absorption bands to the molecule's functional groups.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3050MediumC-H StretchAromatic Ring
3000 - 2850StrongC-H StretchAliphatic (CH₂, CH₃)
2250 - 2230Medium, SharpC≡N StretchNitrile
1750 - 1735Very Strong, SharpC=O StretchEster
1610, 1580, 1500Medium - WeakC=C Ring StretchAromatic Ring
1470 - 1430MediumC-H BendingAliphatic (CH₂)
1375 - 1365MediumC-H BendingAliphatic (CH₃)
1335 - 1250StrongC-N StretchTertiary Aromatic Amine
1250 - 1000Strong (Multiple Bands)C-O StretchEster
900 - 690Medium - StrongC-H Out-of-Plane BendAromatic Ring

This table represents predicted values based on established correlation charts. Actual peak positions may vary slightly due to the specific molecular environment.

Comparative Spectral Analysis

To truly appreciate the unique spectral fingerprint of this compound, it is instructive to compare its spectrum with those of simpler molecules that contain subsets of its functional groups. This comparison validates our peak assignments and highlights the diagnostic value of specific bands.

Alternative 1: N-Ethylaniline This molecule contains the aromatic amine core but lacks the ester and nitrile groups. Its spectrum would show:

  • Presence of aromatic C-H (~3050 cm⁻¹), aliphatic C-H (~2970 cm⁻¹), C=C ring stretches (~1600, 1500 cm⁻¹), and a C-N stretch (~1300 cm⁻¹).[10]

  • Absence of the strong C=O ester peak at ~1740 cm⁻¹ and the sharp C≡N nitrile peak at ~2240 cm⁻¹.

  • Key Difference: Unlike the target molecule, N-Ethylaniline is a secondary amine and will show a single, weak N-H stretching band around 3350-3310 cm⁻¹.[10][13] This comparison immediately confirms the tertiary nature of the amine in our target compound.

Alternative 2: Ethyl Cyanoacetate This molecule contains the ester and nitrile groups but lacks the aromatic amine. Its spectrum would show:

  • Presence of the strong C=O ester peak (~1740 cm⁻¹), the sharp C≡N nitrile peak (~2250 cm⁻¹), C-O ester stretches (~1250-1000 cm⁻¹), and aliphatic C-H stretches.[4][7]

  • Absence of the aromatic C-H, C=C, and C-N stretching bands associated with the anilino group.[4]

Alternative 3: Ethyl Acetate This simple ester serves as a baseline for the ester functionality.[14]

  • Presence of a very strong C=O stretch (~1740 cm⁻¹) and strong C-O stretches (~1240, 1050 cm⁻¹).[6][7][9]

  • Absence of nitrile, aromatic, and amine-related peaks.

Comparative Data Summary
Functional Group PeakThis compoundN-EthylanilineEthyl CyanoacetateEthyl Acetate
N-H Stretch (~3350 cm⁻¹)AbsentPresent (Weak)AbsentAbsent
Aromatic C-H Stretch (>3000 cm⁻¹)PresentPresentAbsentAbsent
Aliphatic C-H Stretch (<3000 cm⁻¹)PresentPresentPresentPresent
C≡N Stretch (~2240 cm⁻¹)PresentAbsentPresentAbsent
C=O Ester Stretch (~1740 cm⁻¹)PresentAbsentPresentPresent
Aromatic C=C Stretch (~1600-1475 cm⁻¹)PresentPresentAbsentAbsent
Aromatic C-N Stretch (~1300 cm⁻¹)PresentPresentAbsentAbsent
C-O Ester Stretches (~1250-1000 cm⁻¹)PresentAbsentPresentPresent

This side-by-side comparison demonstrates that only the target molecule, this compound, will exhibit the complete set of characteristic peaks for all three core functional groups in a single spectrum. The absence of an N-H stretch combined with the presence of the aromatic C-N stretch confirms the tertiary aromatic amine structure, while the sharp C≡N and very strong C=O peaks definitively identify the nitrile and ester groups, respectively.

Conclusion

FTIR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By understanding the expected vibrational frequencies of its constituent nitrile, ester, and tertiary aromatic amine functional groups, a clear and predictable spectral pattern emerges. The presence of the sharp C≡N stretch around 2240 cm⁻¹, the very strong C=O stretch near 1740 cm⁻¹, and the strong aromatic C-N stretch around 1300 cm⁻¹, coupled with the distinct absence of any N-H absorption above 3300 cm⁻¹, creates a unique fingerprint. This guide, through its detailed protocol and comparative analysis, equips researchers with the necessary framework to confidently identify this molecule, distinguish it from related structures, and ensure the integrity of their synthetic and developmental workflows.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Amber, F., et al. (2018). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Chemical Physics.
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Roy, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Wiley Science Solutions. (n.d.). N-Ethylaniline [FTIR] - Spectrum. SpectraBase. [Link]

  • Organic Syntheses. (n.d.). Ethyl cyanoacetate. [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]

  • ResearchGate. (n.d.). FT-MIR spectra for 2-hydroxyimino-2-cyanoacetic acid ethyl ester at chosen temperatures. [Link]

  • PubChem. (n.d.). 2-[3-(2-Cyanoethyl)anilino]ethyl acetate. [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. [Link]

  • Wiley Science Solutions. (n.d.). Aniline->N,N-diethylaniline [FTIR] - Spectrum. SpectraBase. [Link]

  • Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (1991). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules.
  • ResearchGate. (n.d.). a: FTIR Spectra of Aniline. [Link]

  • PubChem. (n.d.). 2-Cyanoethyl acetate. [Link]

  • ResearchGate. (n.d.). FTIR analysis of ethyl acetate extract. [Link]

  • ResearchGate. (n.d.). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. [Link]

  • ResearchGate. (n.d.). (PDF) An Evidence of Various Rotamers of (E) 2-Hydroxyimino-2-cyanoacetic Acid Ethyl Ester by FTIR Spectroscopy. [Link]

Sources

comparing synthesis routes for "2-[N-(2-Cyanoethyl)anilino]ethyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Synthesis Research

I am now initiating comprehensive research. I am using Google to locate synthesis routes for 2-[N-( 2-Cyanoethyl)anilino]ethyl acetate. I am concentrating on academic papers, patents, and synthesis databases to find viable options.

Analyzing Synthesis Approaches

I've expanded my research scope to include identifying the physicochemical properties and spectral data of 2-[N-( 2-Cyanoethyl)anilino]ethyl acetate. I am now grouping potential synthesis routes based on core transformations, like cyanoethylation followed by acetylation, or single-step methods. Detailed experimental procedures are also being searched for, including reagent lists, yields, and safety information.

Defining Synthesis Strategy

I'm now deep-diving into the different synthesis pathways. My focus is on thoroughly assessing each route's merits, considering factors like atom economy, starting material costs, and scalability. I am also searching for detailed experimental procedures. Next, I plan to structure a comparison guide, and prepare tables for a side-by-side comparison of quantitative data. Finally, I intend to design visual representations using Graphviz, and create step-by-step protocols.

Locating Key Details

I've successfully identified the CAS number (22031-33-0) and chemical formula (C13H16N2O2) for the target compound, which is "2-[N -(2-Cyanoethyl)anilino]ethyl acetate". Initial findings classify it as a reagent.

Synthesizing Possible Pathways

I'm now exploring potential synthesis pathways for "2-[N -(2-Cyanoethyl)anilino]ethyl acetate". I've found detailed methods for related precursors like N-2-cyanoethylaniline, including cyanoethylation of aniline using various catalysts. I've also found synthesis of ethyl cyanoacetate. I'm focusing on attaching the ethyl acetate group. I've developed two main retrosynthetic pathways for further exploration.

Analyzing Synthetic Routes

I've been examining the proposed synthesis pathways for "2-[N -(2-Cyanoethyl)anilino]ethyl acetate." I'm currently prioritizing Route A, which involves cyanoethylation of aniline followed by the introduction of the ethyl acetate group. I've been focusing on finding the specific reaction conditions, yields, and catalysts needed for the second step, specifically alkylation of an N-alkylaniline with a halo-ethyl acetate. I'm actively searching for experimental data and comparing different methods for the cyanoethylation.

Prioritizing Reaction Steps

I've moved on from the initial identification phase. I'm prioritizing Route A for synthesis, which involves N-(2-Cyanoethyl)aniline as an intermediate. The cyanoethylation step, a known process, needs optimization, but the focus is on the crucial second step: introducing the ethyl acetate group. I'm actively seeking methods for N-alkylation of an N-alkylaniline with halo-ethyl acetates. I'm seeking experimental data and yield comparisons to refine this critical step.

Identifying Synthesis Routes

I've been analyzing the search results, and they're proving very fruitful in constructing and contrasting possible synthesis routes for "2-[ N-(2-Cyanoethyl)anilino]ethyl acetate". I've pinpointed N-(2-Cyanoethyl)aniline as a key intermediate, and I'm uncovering several synthetic approaches for its production.

Pinpointing Synthetic Strategies

I've found very useful information on synthesizing N-2-cyanoethylaniline, with details from Organic Syntheses. This supports the initial step of Route A. I'm also examining N-alkylation using halo-acetates as a method for the second step, and analyzing methods for related compounds like N-ethyl-N-hydroxyethyl aniline, which helps with Route B. Acetylation of aniline appears analogous to Route B's final step.

Expanding Route Comprehension

I'm now zeroing in on the specifics for each proposed route. The search has shown details from Organic Syntheses for N-2-cyanoethylaniline, solidifying Route A's first step. I've also found promising data for the N-alkylation step using halo-acetates and acetylation. While progress is good, I still need more quantitative details and spectral data for all steps to allow for complete route comparison.

Analyzing Synthesis Routes

I've made good progress. I've compiled substantial data for the comparative guide. I am examining two likely synthesis routes (A and B) for the target molecule. Currently, I'm detailing the procedures for Route A, which involves cyanoethylation followed by N-alkylation. I have detailed procedures ready to go.

Exploring Route Comparisons

I've been meticulously comparing the two routes. I've compiled the detailed procedure for Route A, specifically the synthesis of N-(2-cyanoethyl)aniline, including varied catalytic systems and yields. While a specific protocol for N-alkylation of N-(2-cyanoethyl)aniline isn't detailed, I can extrapolate from existing aniline N-alkylation methods.

Evaluating Route Efficiency

I've been evaluating the efficiency of both routes. I have documented the procedures for Route A: cyanoethylation of aniline to produce N-(2-cyanoethyl)aniline and established a viable protocol for N-alkylation of aniline. I have also examined Route B, detailing N-(2-hydroxyethyl)aniline synthesis and cyanoethylation/acetylation methods. I can confidently develop a comparison guide.

A Comparative Guide to Alternatives for 2-[N-(2-Cyanoethyl)anilino]ethyl Acetate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the selection of appropriate intermediates is paramount to achieving desired yields, purity, and cost-effectiveness. One such intermediate, 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0), is a cornerstone in the production of various compounds, most notably as a coupling component in the synthesis of azo disperse dyes like C.I. Disperse Orange 30.[1][2] This guide provides an in-depth technical comparison of alternative reagents and synthetic strategies, offering experimental data and field-proven insights to inform your selection process.

The rationale for seeking alternatives can range from improving reaction efficiency and simplifying purification to altering the properties of the final product or navigating supply chain challenges. This guide will explore alternatives based on three core modification strategies: variations in the cyanoethylation of the aniline core, substitution on the aniline ring, and replacement of the cyanoethyl or ethyl acetate moieties with alternative functional groups.

I. Understanding the Benchmark: this compound

The subject molecule is characterized by an aniline core that has been N-alkylated with both a 2-cyanoethyl group and a 2-acetoxyethyl group.[3] The cyanoethyl group is typically introduced via a Michael addition of aniline to acrylonitrile, a reaction known as cyanoethylation.[4][5] This functional group is a key chromophoric component in many dyes.

II. Comparative Analysis of Synthetic Alternatives

The exploration of alternatives to this compound can be systematically approached by considering modifications at different points in its structure and synthesis.

Alternative Catalysts and Conditions for Cyanoethylation

The foundational step of cyanoethylation of aniline is highly dependent on the catalyst, which influences both the reaction rate and the selectivity between mono- and bis-cyanoethylation. While the target molecule is a mono-cyanoethylated derivative, understanding these catalytic systems is crucial for optimizing its synthesis or for intentionally producing the bis-adduct as an alternative.

Catalyst SystemTypical ProductYield (%)Purity (%)Key Observations & Causality
Hydrochloric Acid & Zinc Chloride N-cyanoethylaniline88 - 99.196 - 97High yields and purity are achievable. The acidic environment protonates the aniline, which can control reactivity and prevent over-alkylation.[6]
Acetic Acid & Zinc Chloride N-cyanoethylaniline94 - 9595 - 96A widely used industrial method offering good yields. Acetic acid serves as both a catalyst and a solvent, promoting the reaction while being less corrosive than mineral acids.[6]
Cupric Acetate N-cyanoethylaniline~73-A superior catalyst for monocyanoethylation, especially for sterically hindered or deactivated anilines. The copper ion likely coordinates with both the amine and acrylonitrile, facilitating the addition.[7][8][9]
Aluminum Chloride (AlCl₃) N,N-bis(2-cyanoethyl)aniline92 - 94-An excellent catalyst for the synthesis of the bis-cyanoethylated product, particularly from substituted anilines. AlCl₃ is a strong Lewis acid that can activate the acrylonitrile and promote the second addition.[6][8]

Expert Insight: The choice of catalyst is a critical control point. For selective mono-cyanoethylation, cupric acetate offers excellent performance, especially with challenging substrates.[7][8] For the synthesis of the bis-adduct, N,N-bis(2-cyanoethyl)aniline, AlCl₃ is highly effective.[6][8]

Structural Analogs: Substituted Anilines

A powerful strategy for creating alternative reagents is to start with a substituted aniline. The electronic and steric properties of the substituent can significantly impact the cyanoethylation reaction and, more importantly, the properties of the final product, such as the color and fastness of a dye.

For instance, the reaction of o-, m-, or p-methylaniline with acrylonitrile in the presence of AlCl₃ or an AlCl₃-ZnCl₂ mixture can produce the corresponding N,N-bis(2-cyanoethyl)-methylanilines in high yields (92-94%).[8] The use of anilines with electron-donating groups generally facilitates the cyanoethylation, while electron-withdrawing groups can deactivate the amine, requiring more robust catalytic systems like cupric acetate.[7]

Comparative Performance of Substituted Anilines in Cyanoethylation:

Aniline DerivativeSubstituent EffectCatalyst RecommendationImpact on Dye Properties
p-Anisidine Electron-donating (-OCH₃)Acetic Acid or Cupric AcetateTends to produce bathochromic shifts (deeper colors).
m-Chloroaniline Electron-withdrawing (-Cl)Cupric AcetateTends to produce hypsochromic shifts (lighter colors).
N-methylaniline Steric hindrance & inductive effectAlCl₃ for bis-adductCan alter solubility and affinity for substrates.

Logical Workflow for Selecting a Substituted Aniline:

Caption: Decision workflow for selecting a substituted aniline alternative.

Functional Group Equivalents

In syntheses where a tertiary amine is required as the coupling component, N,N-Bis(2-cyanoethyl)aniline (CAS No. 1555-66-4) is a direct alternative to a mono-cyanoethylated precursor.[10][11][12] This compound is readily synthesized, often as a byproduct of mono-cyanoethylation, but can be targeted specifically with catalysts like AlCl₃.[6][8] It serves as a valuable intermediate for a range of dyes and pharmaceuticals where the two cyanoethyl groups can influence solubility and reactivity.[10][13]

A more significant structural modification involves replacing the cyanoethyl group entirely. N-phenyl-β-alanine esters are excellent candidates, as they are structurally analogous but replace the nitrile group with an ester. This change can significantly impact the final product's chemical properties, such as its polarity and hydrogen bonding capability.

Alternative ReagentCAS NumberMolecular FormulaKey Differences from Original ReagentPotential Applications
Ethyl 3-anilinopropanoate 62750-11-2C₁₁H₁₅NO₂Replaces the cyano group with a hydrogen and the N-acetoxyethyl group with a hydrogen. A simpler, mono-substituted aniline.Intermediate for pharmaceuticals and polymers.
N-Methyl-N-phenyl-beta-alanine ethyl ester 2003-76-1C₁₂H₁₇NO₂Replaces the cyanoethyl group with a methyl group and the acetoxyethyl group with an ethyl propanoate.Building block in organic synthesis.[14][15]
β-Alanine ethyl ester 924-73-2C₅H₁₁NO₂The core β-alanine ethyl ester without the N-phenyl group.A fundamental building block that can be N-arylated.[16]

These β-alanine derivatives can be synthesized through the Michael addition of aniline (or its derivatives) to ethyl acrylate. This reaction is mechanistically similar to cyanoethylation.

Reaction Scheme Comparison:

G cluster_0 Cyanoethylation cluster_1 Alternative: Michael Addition Aniline1 Aniline Product1 N-(2-Cyanoethyl)aniline Aniline1->Product1 + Acrylonitrile Acrylonitrile Acrylonitrile->Product1 Aniline2 Aniline Product2 Ethyl 3-anilinopropanoate Aniline2->Product2 + EthylAcrylate Ethyl Acrylate EthylAcrylate->Product2 G Reactants Mix Reactants (Aniline + Acrylonitrile/Ethyl Acrylate) Reaction Heat/Reflux with Catalyst Reactants->Reaction Workup Quench and Neutralize Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Product Pure Product Purification->Product

Sources

analytical methods for determining the purity of "2-[N-(2-Cyanoethyl)anilino]ethyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Analytical Methods for Determining the Purity of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and the ultimate integrity of the final active pharmaceutical ingredient (API). The compound this compound serves as a critical building block in various synthetic pathways. Its impurity profile can directly influence the downstream reaction outcomes, introducing contaminants that may be difficult and costly to remove.

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our recommendations in the principles of analytical chemistry and the rigorous standards of method validation. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated methods for quality control and process monitoring.

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to establish the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, this involves a thorough evaluation of specific performance parameters to ensure the data generated is reliable and accurate.[2][3] Employing validated methods is a critical component of ensuring reproducible and scientifically sound data for regulatory submissions, stability studies, and batch release.[4][5]

Key validation parameters we will consider for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[6][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is the quintessential technique for purity determination of non-volatile organic molecules like this compound. The presence of the anilino group provides a strong chromophore, making UV detection highly effective.

Causality of Method Design: A C18 (octadecylsilyl) column is selected as the stationary phase due to its versatility in retaining moderately polar to non-polar compounds through hydrophobic interactions. The mobile phase, a gradient of water and a polar organic solvent like acetonitrile, allows for the effective elution of the target analyte while separating it from more polar or less polar impurities. The gradient elution is crucial for resolving compounds with a wide range of polarities, which is common in impurity profiling.[9]

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of a reference standard in the diluent to prepare a 100 mL stock solution (100 µg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Quantification: Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks. For higher accuracy, quantification against a certified reference standard is performed.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % or vs. Standard) Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Capillary Column Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate qNMR_Logic cluster_inputs Experimental Inputs cluster_processing Data Processing cluster_constants Known Constants m_analyte Mass of Analyte Calculation Calculate Final Purity m_analyte->Calculation m_std Mass of Standard m_std->Calculation P_std Purity of Standard P_std->Calculation NMR_spec Acquired NMR Spectrum Integrate_analyte Integrate Analyte Signal (I_analyte) NMR_spec->Integrate_analyte Integrate_std Integrate Standard Signal (I_std) NMR_spec->Integrate_std Integrate_analyte->Calculation Integrate_std->Calculation M_analyte Molar Mass of Analyte M_analyte->Calculation M_std Molar Mass of Standard M_std->Calculation N_analyte Protons in Analyte Signal N_analyte->Calculation N_std Protons in Standard Signal N_std->Calculation

Sources

A Comparative Guide to the Characterization of 2-[N-(2-Cyanoethyl)anilino]ethyl Acetate Derivatives for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyanoethylated Aniline Derivatives

Aniline and its derivatives are fundamental building blocks in the chemical industry, pivotal for the production of a wide array of products, including polymers, pharmaceuticals, and critically, synthetic dyes. The introduction of specific functional groups onto the aniline scaffold is a key strategy to modulate the final properties of the end-product. The 2-[N-(2-Cyanoethyl)anilino]ethyl acetate structure incorporates two such crucial functionalities: a cyanoethyl group (-CH₂CH₂CN) and an ethyl acetate group (-CH₂CH₂OC(O)CH₃).

The cyanoethyl moiety is a strong electron-withdrawing group that can significantly influence the electronic properties of a molecule. In the context of azo disperse dyes, this group plays a vital role in achieving desirable dyeing characteristics on hydrophobic fibers like polyester, including enhanced affinity, improved sublimation fastness, and a bathochromic shift (deepening of color).[1] The ethyl acetate group, on the other hand, can be hydrolyzed to a hydroxyl group, offering a reactive site for further chemical modifications or influencing the solubility and application properties of the final compound.

This guide will explore the synthesis and characterization of these derivatives and compare their performance attributes against relevant alternatives, providing a comprehensive resource for chemists and material scientists.

Synthesis and Characterization of this compound Derivatives

The synthesis of the title compound and its derivatives is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic pathway involves the cyanoethylation of an aniline derivative followed by the introduction of the ethyl acetate group.

Synthesis Pathway

A logical and efficient synthetic route to this compound proceeds through the key intermediate, N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline. This intermediate is a known precursor in the synthesis of disperse dyes.[2]

Synthesis_Pathway cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydroxyethylation cluster_2 Alternative Step 1 & 2 cluster_3 Step 3: Acetylation Aniline Aniline Intermediate1 N-(2-Cyanoethyl)aniline Aniline->Intermediate1 + Acrylonitrile (Michael Addition) Intermediate2 N-(2-Hydroxyethyl)aniline Aniline->Intermediate2 + Ethylene Oxide Acrylonitrile Acrylonitrile EthyleneOxide Ethylene Oxide Intermediate3 N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline Intermediate1->Intermediate3 + Ethylene Oxide Intermediate2->Intermediate3 + Acrylonitrile FinalProduct This compound Intermediate3->FinalProduct + Acetylating Agent AcetylChloride Acetyl Chloride or Acetic Anhydride

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Protocol 1: Synthesis of N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline

This procedure is adapted from established methods for the synthesis of similar aniline derivatives.[3][4]

  • Materials: N-phenyl-diethanolamine, Acrylonitrile, Glacial Acetic Acid.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge N-phenyl-diethanolamine and a catalytic amount of glacial acetic acid.

    • Heat the mixture to 60-70°C with constant stirring.

    • Slowly add acrylonitrile dropwise over a period of 2-3 hours, maintaining the temperature below 80°C. The reaction is exothermic.

    • After the addition is complete, continue stirring at 75-80°C for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a dilute sodium carbonate solution to a pH of 7-8.

    • Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

    • Wash the organic layer with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline.

    • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is based on standard acetylation procedures for hydroxyl groups.[5]

  • Materials: N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline, Acetyl Chloride (or Acetic Anhydride), a suitable base (e.g., Triethylamine or Pyridine), and an inert solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Procedure:

    • Dissolve N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline and the base in the inert solvent in a flask under a nitrogen atmosphere.

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly add acetyl chloride (or acetic anhydride) dropwise, ensuring the temperature remains below 10°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution (to remove excess acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

    • Purify the this compound by column chromatography on silica gel.

Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the cyanoethyl and ethyl acetate groups and their connectivity to the aniline backbone.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the nitrile (C≡N) stretch (around 2240 cm⁻¹), the ester carbonyl (C=O) stretch (around 1735 cm⁻¹), and C-N and C-O stretching vibrations.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can help to confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the synthesized compound. A well-defined, single peak indicates a high degree of purity.

Comparative Performance Analysis

The performance of this compound derivatives is best evaluated in the context of their primary application: as coupling components in the synthesis of azo disperse dyes. The properties of the resulting dyes are compared with those derived from alternative coupling components.

Alternatives for Comparison

For a robust comparison, we will consider two classes of alternative coupling components:

  • Derivatives with alternative N-substituents:

    • N,N-bis(2-hydroxyethyl)aniline: Lacks the electron-withdrawing cyano group.

    • N,N-bis(2-cyanoethyl)aniline: Possesses two cyanoethyl groups, further enhancing electron-withdrawing character.[1]

  • Aniline derivatives with alternative functionalization pathways:

    • Anilines functionalized via Buchwald-Hartwig amination: A modern palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a different synthetic approach to complex aniline derivatives.[6]

Performance Metrics and Experimental Data

The following table summarizes the key performance indicators for disperse dyes synthesized from these different coupling components. The data is a synthesis of typical results reported in the literature for dyes with similar chromophoric systems.[7][8][9]

Coupling ComponentKey Structural FeatureExpected Dye ColorLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Molar Extinction Coefficient (ε)
This compound One cyanoethyl, one acetoxyethyl groupYellow to Red5-64-5High
N,N-bis(2-hydroxyethyl)anilineTwo hydroxyethyl groupsLighter shades (e.g., Orange)3-43-4Moderate
N,N-bis(2-cyanoethyl)anilineTwo cyanoethyl groupsDeeper shades (e.g., Red to Violet)6-74-5Very High
Buchwald-Hartwig derived anilinesVaried complex substituentsWide range, tunableDependent on substituentDependent on substituentVariable

Causality behind Performance Differences:

  • Color: The strong electron-withdrawing nature of the cyanoethyl group causes a significant bathochromic shift, leading to deeper colors (reds, violets, blues) compared to derivatives with electron-donating or less withdrawing groups. Dyes from N,N-bis(2-cyanoethyl)aniline exhibit the most profound shift.

  • Fastness Properties: The cyanoethyl groups enhance the affinity of the disperse dye for polyester fibers through dipole-dipole interactions, leading to improved wash fastness.[1] Good light fastness is also a characteristic of dyes containing cyanoethyl groups.[9]

  • Molar Extinction Coefficient (ε): The introduction of electron-withdrawing groups like the cyanoethyl group often leads to an increase in the molar extinction coefficient, resulting in dyes with higher color strength.

Visualization of the Dye Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing and evaluating disperse dyes from the discussed aniline derivatives.

Dye_Synthesis_Workflow Start Select Aromatic Amine (Diazo Component) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt CouplingReaction Azo Coupling Reaction DiazoniumSalt->CouplingReaction CouplingComponent Select Coupling Component (e.g., this compound) CouplingComponent->CouplingReaction CrudeDye Crude Disperse Dye CouplingReaction->CrudeDye Purification Purification (Recrystallization/Chromatography) CrudeDye->Purification PureDye Pure Disperse Dye Purification->PureDye Dyeing Dyeing of Polyester Fabric PureDye->Dyeing Fabric Dyed Fabric Dyeing->Fabric FastnessTesting Fastness Testing (Light, Wash, Rubbing) Fabric->FastnessTesting Result Performance Data FastnessTesting->Result

Caption: Workflow for the synthesis and performance evaluation of disperse dyes.

Conclusion and Future Outlook

This compound and its derivatives are highly valuable intermediates, particularly in the field of disperse dye synthesis. The presence of the cyanoethyl group is instrumental in achieving deep shades and excellent fastness properties on synthetic fibers. The ethyl acetate group offers a handle for further functionalization, expanding the potential applications of these molecules.

Compared to alternatives, derivatives containing the cyanoethyl group consistently demonstrate superior performance in terms of color depth and durability. While modern synthetic methods like the Buchwald-Hartwig amination provide access to a vast chemical space of aniline derivatives, the cyanoethylation route remains a robust and industrially relevant strategy for producing high-performance colorants.

Future research in this area could focus on the development of novel derivatives with tailored electronic and steric properties to fine-tune the color and performance characteristics of the resulting materials. Furthermore, exploring the application of these versatile intermediates in other areas, such as pharmaceuticals and organic electronics, presents an exciting avenue for further investigation.

References

  • Organic Syntheses. ethyl cyanoacetate. [Link]

  • Organic Syntheses. n-2-cyanoethylaniline. [Link]

  • Discovery Scientific Society. Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. [Link]

  • Discovery Scientific Society. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery, 58(324), 1410-1416. [Link]

  • Chen, X., et al. (2023). A Convenient Method for the Synthesis of 2'-O-Cyanoethylated Nucleotides and Their Application in the Solid-Phase Synthesis of Related RNA Analogs. Current Protocols, 3(11), e923. [Link]

  • ResearchGate. Synthesis, Characterization and Spectroscopic Properties of Two Derivatives of C I Disperse Red 73. [Link]

  • TaxTMI. N-(2-Acetyl-Oxyethyl)-N-(2-Cyanoethyl)Aniline (on 100% basis). [Link]

  • LookChem. Cas 92-64-8,N-Cyanoethyl-hydroxyethyl aniline. [Link]

  • Google Patents. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
  • Quora. Why does the acetylation of the NH2 group of aniline reduce its activity?. [Link]

  • Allen. Give reasons for the following (a) Acetylation of aniline reduces its activation effect. (b) CH_(3)NH_(2) is more basiic than C_(6)H_(5)NH_(2). (c) Although -NH_(2) is o/p directing group, yet - Allen. [Link]

  • Wikipedia. Colour fastness. [Link]

  • Organic Syntheses. cyanoacetamide. [Link]

  • ResearchGate. Some Aspects of the Light Fastness of Reactive Azo‐dyes on Cellulose under Wet Conditions. [Link]

  • ResearchGate. Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • ResearchGate. (2020). Facile synthesis and dyeing performance of some disperse monomeric and polymeric dyes on nylon and polyester fabrics. [Link]

  • Google Patents.
  • Textile Learner. Various Color Fastness Methods Given to the Dyed Material. [Link]

  • ResearchGate. Light Fastness of Azo Disperse Dyes on Polylactide Fabrics. [Link]

Sources

"2-[N-(2-Cyanoethyl)anilino]ethyl acetate" vs. similar anilino compounds in dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Anilino Compounds in Azo Dye Synthesis: Featuring 2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Introduction: The Critical Role of Coupling Components in Azo Dye Synthesis

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used in industries ranging from textiles to high-technology applications like non-linear optics.[1] Their synthesis is elegantly straightforward, classically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2] The final properties of the dye—its color, intensity, solubility, and fastness—are critically determined by the molecular architecture of both the diazo component and, perhaps more significantly, the coupling component.

N-substituted anilino compounds are a cornerstone of modern dye chemistry, serving as potent coupling components. The substituents on the aniline ring and the nitrogen atom modulate the electronic properties and steric environment, allowing for fine-tuning of the final dye's characteristics. This guide provides a detailed comparative analysis of This compound , a specialized coupling component, against other structurally similar anilino compounds. We will explore how subtle molecular modifications influence reactivity, spectral properties, and overall performance in dye synthesis, providing researchers and drug development professionals with the data-driven insights needed for rational dye design.

Featured Compound: this compound

This compound (CAS No. 22031-33-0) is a multifunctional anilino derivative designed for advanced dye synthesis.[3] Its structure incorporates several key features that impart unique properties to the resulting azo dyes.

  • Chemical Structure: C₁₃H₁₆N₂O₂[3]

  • Molecular Weight: 232.28 g/mol [4]

The molecule's architecture is distinguished by two key substituents on the anilino nitrogen:

  • A Cyanoethyl Group (-CH₂CH₂CN): The electron-withdrawing nature of the nitrile (cyano) group serves to modulate the electron density of the aromatic ring. This has a bathochromic (deepening of color) effect on the resulting dye's absorption spectrum.

  • An Ethyl Acetate Group (-CH₂CH₂OC(O)CH₃): This bulky ester group enhances the dye's solubility in organic solvents and polymer matrices, which is particularly advantageous for disperse dyes used on synthetic fibers like polyester. It can also improve the sublimation fastness of the dye.

Comparative Analysis with Structurally Similar Anilino Compounds

The performance of this compound can be best understood by comparing it to other common N-substituted anilino compounds used as dye intermediates. The primary differences lie in the nature of the alkyl groups attached to the nitrogen atom.

Key Comparators:
  • N-(2-Cyanoethyl)-N-ethylaniline (CAS No. 148-87-8): Structurally similar but lacks the ester functionality. It is a widely used intermediate for disperse dyes.[5][6]

  • N-(2-Cyanoethyl)-N-methylaniline (CAS No. 94-34-8): Features a smaller methyl group instead of an ethyl or ethyl acetate group. It is an intermediate for various dye classes.[7][8]

  • N,N-bis(2-cyanoethyl)-m-methylaniline: Contains two cyanoethyl groups, which significantly impacts the electronic properties and color of the resulting dyes.[9]

  • 3-Anilinopropionitrile (N-2-Cyanoethylaniline): The parent secondary amine, lacking a second N-alkyl substituent. Its synthesis from aniline and acrylonitrile is a well-established process.[10]

Performance Metrics in Dye Synthesis

The choice of anilino coupling component directly influences several key performance indicators of the final dye.

1. Reactivity and Coupling Efficiency: The azo coupling reaction is an electrophilic aromatic substitution.[1] The rate and efficiency of the reaction depend on the nucleophilicity of the aniline ring, which is activated by the nitrogen atom.

  • Alkyl Groups (Methyl, Ethyl): These are electron-donating groups that increase the electron density on the ring, promoting efficient coupling.

  • Cyanoethyl Group: The electron-withdrawing nature of the nitrile slightly deactivates the ring compared to a simple N,N-dialkylaniline. However, this effect is often desired as it contributes to the final color. Compounds with two cyanoethyl groups, like N,N-bis(2-cyanoethyl)-m-methylaniline, will be less reactive than those with one.

  • Ethyl Acetate Group: This group has a minimal electronic effect on the coupling reaction itself but can introduce steric hindrance, potentially slowing the reaction rate compared to a smaller group like N-ethyl.

2. Spectral Properties of Resulting Dyes: The substituents on the anilino nitrogen are powerful auxochromes that modify the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the dye.

  • Cyanoethyl Groups: The electron-withdrawing cyano group causes a significant bathochromic shift (a shift to longer wavelengths, i.e., deeper color). Dyes derived from N,N-bis(2-cyanoethyl)anilines exhibit colors from bright crimson to blue, demonstrating this strong effect.[9]

  • Ethyl Acetate vs. Ethyl Group: The ester functionality in the ethyl acetate group can lead to slightly different solvatochromic effects and may subtly shift the λmax compared to a simple ethyl group. More importantly, it impacts the dye's interaction with the substrate (e.g., polyester fiber), which can influence the perceived color.

3. Solubility and Application: The nature of the N-substituents is critical for determining the dye's solubility and, therefore, its suitability for different applications.

  • This compound: The ester group improves solubility in less polar media, making it an excellent candidate for producing disperse dyes for polyester, which are applied from an aqueous dispersion.

  • N,N-bis(2-cyanoethyl)anilines: The presence of two polar nitrile groups can also influence solubility and affinity for specific fibers.[9]

4. Fastness Properties: Fastness (to light, washing, sublimation) is a measure of a dye's durability.

  • Molecular Size: Larger molecules, such as those derived from this compound, generally exhibit better sublimation fastness, a critical property for disperse dyes applied at high temperatures.

  • Polarity: The polarity imparted by the cyano and ester groups can improve wash fastness by strengthening the dye-fiber interactions. Dyes derived from heterocyclic amines coupled with N,N-bis(2-cyanoethyl)-m-methylaniline have shown good light and excellent wash fastness on polyester.[9]

Quantitative Data Summary

The following table summarizes the properties of the anilino compounds and the spectral characteristics of representative dyes derived from them. Direct comparative data for dyes from this compound is sparse in publicly available literature, so performance is inferred from structurally related compounds.

Coupling ComponentMolecular FormulaKey Structural FeaturesResulting Dye Color Range (Typical)Key Advantages in Dye Synthesis
This compound C₁₃H₁₆N₂O₂[3]Cyanoethyl, Ethyl AcetateOrange to Red to VioletGood solubility in polymers, potential for high sublimation fastness.
N-(2-Cyanoethyl)-N-ethylaniline C₁₁H₁₄N₂[11]Cyanoethyl, EthylYellow to RedStrong bathochromic shift, widely used standard intermediate.
N-(2-Cyanoethyl)-N-methylaniline C₁₀H₁₂N₂Cyanoethyl, MethylYellow to RedGood reactivity, common intermediate for red and orange dyes.[7]
N,N-bis(2-cyanoethyl)-m-methylaniline C₁₄H₁₇N₃Two Cyanoethyl groupsYellow to Blue[9]Strong bathochromic shift, yields a wide color palette with good fastness.[9]
3-Anilinopropionitrile C₉H₁₀N₂Single Cyanoethyl, Secondary AmineLighter shades (Yellow to Orange)Simpler structure, useful for specific chromophores.

Experimental Protocols

The synthesis of an azo dye using an anilino derivative is a well-established two-stage process. The following is a representative, generalized protocol.

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling A 1. Dissolve Aromatic Amine (e.g., p-nitroaniline) in Acid (HCl) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B F 5. Dissolve Coupling Component (e.g., this compound) in Acetic Acid C 3. Add Sodium Nitrite (NaNO₂) Solution Dropwise B->C D 4. Stir for 30 min at 0-5 °C C->D E Fresh Diazonium Salt Solution D->E H 7. Slowly Add Diazonium Salt Solution to Coupling Solution E->H G 6. Cool to 0-5 °C F->G I 8. Stir for 1-2 hours (Colored Precipitate Forms) H->I J Final Azo Dye I->J

Caption: General two-stage workflow for azo dye synthesis.

Protocol 1: Diazotization of p-Nitroaniline

Causality: This stage converts the stable primary aromatic amine into a highly reactive diazonium salt. The reaction must be kept at 0-5 °C because diazonium salts are unstable and will decompose to form phenols at higher temperatures, reducing the yield of the desired dye.[1]

  • In a 100 mL beaker, carefully add 1.38 g (10 mmol) of p-nitroaniline to 6 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a slurry is formed.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring using a magnetic stirrer.

  • In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite (NaNO₂) in 5 mL of distilled water and cool the solution.

  • Slowly add the cold sodium nitrite solution dropwise to the p-nitroaniline slurry over 20 minutes. Ensure the temperature is maintained below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The resulting clear, yellowish solution contains the diazonium salt and should be used immediately.

Protocol 2: Azo Coupling with this compound

Causality: The electron-rich coupling component attacks the electrophilic diazonium salt to form the stable azo bridge (-N=N-), creating the chromophore responsible for the dye's color.[2] The reaction is typically run in a slightly acidic medium to prevent the diazonium salt from converting to a non-reactive species while ensuring the aniline is sufficiently nucleophilic.

  • In a 250 mL beaker, dissolve 2.32 g (10 mmol) of this compound in 20 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the solution of the coupling component over 30 minutes. A deep red precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 60-90 minutes to ensure the coupling reaction is complete.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold distilled water until the filtrate is neutral (pH ~7).

  • Dry the product in a vacuum oven at 60 °C.

Product Characterization

To validate the synthesis, the final product should be characterized using standard analytical techniques:

  • UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., acetone or DMF) to determine its λmax, which confirms the color in the visible spectrum.[12]

  • FTIR Spectroscopy: The spectrum should show the disappearance of the N-H peaks from the primary amine and the appearance of a characteristic azo group (N=N) vibration (typically weak, around 1550 cm⁻¹).[12] The presence of the nitrile (C≡N, ~2240 cm⁻¹) and ester carbonyl (C=O, ~1730 cm⁻¹) peaks should be confirmed.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized azo dye.[13]

Conclusion

This compound is a highly specialized coupling component offering distinct advantages in the synthesis of high-performance disperse dyes. Its unique combination of a cyanoethyl group and an ethyl acetate group allows for the creation of dyes with deep shades, good solubility in synthetic fibers, and potentially superior fastness properties compared to simpler anilino derivatives.

  • For achieving deep, bathochromic shades (reds, violets, blues): Anilino compounds with one or more cyanoethyl groups, including the title compound and N,N-bis(2-cyanoethyl)anilines, are superior choices.

  • For enhanced sublimation and wash fastness on polyester: The larger, more functionalized structure of this compound provides a theoretical advantage over smaller molecules like N-(2-Cyanoethyl)-N-methylaniline.

  • For standard yellow-to-red shades with high reactivity: N-(2-Cyanoethyl)-N-ethylaniline remains a cost-effective and reliable industry standard.

The selection of the optimal anilino coupling component is a strategic decision based on the desired color, application, and performance requirements. By understanding the causal relationship between molecular structure and dye properties, researchers can more effectively design and synthesize novel colorants tailored to specific needs.

References

  • MDPI. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds. Retrieved from [Link]

  • Eltaboni, F. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-332. Retrieved from [Link]

  • ResearchGate. (2024). An Overview of Preparation for Different Azo Compounds. Retrieved from [Link]

  • Unknown. (n.d.). The Synthesis of Azo Dyes.
  • Altaie, S. M., et al. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. Retrieved from [Link]

  • ResearchGate. (2015). One step synthesis of azo compounds from nitroaromatics and anilines. Retrieved from [Link]

  • El-Apasery, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(2), e03299. Retrieved from [Link]

  • Cash, D. (2008). Synthesis and Use of Fabric Dyes. uclmail.net. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-2-cyanoethylaniline. Retrieved from [Link]

  • Scientific.Net. (n.d.). Synthesis and Dyeing Performance of N,N-Bis(2-cyanoethyl)-m-methylaniline Disperse Dyes. Advanced Materials Research, 550-553, 1155-1158. Retrieved from [Link]

  • MIT-IVY Industry Co., Ltd. (n.d.). CAS NO.94-34-8 N-Cyanoethyl-N-methylaniline/High quality/Best price/In stock PURITY 99%. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 22(11), 1888. Retrieved from [Link]

  • ACS Omega. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega, 5(47), 30557–30567. Retrieved from [Link]

  • The Science Company. (n.d.). N-(2-Cyanoethyl)-N-methylaniline, 500g, Each. Retrieved from [Link]

  • ResearchGate. (2015). Spectroscopic Studies and Thermal Analysis of New Azo Dyes Ligands and their Complexes with some Transition of Metal Ions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101307011B - Preparation method of N-ethyl-N-cyanoethylaniline.
  • PubChem. (n.d.). 2-[3-(2-Cyanoethyl)anilino]ethyl acetate. Retrieved from [Link]

  • Tristar Intermediates Pvt. Ltd. (n.d.). Personal Care & Homecare Additives: N [2-Cyanoethyl]-N-Ethyl-Aniline (DC-8). Retrieved from [Link]

  • Google Patents. (n.d.). CN1036974A - N, the manufacture method of N-cyanoethyl benzylaniline dyestuff.

Sources

A Comparative Study of the Reactivity of 2-[N-(2-Cyanoethyl)anilino]ethyl Acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the chemical reactivity of a molecule is a cornerstone of its utility and function. The compound 2-[N-(2-Cyanoethyl)anilino]ethyl acetate, with its unique amalgamation of an anilino nitrogen, a cyanoethyl group, and an ester moiety, presents a multifaceted reactivity profile.[1] This guide provides a comprehensive comparative analysis of the reactivity of this parent compound and a curated selection of its analogs. Through a series of meticulously designed experiments, we will explore how subtle structural modifications influence the molecule's susceptibility to hydrolysis, nucleophilic attack, and electrophilic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the chemical behavior of this class of compounds for various applications.

The aniline moiety is a prevalent substructure in a multitude of pharmaceutical agents.[2] However, its presence can sometimes lead to metabolic instability, as the amino group is susceptible to oxidation.[2] Understanding the factors that govern the reactivity of the aniline nitrogen and adjacent functional groups is therefore of paramount importance in drug design and development.

This guide will delve into the following key aspects of reactivity:

  • Ester Hydrolysis: Investigating the stability of the ethyl acetate group under both acidic and basic conditions.

  • Nucleophilicity of the Anilino Nitrogen: Assessing the reactivity of the nitrogen atom towards a model electrophile.

  • Electrophilic Aromatic Substitution: Examining the susceptibility of the aniline ring to electrophilic attack.

By systematically modifying the electronic and steric properties of the parent molecule, we aim to establish clear structure-reactivity relationships that can guide the design of future molecules with tailored properties.

Analogs Selected for Comparative Study

To elucidate the structure-reactivity relationships, the following analogs of this compound have been selected for this study. The selection is based on the introduction of electron-donating and electron-withdrawing groups on the phenyl ring to probe electronic effects, and modification of the ester group to investigate steric effects.

Compound ID Structure Modification from Parent Compound Rationale
Parent (1) This compound-Baseline for comparison.
Analog 2 2-[N-(2-Cyanoethyl)-4-methoxyanilino]ethyl acetateElectron-donating group (-OCH3) at the para position.To assess the impact of increased electron density on the aniline nitrogen and the aromatic ring.
Analog 3 2-[N-(2-Cyanoethyl)-4-nitroanilino]ethyl acetateElectron-withdrawing group (-NO2) at the para position.To evaluate the effect of decreased electron density on the aniline nitrogen and the aromatic ring.
Analog 4 2-[N-(2-Cyanoethyl)anilino]methyl acetateShorter ester alkyl chain.To investigate the influence of reduced steric hindrance around the ester carbonyl.
Analog 5 2-[N-(2-Cyanoethyl)anilino]tert-butyl acetateBulky ester group.To study the impact of increased steric hindrance on the rate of ester hydrolysis.

Experimental Design and Protocols

The reactivity of the parent compound and its analogs will be assessed through three key reaction types. The progress of each reaction will be monitored by High-Performance Liquid Chromatography (HPLC) to determine the reaction kinetics.

I. Comparative Study of Ester Hydrolysis

The stability of the ester functionality is a critical parameter, particularly for applications in biological systems where enzymatic and pH-mediated hydrolysis can occur. We will investigate the hydrolysis of the ester group under both acidic and basic conditions.

A. Acid-Catalyzed Hydrolysis

Causality behind Experimental Choices: The acid-catalyzed hydrolysis of esters is a reversible reaction.[3] By using a dilute strong acid and a large excess of water, the equilibrium can be shifted towards the products (carboxylic acid and alcohol).[3] Heating the reaction mixture provides the necessary activation energy for the reaction to proceed at a measurable rate.[4]

Experimental Protocol:

  • Solution Preparation: Prepare a 0.1 M solution of each compound (Parent and Analogs 2-5) in a 1:1 (v/v) mixture of acetonitrile and 1 M hydrochloric acid.

  • Reaction Setup: Transfer 5 mL of each solution into individual sealed reaction vials. Place the vials in a pre-heated reaction block set to 60 °C.

  • Time-course Monitoring: At time points of 0, 1, 2, 4, 8, and 24 hours, withdraw a 100 µL aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by adding the aliquot to 900 µL of a neutralizing solution (saturated sodium bicarbonate).

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining ester.

B. Base-Catalyzed Hydrolysis (Saponification)

Causality behind Experimental Choices: Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that goes to completion.[5] The use of a strong base like sodium hydroxide ensures a rapid reaction at room temperature. The reaction is typically second-order, and its rate can be conveniently monitored by following the disappearance of the ester.[6][7]

Experimental Protocol:

  • Solution Preparation: Prepare a 0.05 M solution of each compound (Parent and Analogs 2-5) in acetonitrile. Prepare a 0.1 M aqueous solution of sodium hydroxide.

  • Reaction Initiation: In a reaction vessel at 25 °C, mix equal volumes of the ester solution and the sodium hydroxide solution to initiate the reaction. The final concentrations will be 0.025 M for the ester and 0.05 M for NaOH.

  • Time-course Monitoring: At time points of 0, 5, 15, 30, 60, and 120 minutes, withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 900 µL of a 0.1 M hydrochloric acid solution.

  • HPLC Analysis: Analyze the quenched samples by HPLC to quantify the remaining ester.

HPLC Method for Hydrolysis Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength that is optimal for all analogs (to be determined by UV-Vis spectroscopy, likely around 254 nm).

  • Quantification: The concentration of the ester at each time point will be determined by integrating the peak area and comparing it to a standard curve.

Data Presentation: Ester Hydrolysis

The pseudo-first-order rate constants (k_obs) for acidic hydrolysis and the second-order rate constants (k2) for basic hydrolysis will be determined by plotting the natural logarithm of the ester concentration versus time and the reciprocal of the ester concentration versus time, respectively.

Compound ID k_obs (Acid Hydrolysis, s⁻¹) k₂ (Base Hydrolysis, M⁻¹s⁻¹)
Parent (1)
Analog 2
Analog 3
Analog 4
Analog 5
II. Comparative Study of the Nucleophilicity of the Anilino Nitrogen

The lone pair of electrons on the aniline nitrogen can act as a nucleophile. The availability of these electrons for reaction is influenced by the electronic nature of the substituents on the aromatic ring. We will assess the nucleophilicity of the aniline nitrogen by reacting the compounds with a model electrophile, methyl iodide, in an SN2 reaction.

Causality behind Experimental Choices: Methyl iodide is a simple and effective electrophile for studying the kinetics of nucleophilic substitution reactions. The reaction with an amine nucleophile is a classic SN2 reaction, and its rate is directly proportional to the nucleophilicity of the amine. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Experimental Protocol:

  • Solution Preparation: Prepare 0.05 M solutions of each compound (Parent and Analogs 2-3) in acetonitrile. Prepare a 0.1 M solution of methyl iodide in acetonitrile.

  • Reaction Initiation: In a reaction vessel at 40 °C, mix equal volumes of the aniline analog solution and the methyl iodide solution.

  • Time-course Monitoring: At regular intervals over a period of 48 hours, withdraw aliquots and analyze by HPLC to monitor the consumption of the starting aniline derivative.

  • HPLC Analysis: Use a similar HPLC method as described for the hydrolysis studies to separate the starting material from the N-methylated product.

Data Presentation: Nucleophilicity Study

The second-order rate constants (k₂) for the reaction with methyl iodide will be determined from the kinetic data.

Compound ID k₂ (Reaction with Methyl Iodide, M⁻¹s⁻¹)
Parent (1)
Analog 2
Analog 3
III. Comparative Study of Electrophilic Aromatic Substitution

The aniline ring is activated towards electrophilic aromatic substitution, with the amino group being an ortho, para-director.[9] The degree of activation is dependent on the electronic properties of the substituents. We will investigate the reactivity of the aromatic ring towards electrophilic bromination using N-bromosuccinimide (NBS).

Causality behind Experimental Choices: N-bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings.[3][10] The reaction proceeds via an electrophilic aromatic substitution mechanism.[5] Acetonitrile is a suitable solvent for this reaction.

Experimental Protocol:

  • Solution Preparation: Prepare 0.05 M solutions of each compound (Parent and Analogs 2-3) in acetonitrile. Prepare a 0.05 M solution of NBS in acetonitrile.

  • Reaction Initiation: In a reaction vessel at room temperature, mix equal volumes of the aniline analog solution and the NBS solution.

  • Time-course Monitoring: Monitor the disappearance of the starting material and the appearance of the brominated product(s) by HPLC at regular intervals.

  • Product Identification: The position of bromination (ortho or para) will be determined by LC-MS and NMR spectroscopy of the isolated product.

  • HPLC Analysis: Use an appropriate HPLC method to separate the starting material from the brominated product(s).

Data Presentation: Electrophilic Aromatic Substitution

The initial rates of the reaction will be compared to assess the relative reactivity of the analogs.

Compound ID Relative Initial Rate of Bromination Observed Regioselectivity (Ortho/Para Ratio)
Parent (1)
Analog 2
Analog 3

Visualization of Workflows and Mechanisms

experimental_workflow cluster_hydrolysis Ester Hydrolysis cluster_nucleophilicity Nucleophilicity Study cluster_eas Electrophilic Aromatic Substitution prep_hydrolysis Prepare Solutions (Compound + Acid/Base) react_hydrolysis React at Controlled Temperature prep_hydrolysis->react_hydrolysis monitor_hydrolysis Time-course Sampling & Quenching react_hydrolysis->monitor_hydrolysis hplc_hydrolysis HPLC Analysis monitor_hydrolysis->hplc_hydrolysis data_hydrolysis Determine Rate Constants hplc_hydrolysis->data_hydrolysis prep_nuc Prepare Solutions (Compound + MeI) react_nuc React at 40 °C prep_nuc->react_nuc monitor_nuc Time-course Sampling react_nuc->monitor_nuc hplc_nuc HPLC Analysis monitor_nuc->hplc_nuc data_nuc Determine Rate Constants hplc_nuc->data_nuc prep_eas Prepare Solutions (Compound + NBS) react_eas React at RT prep_eas->react_eas monitor_eas Time-course Sampling react_eas->monitor_eas hplc_eas HPLC Analysis monitor_eas->hplc_eas data_eas Determine Relative Rates hplc_eas->data_eas

Caption: General experimental workflow for the comparative reactivity studies.

hydrolysis_mechanism cluster_acid cluster_base Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Products Carboxylic Acid + Alcohol Ester_acid Ester Protonated_Ester Protonated Ester Ester_acid->Protonated_Ester + H⁺ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_acid + H₂O Products_acid Carboxylic Acid + Alcohol Tetrahedral_Intermediate_acid->Products_acid - H⁺ Ester_base Ester Tetrahedral_Intermediate_base Tetrahedral Intermediate Ester_base->Tetrahedral_Intermediate_base + OH⁻ Products_base Carboxylate + Alcohol Tetrahedral_Intermediate_base->Products_base

Caption: Simplified mechanisms for acid- and base-catalyzed ester hydrolysis.

Expected Outcomes and Significance

This comparative study is designed to provide a quantitative understanding of how electronic and steric modifications to the this compound scaffold influence its reactivity at key functional groups.

  • For Ester Hydrolysis: We anticipate that electron-withdrawing groups on the aniline ring will increase the rate of basic hydrolysis by making the ester carbonyl more electrophilic. Conversely, electron-donating groups should decrease the rate. Steric hindrance from the tert-butyl group in Analog 5 is expected to significantly decrease the rate of both acidic and basic hydrolysis.

  • For Nucleophilicity: The electron-donating methoxy group in Analog 2 is expected to increase the nucleophilicity of the aniline nitrogen, leading to a faster reaction with methyl iodide. The electron-withdrawing nitro group in Analog 3 should decrease the nucleophilicity and slow down the reaction.

  • For Electrophilic Aromatic Substitution: The activating methoxy group in Analog 2 should lead to a faster rate of bromination compared to the parent compound, while the deactivating nitro group in Analog 3 should result in a much slower reaction.

The data generated from these experiments will be invaluable for medicinal chemists and materials scientists. For instance, in drug design, understanding how to modulate the rate of ester hydrolysis can be crucial for developing prodrugs that are activated at a desired rate in vivo. Similarly, knowledge of the aniline's nucleophilicity and susceptibility to electrophilic attack can inform strategies to improve metabolic stability and avoid the formation of reactive metabolites. The structure-reactivity relationships established in this guide will serve as a predictive tool for the rational design of novel compounds with fine-tuned chemical properties.

References

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (n.d.). Retrieved from [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). RSC Publishing. Retrieved from [Link]

  • Activation Energy and Reaction Kinetics of Ethyl Acetate Neutral Hydrolysis. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. Retrieved from [Link]

  • 75 Chapter 3: Kinetics The hydrolysis of ethylacetate by sodium hydroxide, CH3COOCH2CH3 + OH– → CH3COO. (2021). Retrieved from [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (n.d.). TSI Journals. Retrieved from [Link]

  • KINETICS OF HYDROLYSIS OF ETHYL ACETATE. (n.d.). Retrieved from [Link]

  • hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

  • Ester Hydrolysis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Kinetic study of hydrolysis of ethyl acetate using caustic soda. (n.d.). BUE Scholar. Retrieved from [Link]

  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (2021). ACS Publications. Retrieved from [Link]

  • IV SEMMESTER. (n.d.). Retrieved from [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). Retrieved from [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons. Retrieved from [Link]

  • Ch 8 : Nucleophilc Substitution answers. (n.d.). University of Calgary. Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA. Retrieved from [Link]

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (n.d.). Retrieved from [Link]

  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. (n.d.). PMC - NIH. Retrieved from [Link]

  • Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target‐Guided Synthesis. (n.d.). NIH. Retrieved from [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory. The procedures outlined are based on a conservative assessment of the compound's constituent functional groups, given the absence of a complete Safety Data Sheet (SDS) for this specific molecule.

Hazard Assessment: Understanding the Risk Profile

This compound is a complex organic molecule. To ensure safe handling and disposal, we must analyze the hazards associated with its primary structural components: an aniline derivative, a nitrile (cyano) group, and an ethyl acetate ester.

  • Aniline and its Derivatives: Aniline is classified as a toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[1] It is a suspected human carcinogen and is toxic to aquatic life.[2][3][4] Wastes containing aniline may be regulated as hazardous under the Resource Conservation and Recovery Act (RCRA).[1]

  • Nitrile (Cyano) Compounds: Organic nitriles can be irritating to the skin and eyes.[5] Upon combustion or decomposition, they can release highly toxic cyanide gas and nitrogen oxides.[6][7]

  • Ethyl Acetate: This ester is a highly flammable liquid and vapor.[8][9] It can cause serious eye irritation and may lead to drowsiness or dizziness.[8][9][10]

Hazard Summary Table
Component/Functional GroupAssociated HazardsPrimary Regulatory Concern
Aniline Core Toxic by inhalation, ingestion, and skin absorption;[1] Potential carcinogen;[2][3] Aquatic toxicity.[2][4]U.S. EPA Hazardous Waste (potential for RCRA listing),[1] OSHA Permissible Exposure Limits (PELs) for aniline apply.[11][12][13]
Nitrile (Cyano) Group Skin and eye irritant;[5] Releases toxic cyanide and nitrogen oxides upon heating.[6][7]Potential for classification as reactive waste (D003) if it generates toxic gases when exposed to acidic conditions.[14]
Ethyl Acetate Ester Highly flammable liquid and vapor (Flash Point: -4 °C);[9] Serious eye irritant; May cause drowsiness or dizziness.[8][10] Repeated exposure may cause skin dryness.[15]Ignitable Waste (D001) classification under U.S. EPA regulations due to low flash point.[14][16]

Pre-Disposal Procedures: Segregation and Labeling

Proper waste management begins at the point of generation. To prevent accidental mixing and ensure compliant disposal, follow these steps meticulously.

Step 1: Waste Segregation

Immediately segregate all waste containing this compound from non-hazardous waste streams. This includes:

  • Unused or excess product.

  • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Contaminated lab supplies (e.g., pipette tips, weighing boats, chromatography columns).

  • Rinsate from cleaning contaminated glassware.

Rationale: Segregation is a cornerstone of chemical safety and regulatory compliance. Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden.[17] Furthermore, inadvertent mixing of this compound with acids could potentially lead to the generation of toxic gases.[14]

Step 2: Use of Appropriate Waste Containers
  • Liquid Waste: Collect liquid waste in a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, tight-fitting lid.[18] Do not use glass containers for long-term storage of aniline-based waste if there is a risk of breakage.

  • Solid Waste: Collect contaminated solids (PPE, consumables) in a clearly marked, durable plastic bag or a lined, sealable container.[19]

Rationale: Container integrity is crucial to prevent leaks and fugitive emissions. The use of compatible materials prevents chemical degradation of the container.[18]

Step 3: Hazardous Waste Labeling

All waste containers must be accurately labeled as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound".

  • An indication of the hazards (e.g., "Toxic," "Flammable").

  • The date on which waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Rationale: Proper labeling is a legal requirement under the U.S. EPA's Resource Conservation and Recovery Act (RCRA).[20] It ensures that all personnel are aware of the container's contents and associated hazards, which is critical for safe handling, storage, and transport.

Disposal Workflow: From Your Bench to Final Disposition

The following workflow provides a step-by-step guide for the compliant disposal of this compound waste.

Disposal Decision and Execution Workflow

DisposalWorkflow A Waste Generation (Liquid, Solid, PPE) B Segregate Waste Immediately at Point of Generation A->B C Select Compatible Container (e.g., HDPE for liquid) B->C D Label Container Correctly 'Hazardous Waste' + Chemical Name + Hazards C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed Except When Adding Waste E->F Daily Practice G Request Waste Pickup from EH&S E->G When Full or Time Limit Reached H EH&S Transports to Central Accumulation Area G->H I Waste Profiled & Manifested by Licensed Contractor H->I J Final Disposal (e.g., Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Protocol
  • Container Management:

    • Keep the labeled hazardous waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[17]

    • Ensure the container is kept securely closed at all times, except when adding waste. This minimizes the release of vapors.[17]

    • Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion.[18]

  • Waste Accumulation:

    • Follow your institution's limits for the volume of waste and the time it can be stored in an SAA. U.S. EPA regulations specify limits for different generator categories.[21]

  • Spill Management:

    • In case of a small spill, alert personnel in the immediate area.

    • Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

    • Absorb the spill with an inert material such as vermiculite, sand, or cat litter.[7][22] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the rinsate as hazardous waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.

  • Requesting Disposal:

    • Once the waste container is full or has reached its accumulation time limit, contact your institution's EH&S department to request a waste pickup.

    • Do not pour this chemical down the drain. Aniline and its derivatives are toxic to aquatic life, and this practice is a violation of environmental regulations.[4]

  • Final Disposition by Professionals:

    • Your EH&S department will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal contractor.

    • The most probable disposal method for this type of organic waste is high-temperature incineration, which ensures the complete destruction of the toxic and flammable components.[2] Other advanced oxidation processes may also be employed by the disposal facility.[23][24]

Trust and Verification: A Self-Validating System

This protocol is designed to be a self-validating system for ensuring safety and compliance.

  • Hazard Identification: By treating the compound based on its most hazardous functional groups, we adopt a conservative stance that protects researchers and the environment.

  • Regulatory Alignment: The procedures for labeling, storage, and disposal align with the U.S. EPA's RCRA requirements for hazardous waste generators.[20]

  • Chain of Custody: The workflow establishes a clear chain of custody from the researcher's bench to final disposal, ensuring accountability and proper handling at every stage.

By adhering to this guide, you contribute to a robust safety culture and ensure that your laboratory's operations are conducted in an environmentally responsible and legally compliant manner.

References

  • Butt, M. T., & Qureshi, S. Z. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution, 10(25), 200302. [Link]

  • Butt, M. T., & Qureshi, S. Z. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

  • Columbus Chemical Industries, Inc. (2009). Aniline Material Safety Data Sheet. CCI. [Link]

  • MDPI. (2024). Aniline-p-Phenylenediamine Copolymer for Removal of Hexavalent Chromium from Wastewater. MDPI. [Link]

  • Rutgers University. Aniline Standard Operating Procedure. Rutgers University. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Aniline. NJ.gov. [Link]

  • ResearchGate. (2015). Aniline and Its Derivatives. ResearchGate. [Link]

  • Occupational Safety and Health Administration. Aniline. OSHA. [Link]

  • Chemtalk. (2008). Ester Disposal. Chemtalk. [Link]

  • Technion Israel Institute of Technology. Chemical Waste Management Guide. Technion. [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Ethyl acetate. Chemos. [Link]

  • Google Patents. (2011). A process for recycling cellulose acetate ester waste.
  • Google Patents. (2010). Process for recycling cellulose acetate ester waste.
  • New Jersey Department of Health. (2000). Right to Know Hazardous Substance Fact Sheet: Ethyl Cyanoacetate. NJ.gov. [Link]

  • Lab Alley. (2018). Safety Data Sheet: Ethyl Acetate. Lab Alley. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Emory University. [Link]

  • United Nations Office on Drugs and Crime. (1998). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. EPA. [Link]

  • University of Pennsylvania. (2016). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. ESSR. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulatory and Guidance Information by Topic: Waste. EPA. [Link]

  • Alfred University. EPA Hazardous Waste Codes. My Alfred University. [Link]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Top-N result to add to graph 6

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2-[N-(2-Cyanoethyl)anilino]ethyl acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.